molecular formula C48H72O14 B195269 avermectin B1a CAS No. 65195-55-3

avermectin B1a

Cat. No.: B195269
CAS No.: 65195-55-3
M. Wt: 873.1 g/mol
InChI Key: RRZXIRBKKLTSOM-XPNPUAGNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

What is avermectins?

Avermectins are a class of substances that are naturally produced as a result of the fermentation of Streptomyces avermitilis, which is an actinomycetes that is extracted from soil. Eight distinct structures, which include abamectin and ivermectin as well as doram Eprinomectin and Moxidectin and selamectin were identified and categorized into four main components (A1a B1a, A2a and B2a) and four minor components (A1b A2b, B1b as well as B2b).

The avermectins are a class of pesticides and drugs employed to combat parasite bugs and worms. They're macrocyclic lactone derivatives having 16 members that possess powerful antihelmintic as well as insecticidal properties.These naturally occurring substances are produced through fermentation from Streptomyces Avermitilis which is a soil actinomycete. Eight different avermectins were identified in four homologue compounds. Each compound has the major (a-component) and a minor (b-component) component that is usually found in ratios of between 80:20 and 90:10.Other antihelmintics that are derived from avermectins comprise selamectin doramectin and abamectin.

History of the discovery of avermectins

The half of 2015's Nobel Prize in Physiology or Medicine was presented the award to William C. Campbell and Satoshi Omura for their discovery of avermectin, "the variants that have dramatically reduced the rate of lymphatic filariasis and river blindness and also demonstrated effectiveness against an increasing number of parasitic diseases."

In the year of 1978, an actinomycete spore was identified in the Kitasato Institute from a soil sample taken at Kawana, Ito City, Shizuoka Prefecture, Japan. The isolated actinomycete was shipped into Merck Sharp and Dohme Research Laboratories for analysis. Different broths carefully controlled were made using the actinomycete isolated. Early tests revealed that a few of the entire, fermented broths exhibited activity against Nematospiroides dubius, in mice, over 8-fold without a significant amount of toxic effects. The antihelmintic properties were identified and recognized as a class of closely similar compounds. The compounds were finally identified and the species responsible for the compounds was described by a group at Merck in 1978. The team was named Streptomyces Avermitilis (with the word "avermitilis" likely to indicate that they kill worms).

in 2002 Yoko Takahashi along with other researchers from The Kitasato Institute for Life Sciences, Kitasato University, and at the Kitasato Institute, proposed that Streptomyces avermitilis should be changed to Streptomyces avermectinius.

Uses of avermectins

The avermectins block transmission of electrical signals in muscles and nerve cells in invertebrate animals predominantly by increasing their effects on glutamate on the glutamate-gated chloride channels that is unique to protostome invertebrates. It also has minimal effects on gamma-aminobutyric acid receptors. This triggers an inflow of chloride ions into cells, causing hyperpolarisation and subsequently paralysis of the neuromuscular systems of invertebrates and similar doses aren't harmful to mammals since they don't have protostome-specific glutamate channels.

Avermectins are commonly used as pesticides for treating pests as well as parasitic worms because of their insecticidal and anthelmintic properties. They also have anticancer properties and anti-diabetic properties, as well as antiviral, anti- antibiotic properties, and are employed to treat various metabolic diseases. Avermectin generally works by preventing the transmission of electrical impulse in the muscle and nerves of invertebrates, by amplifying the glutamate effects on the invertebrates-specific gated chloride channel.

Properties

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZXIRBKKLTSOM-XPNPUAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058238
Record name Avermectin B1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

873.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65195-55-3
Record name Avermectin B1a
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65195-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abamectin Component B1a
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avermectin B1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Abamectin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.628
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABAMECTIN B1A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K54ZMM929K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Avermectin B1a on Glutamate-Gated Chloride Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Avermectin B1a, and its widely used derivative ivermectin, are macrocyclic lactones that serve as highly potent anthelmintic agents against a broad spectrum of nematode and arthropod parasites.[1] Their primary molecular target in these invertebrates is the glutamate-gated chloride channel (GluCl), a ligand-gated ion channel crucial for inhibitory neurotransmission.[2][3][4] Avermectin B1a locks these channels in an open state, leading to a persistent influx of chloride ions, hyperpolarization of neuronal and muscle cells, and subsequent flaccid paralysis and death of the parasite.[2][5] This document provides an in-depth examination of this mechanism, detailing the molecular interactions, quantitative biophysical data, and the experimental protocols used to elucidate this action.

Introduction to Glutamate-Gated Chloride Channels (GluCls)

GluCls are members of the Cys-loop superfamily of pentameric ligand-gated ion channels, which also includes vertebrate GABA-A and glycine receptors.[3][6] In invertebrates, these channels are fundamental to the functioning of the nervous system. Upon binding the neurotransmitter L-glutamate, GluCls undergo a conformational change that opens an integral pore permeable to chloride ions. The resulting influx of Cl⁻ hyperpolarizes the cell membrane, making the neuron or muscle cell less excitable and thus mediating inhibitory neurotransmission.[2][5][7]

These channels are composed of five subunits arranged symmetrically around the central ion pore.[6] The subunit composition can be homomeric (five identical subunits) or heteromeric (a combination of different subunit types), which gives rise to a diversity of channels with distinct physiological and pharmacological properties.[6][7] The selective toxicity of avermectins arises because mammals lack GluCls in the peripheral nervous system; while they exist in the central nervous system, the blood-brain barrier generally prevents avermectins from reaching them at therapeutic doses.[2]

Core Mechanism of Avermectin B1a Action

Avermectin B1a exerts its effect on GluCls through a dual mechanism, acting as both a positive allosteric modulator at low concentrations and a direct agonist at higher concentrations.[8]

  • Positive Allosteric Modulation: At nanomolar concentrations, avermectin B1a binds to an allosteric site distinct from the glutamate-binding site.[3][7] This binding potentiates the effect of glutamate, significantly increasing the channel's sensitivity to its endogenous ligand and stabilizing the open conformation of the channel.[3][4]

  • Direct Activation (Agonism): At higher concentrations, avermectin B1a can directly gate the channel, causing it to open even in the absence of glutamate.[3][8]

The defining characteristic of avermectin's action is its effect on channel kinetics. Unlike the rapid, transient opening induced by glutamate, avermectin binding causes the channel to open very slowly and essentially irreversibly.[6][9][10] This "locks" the channel open, leading to a prolonged and uncontrolled influx of chloride ions that cannot be reversed by washing out the drug.[6] The functional consequence is a sustained hyperpolarization of the cell membrane, which silences the electrical activity of pharyngeal muscle cells and motor neurons, causing paralysis and ultimately death of the parasite.[2][5][9]

The Allosteric Binding Site

Structural biology studies, including the X-ray crystal structure of the Caenorhabditis elegans GluClα channel in complex with ivermectin, have precisely identified the avermectin binding site.[3][11] It is located within the transmembrane domain (TMD) at the interface between adjacent subunits. Specifically, the drug wedges itself between the M3 alpha-helix of one subunit (the principal or '+' face) and the M1 alpha-helix of the neighboring subunit (the complementary or '-' face).[7][11][12] This binding event physically pushes the transmembrane helices apart, stabilizing the open state of the ion pore.[7]

Quantitative Analysis of Avermectin-GluCl Interaction

The interaction between avermectins and GluCls has been quantified using electrophysiological and radioligand binding assays. The following tables summarize key data from studies on recombinant channels expressed in heterologous systems.

Table 1: Potency (EC₅₀) of Agonists on Various GluCls

Channel Source & Subunit Agonist EC₅₀ Value Reference
Haemonchus contortus GluClα3B L-Glutamate 27.6 ± 2.7 µM [10]
Caenorhabditis elegans (homolog) L-Glutamate 2.2 ± 0.12 mM [10]
Anopheles gambiae AgGluCl-b L-Glutamate 30.22 ± 2.75 µM [13]
Haemonchus contortus GluClα3B Ibotenate 87.7 ± 3.5 µM [10]

| Haemonchus contortus GluClα3B | Ivermectin | ~0.1 ± 1.0 nM |[10] |

Table 2: Binding Affinity (Kᵈ) of Avermectins to GluCls and Related Receptors

Receptor Source & Subunit Radioligand Kᵈ Value Reference
Haemonchus contortus GluClα3B [³H]Ivermectin 0.35 ± 0.1 nM [10]
Rat Brain Membranes [³H]Avermectin B1a 5 nM (High-affinity) [14]

| Rat Brain Membranes | [³H]Avermectin B1a | 815 nM (Low-affinity) |[14] |

Experimental Protocols

The characterization of avermectin's effects on GluCls relies heavily on two primary experimental techniques: two-electrode voltage clamp (TEVC) electrophysiology and radioligand binding assays.

Two-Electrode Voltage Clamp (TEVC) of Xenopus Oocytes

This is the cornerstone technique for functional characterization of ligand-gated ion channels.

  • Principle: The cRNA encoding a specific GluCl subunit (or combination of subunits) is injected into a large Xenopus laevis oocyte, which then translates the cRNA and expresses the functional channels on its plasma membrane.[1][15] Two microelectrodes are impaled into the oocyte; one measures the membrane potential (Vₘ), while the other injects current (Iₘ). A feedback amplifier compares Vₘ to a desired command potential (V꜀) and injects the precise amount of current needed to hold Vₘ equal to V꜀. This recorded current is equal in magnitude and opposite in sign to the current flowing through the expressed ion channels.[16][17]

  • Detailed Methodology:

    • cRNA Synthesis: The cDNA encoding the GluCl subunit(s) of interest is cloned into a transcription vector. Following linearization of the plasmid DNA, high-quality capped cRNA is synthesized in vitro using a suitable RNA polymerase.[1][15]

    • Oocyte Preparation and Injection: Oocytes are surgically harvested from a female Xenopus laevis frog. The follicular layer is removed enzymatically (e.g., with collagenase) and manually. Healthy, mature oocytes are then microinjected with approximately 50 nL of the cRNA solution (e.g., at ~1 µg/µL).[15]

    • Protein Expression: Injected oocytes are incubated for 2-7 days at ~16-18°C in a buffered solution (e.g., Barth's solution) to allow for translation and trafficking of the channel protein to the cell surface.[15]

    • Electrophysiological Recording: An oocyte is placed in a small recording chamber and continuously perfused with a saline buffer (e.g., Ringer's solution). The oocyte is impaled with two sharp glass microelectrodes (resistance 0.5-5 MΩ) filled with a conductive salt solution (e.g., 3 M KCl).[18] The membrane potential is clamped at a holding potential, typically between -60 mV and -80 mV.

    • Data Acquisition: Agonists (glutamate, avermectin) are applied via the perfusion system at varying concentrations. The resulting inward chloride currents are recorded by the TEVC amplifier and digitized for analysis. Dose-response relationships are constructed by plotting the peak current response against the logarithm of the agonist concentration, and the data are fitted with the Hill equation to determine the EC₅₀ and Hill coefficient.[13]

Radioligand Binding Assay

This technique is used to directly measure the binding affinity of a drug for its receptor.

  • Principle: A radiolabeled form of the drug (e.g., [³H]ivermectin) is incubated with a preparation of cells or membranes expressing the target receptor. The amount of radioactivity specifically bound to the receptor is measured, allowing for the determination of the equilibrium dissociation constant (Kᵈ), a measure of binding affinity.[19]

  • Detailed Methodology:

    • Receptor Expression and Membrane Preparation: A suitable cell line (e.g., COS-7) is transfected with the plasmid DNA encoding the GluCl. The cells are grown to allow for protein expression, then harvested. A membrane fraction is prepared by homogenizing the cells followed by differential centrifugation to isolate the membranes containing the receptor.[19]

    • Binding Incubation: The membrane preparation is incubated in a buffer solution with various concentrations of the radioligand (e.g., [³H]ivermectin). The incubation is allowed to proceed until equilibrium is reached.

    • Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competitor drug to saturate the specific binding sites. The radioactivity measured in these samples represents non-specific binding.

    • Separation and Quantification: The reaction is terminated by rapidly filtering the mixture through a glass fiber filter, which traps the membranes (with bound radioligand) but allows the free, unbound radioligand to pass through. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

    • Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The specific binding data is then plotted against the free radioligand concentration and analyzed using Scatchard analysis or, more commonly, non-linear regression to fit a saturation binding isotherm, yielding the Kᵈ and the maximum number of binding sites (Bₘₐₓ).[14]

Visualizations: Pathways and Protocols

The following diagrams illustrate the key concepts and workflows described in this guide.

Signaling_Pathway cluster_0 Normal Synaptic Inhibition cluster_1 Avermectin-Mediated Action Glutamate Glutamate GluCl_Closed GluCl Channel (Closed) Glutamate->GluCl_Closed Binds GluCl_Open GluCl Channel (Open) GluCl_Closed->GluCl_Open Activates GluCl_AVM_Open GluCl Channel (Irreversibly Open) GluCl_Closed->GluCl_AVM_Open Locks Open Cl_Influx Transient Cl⁻ Influx GluCl_Open->Cl_Influx Allows GluCl_Open->GluCl_AVM_Open Hyperpol Membrane Hyperpolarization Cl_Influx->Hyperpol Causes Avermectin Avermectin B1a Avermectin->GluCl_Closed Binds & Directly Opens Avermectin->GluCl_Open Binds to Allosteric Site Sustained_Influx Sustained Cl⁻ Influx GluCl_AVM_Open->Sustained_Influx Allows Paralysis Flaccid Paralysis & Cell Death Sustained_Influx->Paralysis Leads to

Caption: Avermectin B1a signaling pathway compared to normal glutamate activation.

TEVC_Workflow cluster_prep Preparation cluster_rec Recording & Analysis cDNA 1. Clone GluCl cDNA cRNA 2. Synthesize cRNA in vitro cDNA->cRNA Inject 4. Microinject cRNA into Oocytes cRNA->Inject Oocytes 3. Harvest & Prepare Xenopus Oocytes Oocytes->Inject Incubate 5. Incubate Oocytes (2-7 days) Inject->Incubate Mount 6. Mount Oocyte in Recording Chamber Incubate->Mount Impale 7. Impale with Two Microelectrodes Mount->Impale Clamp 8. Voltage Clamp Membrane Impale->Clamp Apply 9. Perfuse with Agonists (Glutamate / Avermectin) Clamp->Apply Record 10. Record Resulting Ion Currents Apply->Record Analyze 11. Analyze Data (Dose-Response Curves) Record->Analyze

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Binding_Site cluster_channel GluCl Pentamer (Top-Down View) cluster_interface Avermectin Binding Site Detail S1 Subunit 1 S2 Subunit 2 M3 M3 Helix (Subunit 1) S1:s->M3:n Interface S3 Subunit 3 M1 M1 Helix (Subunit 2) S2:s->M1:n S4 Subunit 4 S5 Subunit 5 Pore Ion Pore AVM Avermectin M3->AVM M1->AVM

Caption: Conceptual diagram of the avermectin binding site at a subunit interface.

References

A Technical Guide to the Discovery and Isolation of Avermectin B1a from Streptomyces avermitilis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the pivotal discovery and subsequent isolation of Avermectin B1a, a potent macrocyclic lactone produced by the soil actinomycete Streptomyces avermitilis. This document provides a comprehensive overview of the experimental protocols, quantitative data, and the biosynthetic pathway leading to this landmark antiparasitic agent.

Discovery and Historical Context

The journey to the discovery of avermectins began in the 1970s through a collaborative effort between the Kitasato Institute in Japan and Merck Sharp & Dohme Research Laboratories.[1][2] In 1978, Satoshi Ōmura of the Kitasato Institute isolated a novel strain of Streptomyces from a soil sample collected in Kawana, Ito City, Shizuoka Prefecture, Japan.[1][3] This strain, later named Streptomyces avermitilis (initially designated MA-4680), was found to produce a family of closely related compounds with potent anthelmintic activity.[1][4][5] Subsequent testing at Merck, led by William C. Campbell, demonstrated the remarkable efficacy of these compounds against a wide range of nematode and arthropod parasites in animal models.[2][6][7] This pioneering work, which led to the development of ivermectin (a derivative of avermectin B1), was recognized with the 2015 Nobel Prize in Physiology or Medicine awarded to William C. Campbell and Satoshi Ōmura.[1][8]

The avermectins are a group of eight structurally similar 16-membered macrocyclic lactones, designated as A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b.[1][9] Avermectin B1a is distinguished by its potent insecticidal and anthelmintic properties and serves as a primary component of the commercial product abamectin.[1][10]

Biosynthesis of Avermectin B1a

The biosynthesis of avermectin in S. avermitilis is a complex process orchestrated by a large gene cluster.[1][9] The pathway can be broadly divided into four key stages:

  • Polyketide Synthesis: The core aglycone structure is assembled by a type I polyketide synthase (PKS) complex encoded by the ave gene cluster.[9][11] The synthesis initiates with either 2-methylbutyryl-CoA or isobutyryl-CoA as a starter unit, which determines the "a" or "b" series of the final product, respectively.[1] This starter unit is then extended by the sequential addition of seven acetate and five propionate units.[1][11]

  • Aglycone Modification: Following the initial polyketide chain formation and cyclization, the aglycone undergoes a series of modifications.[1][9] These include a cyclization reaction to form a furan ring, catalyzed by the cytochrome P450 monooxygenase AveE, and the reduction of a keto group at C5 to a hydroxyl group by the ketoreductase AveF.[1][9]

  • Sugar Synthesis: A dedicated set of genes within the cluster is responsible for the synthesis of the deoxysugar L-oleandrose.[12]

  • Glycosylation: The final step involves the attachment of two L-oleandrose units to the avermectin aglycone at the C13 position, a reaction catalyzed by glycosyltransferases.[9][12]

Avermectin_Biosynthesis_Workflow cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis cluster_modification Aglycone Modification cluster_sugar Sugar Synthesis & Glycosylation 2-methylbutyryl-CoA 2-methylbutyryl-CoA PKS_Complex Avermectin PKS (AVES 1-4) 2-methylbutyryl-CoA->PKS_Complex Starter Unit Acetate_Propionate Acetate & Propionate Units Acetate_Propionate->PKS_Complex Extender Units Initial_Aglycone Initial Aglycone PKS_Complex->Initial_Aglycone Cyclization Modified_Aglycone Modified Aglycone Initial_Aglycone->Modified_Aglycone AveE, AveF action Avermectin_B1a Avermectin B1a Modified_Aglycone->Avermectin_B1a Glycosylation L-oleandrose L-oleandrose Synthesis L-oleandrose->Avermectin_B1a

Figure 1: Simplified workflow of Avermectin B1a biosynthesis.

Fermentation for Avermectin B1a Production

The production of avermectin B1a is achieved through submerged fermentation of Streptomyces avermitilis. The yield of the target compound is highly dependent on the composition of the culture medium and various process parameters.

Experimental Protocol: Batch Submerged Fermentation

This protocol is a composite of methodologies reported for avermectin production.

1. Inoculum Preparation:

  • A loopful of S. avermitilis culture is scraped from a nutrient agar slant.[13]

  • The culture is inoculated into a 250-mL shake flask containing 50 mL of a seed medium (e.g., YMG medium: 4.0 g/L glucose, 4.0 g/L yeast extract, 10.0 g/L malt extract, 2.0 g/L CaCO₃).[13]

  • The flask is incubated in an orbital shaker at 150 x g for 16-18 hours at 30°C.[13]

2. Production Fermentation:

  • The production medium is inoculated with the seed culture (typically 5-10% v/v).[13][14] A commonly used production medium is SM2, which contains soluble corn starch, yeast extract, KCl, CaCO₃, and MgSO₄.[13][14]

  • Fermentation is carried out in shake flasks or bioreactors.

  • The culture is incubated for a period of 10 to 14 days at a temperature of 28-31°C with continuous agitation.[14][15] The pH of the medium is maintained around 7.0-7.2.[13][14]

Quantitative Data: Avermectin Production

The reported yields of avermectin vary significantly based on the strain, medium composition, and fermentation conditions.

S. avermitilis StrainFermentation TypeKey Medium ComponentsIncubation Time (days)Temperature (°C)Avermectin B1a YieldReference
41445SubmergedSoluble corn starch, yeast extract103117 mg/L (B1b)[14]
NRRL 8165SubmergedNot specified142817.5 mg/L (Total)[14]
Industrial Strain A229SubmergedNot specifiedNot specifiedNot specified9613 µg/mL[16]
Genetically Engineered StrainSubmergedNot specifiedNot specifiedNot specified1.25 ± 0.14 g/L[17][18]
Wild TypeSolid-StateWheat bran, corn cob, etc.14283.83 mg/gds[15]
NRRL 8165Solid-StateSorghum seeds15285.8 mg/g dry substrate[19]

Isolation and Purification of Avermectin B1a

Avermectin is an intracellular product, necessitating its extraction from the cell biomass.[13] The purification process typically involves solvent extraction followed by chromatographic techniques.

Experimental Protocol: Extraction and Purification

1. Cell Harvesting and Extraction:

  • The fermentation broth is centrifuged at 8000 x g for 20 minutes to separate the cell biomass from the supernatant.[13]

  • The cell pellet is mixed with an organic solvent such as methanol or acetone to extract the avermectins.[13][20]

  • The mixture is centrifuged again, and the solvent supernatant containing the crude extract is collected.[13]

2. Solvent Partitioning and Concentration:

  • The crude extract can be further purified by liquid-liquid extraction using a non-water-miscible solvent like ethyl acetate or dichloromethane.[20][21]

  • The organic phase is then concentrated under reduced pressure to yield a concentrated oil containing avermectins.[20]

3. Crystallization:

  • The concentrated oil is dissolved in a suitable solvent system, such as a hexane/ethanol mixture.[22]

  • The solution is heated and then slowly cooled to induce crystallization of avermectin B1.[22]

  • The crystals are collected by filtration and can be recrystallized to improve purity.[20][22]

4. Chromatographic Purification:

  • For higher purity, the extracted and partially purified avermectins can be subjected to column chromatography.[20]

  • Reverse-phase adsorption resins are effective for separating the different avermectin components.[20]

  • High-Performance Liquid Chromatography (HPLC) is the standard method for the final purification and quantification of Avermectin B1a.[14][23]

Isolation_Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation1 Centrifugation Fermentation_Broth->Centrifugation1 Cell_Biomass Cell Biomass Centrifugation1->Cell_Biomass Supernatant_Discarded Supernatant (discarded) Centrifugation1->Supernatant_Discarded Solvent_Extraction Solvent Extraction (e.g., Methanol) Cell_Biomass->Solvent_Extraction Centrifugation2 Centrifugation Solvent_Extraction->Centrifugation2 Crude_Extract Crude Extract (Supernatant) Centrifugation2->Crude_Extract Concentration Concentration Crude_Extract->Concentration Crystallization Crystallization (Hexane/Ethanol) Concentration->Crystallization HPLC_Purification HPLC Purification Crystallization->HPLC_Purification Pure_Avermectin_B1a Pure Avermectin B1a HPLC_Purification->Pure_Avermectin_B1a

Figure 2: General workflow for the isolation and purification of Avermectin B1a.

Analytical Characterization of Avermectin B1a

The identity and purity of isolated Avermectin B1a are confirmed using various analytical techniques.

Experimental Protocols: Analytical Methods

1. High-Performance Liquid Chromatography (HPLC):

  • System: A reverse-phase HPLC system with a C18 column is typically used.[23]

  • Mobile Phase: A mixture of acetonitrile, methanol, and water is a common mobile phase. For abamectin (containing B1a), a composition of 53:35:12 (v/v/v) of acetonitrile:methanol:ultrapure water has been reported.[23]

  • Detection: UV detection at 245-250 nm is standard.[23][24]

  • Quantification: A standard curve is generated using a certified reference standard of Avermectin B1a.[25]

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • LC-MS provides a more definitive identification and quantification, especially at low concentrations.[26][27]

  • This technique is particularly useful for residue analysis in various matrices.[21][26]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Proton NMR (¹H NMR) can be used for the quantitative determination of Avermectin B1a.[28]

  • Specific signals in the ¹H NMR spectrum, such as the one at 5.56 ppm for Avermectin B1a, are used for quantification against an internal standard.[28]

Quantitative Data: Analytical Method Performance
Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
HPLC-UVAvermectin B1aHoney0.002 mg/kg0.007 mg/kg73.4 - 97.45[24]
HPLC-FluorescenceAvermectin B1aApples1 ppb2 ppb85[29]
LC-MS/MSAvermectin B1aSoilNot specified0.5 µg/kg70-120[26]
LC-MS/MSAvermectin B1aWaterNot specified0.05 µg/L70-120[21]
qNMRAvermectin B1aCommercial Formulation0.009 mg/mL0.029 mg/mL98.86[28]

Conclusion

The discovery and isolation of avermectin B1a from Streptomyces avermitilis represent a landmark achievement in the field of natural product drug discovery. The potent biological activity of this compound has had a profound impact on animal health and agriculture. The methodologies outlined in this guide, from fermentation to purification and analysis, provide a framework for researchers and scientists working with this important class of molecules. Continued research, including genetic engineering of the producing strain, holds the promise of further enhancing the production and efficacy of avermectin B1a.[16][17]

References

A Toxicological Profile of Avermectin B1a in Mammalian Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectin B1a, a potent macrocyclic lactone and the primary component of the pesticide Abamectin, has demonstrated significant cytotoxic effects on various mammalian cell lines.[1] This technical guide provides an in-depth analysis of its toxicological profile, consolidating quantitative data, detailing experimental methodologies, and visualizing the key molecular pathways involved. The primary mechanisms of Avermectin B1a-induced cytotoxicity are multifaceted, including the induction of oxidative stress, impairment of DNA integrity, inhibition of DNA replication licensing, and disruption of microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis.[2][3] This document serves as a comprehensive resource for understanding the cellular impacts of Avermectin B1a, supporting further research in toxicology, pharmacology, and drug development, particularly in the context of its potential as an anticancer agent.[3][4]

Cytotoxicity Profile of Avermectin B1a

Avermectin B1a exhibits dose-dependent cytotoxicity across a range of mammalian cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell type and exposure duration, indicating differential sensitivity. Its anti-proliferative effects have been noted in cancer cell lines, including colon cancer and osteosarcoma, as well as in non-cancerous cell lines like mouse embryonic fibroblasts.[2][4][5]

Table 1: Cytotoxicity of Avermectin B1a in Various Mammalian Cell Lines

Cell Line Cell Type Endpoint IC50 / Effective Concentration Exposure Time Reference
HCT-116 Human Colon Carcinoma Anti-proliferation 30 µM 24 h [3][4]
MEF Mouse Embryonic Fibroblast Anti-proliferation 15.1 µM Not Specified [2]
MEF Mouse Embryonic Fibroblast Oxidative Stress Begins at 0.5 µM (0.4 µg/ml) Not Specified [6]
MNNG Human Osteosarcoma Cell Viability 5.587 µM 48 h [5]
MG63 Human Osteosarcoma Cell Viability 4.194 µM 48 h [5]
U2OS Human Osteosarcoma Cell Viability 6.506 µM 48 h [5]

| HeLa | Human Cervical Cancer | Cell Viability | Not Specified (Inhibited Viability) | Not Specified |[7] |

Mechanisms of Avermectin B1a-Induced Cytotoxicity

The toxicological effects of Avermectin B1a are not mediated by a single mechanism but rather a cascade of interconnected cellular events. Key pathways identified include the induction of oxidative stress leading to DNA damage, direct interference with the machinery of DNA replication, disruption of the cellular cytoskeleton, and activation of programmed cell death.

Induction of Oxidative Stress and DNA Damage

Abamectin, which is primarily composed of Avermectin B1a, has been shown to induce oxidative stress in mouse embryonic fibroblast (MEF) cells even at low concentrations.[6] This occurs through the disruption of the cell's antioxidant defense system, including the inhibition of enzymes such as Catalase (CAT), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GPx), and the depletion of Glutathione (GSH).[6] The resulting overproduction of Reactive Oxygen Species (ROS) leads to oxidative damage to cellular components, including DNA, which in turn activates stress-response signaling pathways like JNK and ATM/ATR, contributing to cytotoxicity.

Table 2: Effects of Abamectin on Oxidative Stress Markers in MEF Cells

Marker Effective Concentration (Start) Effect Reference
ROS Overproduction 0.5 µM (0.4 µg/mL) Increase [6]
CAT Activity 5 µM (4.4 µg/mL) Impaired [6]
GPx Activity 5 µM (4.4 µg/mL) Impaired [6]
GSH Content 5 µM (4.4 µg/mL) Decreased [6]

| SOD Activity | 10 µM (8.7 µg/mL) | Impaired |[6] |

AVM Avermectin B1a Antioxidants CAT, SOD, GPx, GSH (Antioxidant System) AVM->Antioxidants inhibits ROS ↑ Reactive Oxygen Species (ROS) Antioxidants->ROS leads to increase DNA_Damage DNA Damage (Oxidative Lesions) ROS->DNA_Damage Stress_Kinases JNK, ATM/ATR Signaling Pathways DNA_Damage->Stress_Kinases activates Cytotoxicity Cytotoxicity & Decreased Viability Stress_Kinases->Cytotoxicity

Avermectin B1a induces ROS, leading to DNA damage and cytotoxicity.
Inhibition of DNA Replication Licensing

Avermectin B1a has been identified as an inhibitor of DNA replication licensing, a critical step for initiating DNA synthesis.[2] It directly binds to the Mini-Chromosome Maintenance 6 protein (MCM6) and blocks its essential interaction with the Chromatin Licensing and DNA Replication Factor 1 (CDT1).[2] This disruption prevents the formation of the pre-replication complex, leading to replication stress, DNA double-strand breaks, and subsequent cell cycle arrest in the G0/G1 phase, ultimately triggering apoptosis in MEF cells.[2]

AVM Avermectin B1a MCM6 MCM6 Protein AVM->MCM6 binds to Interaction MCM6-CDT1 Interaction AVM->Interaction blocks MCM6->Interaction CDT1 CDT1 Protein CDT1->Interaction Licensing DNA Replication Licensing Interaction->Licensing is essential for Replication_Stress Replication Stress & DNA Double-Strand Breaks Licensing->Replication_Stress inhibition leads to Arrest G0/G1 Cell Cycle Arrest Replication_Stress->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Avermectin B1a blocks the MCM6-CDT1 interaction, causing cell cycle arrest.
Disruption of Microtubule Dynamics

In HCT-116 colon cancer cells, Avermectin B1a acts as a microtubule-targeting agent.[3][4] It promotes the polymerization of tubulin, which enhances the stability of microtubules.[4] While essential for cell structure and division, the unnatural stabilization of microtubules disrupts their dynamic nature, which is critical for mitotic spindle formation and chromosome segregation. This interference can lead to mitotic arrest, subsequently inducing apoptosis and significantly diminishing the migratory capacity of cancer cells.[4]

AVM Avermectin B1a Tubulin Tubulin Polymerization AVM->Tubulin promotes Microtubules Microtubule Stabilization Tubulin->Microtubules Mitosis Mitotic Arrest Microtubules->Mitosis Migration Inhibition of Cell Migration Microtubules->Migration Apoptosis Apoptosis Mitosis->Apoptosis

Avermectin B1a stabilizes microtubules, inducing apoptosis and inhibiting migration.
Induction of Mitochondria-Mediated Apoptosis

Studies on avermectins have elucidated their role in activating the intrinsic, or mitochondria-mediated, pathway of apoptosis.[7] Avermectin treatment can cause DNA damage, which upregulates the pro-apoptotic to anti-apoptotic protein ratio (Bax/Bcl-2).[7] This shift leads to the collapse of the mitochondrial membrane potential, resulting in the release of cytochrome c from the mitochondria into the cytosol.[7] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of key cellular proteins like PARP and culminating in apoptosis.[7]

Table 3: Apoptotic Effects of Avermectin B1a

Cell Line Concentration Exposure Time % Apoptotic Cells Reference

| HCT-116 | 30 µM | 24 h | 39.83% (vs. 18.07% control) |[4] |

AVM Avermectin DNA_Damage DNA Damage AVM->DNA_Damage BaxBcl2 ↑ Bax/Bcl-2 Ratio DNA_Damage->BaxBcl2 MMP Mitochondrial Membrane Potential Collapse BaxBcl2->MMP CytC Cytochrome c Release (from Mitochondria) MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Avermectin triggers the intrinsic apoptotic cascade via mitochondrial disruption.

Key Experimental Protocols

Standardized protocols are crucial for the reproducible assessment of Avermectin B1a's toxicological effects. Below are detailed methodologies for key assays cited in the literature.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

  • Protocol Outline:

    • Cell Seeding: Plate cells (e.g., HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of Avermectin B1a. Include vehicle-only (e.g., DMSO) and medium-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).[4]

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[9]

    • Solubilization: Carefully aspirate the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

    • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the log of the compound concentration.

cluster_0 Plate Preparation cluster_1 Treatment cluster_2 Assay & Measurement Seed 1. Seed Cells in 96-well plate Adhere 2. Allow to Adhere (Overnight Incubation) Seed->Adhere Treat 3. Treat with Avermectin B1a Adhere->Treat Incubate_Treat 4. Incubate for Desired Time (e.g., 24h) Treat->Incubate_Treat Add_MTT 5. Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT 6. Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize 7. Add Solubilizer (e.g., DMSO) Incubate_MTT->Solubilize Read 8. Read Absorbance (~570 nm) Solubilize->Read

Workflow for determining cell viability using the MTT assay.
Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay quantitatively determines the percentage of cells undergoing apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

  • Protocol Outline:

    • Cell Culture and Treatment: Seed cells (e.g., HCT-116) and treat with the desired concentration of Avermectin B1a (e.g., 30 µM) for a specified time (e.g., 24 hours).[4]

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer. The results will differentiate four populations:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Prep 1. Seed & Treat Cells with Avermectin B1a Harvest 2. Harvest Cells (Adherent + Floating) Prep->Harvest Stain 3. Stain with Annexin V-FITC & PI Harvest->Stain Incubate 4. Incubate (15 min, Dark) Stain->Incubate Analyze 5. Analyze via Flow Cytometry Incubate->Analyze Quantify 6. Quantify Cell Populations Analyze->Quantify

Workflow for quantifying apoptosis using Annexin V/PI staining.

Conclusion

The toxicological profile of Avermectin B1a in mammalian cell lines is complex and multifaceted. It induces cytotoxicity through a variety of mechanisms, including the generation of oxidative stress, direct interference with DNA replication and microtubule function, and the activation of the intrinsic apoptotic pathway. The quantitative data clearly demonstrate its potent anti-proliferative and pro-apoptotic effects, particularly in cancer cell lines, suggesting a potential therapeutic application that warrants further investigation. The detailed protocols and pathway visualizations provided in this guide offer a foundational resource for researchers aiming to explore the cellular impacts of Avermectin B1a, aiding in both toxicological risk assessment and the exploration of its pharmacological potential.

References

Avermectin B1a as a Potential Anti-Cancer Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Avermectins are a class of 16-membered macrocyclic lactones derived from the soil microorganism Streptomyces avermitilis.[1] While extensively used in veterinary and agricultural settings for their potent antiparasitic properties, emerging research has highlighted the potential of this class of compounds, particularly avermectin B1a (a major component of Abamectin), as a promising anti-cancer agent.[2][3] This technical guide synthesizes the current understanding of avermectin B1a's anti-neoplastic activities, focusing on its molecular mechanisms, cytotoxic efficacy, and the signaling pathways it modulates. It is intended for researchers, scientists, and drug development professionals exploring novel oncology therapeutics.

Core Mechanisms of Action

Avermectin B1a exerts its anti-cancer effects through several distinct mechanisms, primarily by inducing cell cycle arrest, apoptosis, and autophagy. The specific pathways targeted appear to be dependent on the cancer cell type.

Microtubule Stabilization in Colon Cancer

In colon cancer cells, avermectin B1a's primary mechanism involves the disruption of microtubule dynamics.[2] Microtubules are essential for mitotic spindle formation and cell division.[2] Avermectin B1a promotes the polymerization of tubulin, stabilizing the microtubule structure.[1][3] This action prevents the dynamic instability required for mitotic progression, leading to cell cycle arrest and subsequent induction of apoptosis.[2] This mechanism is similar to the action of established taxane-based chemotherapeutics.

G cluster_drug Pharmacological Agent cluster_cellular Cellular Processes AVM Avermectin B1a Microtubules Microtubule Polymerization AVM->Microtubules Enhances Tubulin Tubulin Dimers Tubulin->Microtubules Promotes Mitosis Mitotic Arrest (Spindle Disruption) Microtubules->Mitosis Leads to Apoptosis Apoptosis Mitosis->Apoptosis Induces

Figure 1: Mechanism of Avermectin B1a in Colon Cancer.

Induction of Autophagy and Apoptosis in Osteosarcoma

In osteosarcoma, avermectin B1a triggers cell death by activating the AMPK/ULK1 signaling pathway.[4][5] AMP-activated protein kinase (AMPK) is a key cellular energy sensor that, when activated, initiates catabolic processes like autophagy to restore energy balance. Avermectin B1a activates AMPK, which in turn activates Unc-51 like autophagy activating kinase 1 (ULK1), a critical initiator of autophagy.[4] This induction of autophagy is coupled with the upregulation of pro-apoptotic proteins such as Bax and Caspase-9, leading to programmed cell death.[4] The treatment also results in cell cycle arrest at the G1 phase, evidenced by the downregulation of cyclin-dependent kinases CDK4 and CDK6.[4]

G cluster_drug Pharmacological Agent cluster_pathway Signaling Pathway AVM Avermectin B1a AMPK AMPK AVM->AMPK Activates ULK1 ULK1 AMPK->ULK1 Activates Autophagy Autophagy ULK1->Autophagy Initiates Apoptosis Apoptosis Autophagy->Apoptosis Contributes to

Figure 2: AMPK/ULK1 Pathway Activation by Avermectin B1a.

Quantitative Efficacy Data

The cytotoxic and anti-proliferative effects of avermectin B1a have been quantified across several cancer cell lines. The data highlights its efficacy in the micromolar range.

Table 1: In Vitro Cytotoxicity (IC50) of Avermectin B1a
Cell LineCancer TypeIC50 Value (µM)Exposure TimeCitation
HCT-116Colon Carcinoma30 µM24 h[1][2][3]
MNNGOsteosarcoma5.587 µM48 h[4]
MG63Osteosarcoma4.194 µM48 h[4]
U2OSOsteosarcoma6.506 µM48 h[4]
Table 2: Functional Effects of Avermectin B1a on HCT-116 Colon Cancer Cells
ParameterConditionResultControl/UntreatedCitation
Apoptosis Rate30 µM Avermectin B1a (24 h)39.83%18.07%[1]
Cell Migration Rate30 µM Avermectin B1a (24 h)15.61%98.08%[2]

Key Experimental Methodologies

The following protocols are representative of the assays used to characterize the anti-cancer activity of avermectin B1a.

G cluster_assays Endpoint Assays start Start: Cancer Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with Avermectin B1a (Dose-response / Time-course) seed->treat incubate Incubate for Specified Duration (e.g., 24, 48, 72h) treat->incubate mtt MTT / CCK-8 Assay (Viability / IC50) incubate->mtt flow Flow Cytometry (Annexin V/PI for Apoptosis) incubate->flow wound Wound Healing Assay (Cell Migration) incubate->wound wb Western Blot (Protein Expression) incubate->wb analyze Data Acquisition & Analysis mtt->analyze flow->analyze wound->analyze wb->analyze end End: Characterize Bioactivity analyze->end

References

Avermectin B1a: An In-Depth Technical Guide to its Anthelmintic Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, a macrocyclic lactone produced by the soil actinomycete Streptomyces avermitilis, is a potent endectocide with a broad spectrum of activity against nematodes and arthropods.[1] It is the major component of the commercially available abamectin, which typically contains at least 80% avermectin B1a and not more than 20% avermectin B1b.[2] This technical guide provides a comprehensive overview of the anthelmintic spectrum of activity of avermectin B1a, focusing on quantitative efficacy data, detailed experimental protocols derived from published studies, and the underlying mechanism of action.

Anthelmintic Spectrum and Efficacy: Quantitative Data

Avermectin B1a exhibits high potency against a wide range of gastrointestinal and pulmonary nematodes in various animal species. Its efficacy is generally lower against cestodes (tapeworms) and trematodes (flukes).

Table 1: Efficacy of Avermectin B1a Against Nematodes in Cattle
Nematode SpeciesFormulationDosage (µg/kg)Efficacy (%)Citation
Dictyocaulus viviparusOral (C-076)50~100[3]
Dictyocaulus viviparusInjectable (MK-933)100~100[3]
Dictyocaulus viviparusOral25>95[4]
Haemonchus placeiInjectable (MK-933)100~100[3]
Haemonchus placeiOral100>95[4]
Haemonchus contortusOral50>98.6[5]
Ostertagia ostertagiOral (C-076)50~100[3]
Ostertagia ostertagiInjectable (MK-933)100~100[3]
Ostertagia ostertagi (including inhibited L4 larvae)Oral100>95[4]
Trichostrongylus axeiOral (C-076)50~100[3]
Trichostrongylus axeiInjectable (MK-933)100~100[3]
Trichostrongylus axeiOral50>98.6[5]
Trichostrongylus colubriformisOral (C-076)50~100[3]
Trichostrongylus colubriformisOral50>98.6[5]
Cooperia oncophoraInjectable (MK-933)20080[3]
Cooperia oncophoraOral50>98.6[5]
Cooperia punctataOral (C-076)10097[3]
Cooperia punctataOral50>98.6[5]
Oesophagostomum radiatumOral (C-076)50~100[3]
Oesophagostomum radiatumOral25>95[4]
Table 2: Efficacy of Avermectin B1a Against Nematodes in Sheep
Nematode SpeciesFormulationDosage (µg/kg)Efficacy (%)Citation
Haemonchus contortusOral25, 50, 100>99[6][7]
Haemonchus contortus (including inhibited L4 larvae)Oral100>95[4]
Ostertagia circumcinctaOral25, 50, 100>99[6][7]
Ostertagia circumcincta (including inhibited L4 larvae)Oral100>95[4]
Trichostrongylus axeiOral25, 50, 100>99[6][7]
Trichostrongylus colubriformisOral25, 50, 100>99[6][7]
Cooperia spp.Oral25, 50, 100>99[6][7]
Oesophagostomum columbianumOral100>95[4]
Table 3: Efficacy of Avermectin B1a Against Nematodes in Other Species
Host SpeciesNematode SpeciesFormulationDosage (mg/kg)Efficacy (%)Citation
DogAncylostoma caninumOral0.003 - 0.00583 - 100[4]
DogDirofilaria immitis (microfilariae)Oral0.05 - 0.1Rapid removal[8]
PoultryCapillaria obsignataOral0.05Effective removal[4]
PoultryAscaridia galli (immature)Oral0.1Effective removal[4]
PoultryHeterakis gallinarumOral0.1Not effective[4]

Mechanism of Action: Signaling Pathway

Avermectin B1a exerts its anthelmintic effect by targeting glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[2][9] This selective action is the basis for its favorable safety profile in mammals, which primarily utilize GABA-gated chloride channels in the central nervous system and lack GluCls.[2]

The binding of avermectin B1a to GluCls potentiates the effect of glutamate, leading to an increased influx of chloride ions into the nerve and muscle cells of the parasite.[2] This influx causes hyperpolarization of the cell membrane, making it less excitable.[2] The ultimate result is flaccid paralysis of the nematode, leading to its expulsion from the host.[7]

Avermectin B1a Signaling Pathway cluster_parasite Parasite Nerve/Muscle Cell AVM Avermectin B1a GluCl Glutamate-Gated Chloride Channel (GluCl) AVM->GluCl Binds to and potentiates Cl_ion Chloride Ions (Cl-) GluCl->Cl_ion Increases influx of Glutamate Glutamate Glutamate->GluCl Binds to Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes

Caption: Avermectin B1a mechanism of action in a parasite neuron.

Experimental Protocols

The following sections outline generalized experimental protocols for evaluating the anthelmintic efficacy of avermectin B1a, based on methodologies described in the cited literature.

In Vivo Efficacy Trial in Cattle (Controlled Study)

This protocol is a composite based on the designs of studies evaluating anthelmintic efficacy in cattle.[3][5]

1. Animal Selection and Acclimatization:

  • Select healthy, parasite-naive calves of similar age and weight.

  • House the animals in a controlled environment to prevent accidental infection.

  • Acclimatize the calves to the housing and diet for at least one week prior to the start of the study.

2. Experimental Infection:

  • Inoculate each calf orally with a standardized dose of infective third-stage (L3) larvae of the target nematode species (e.g., Haemonchus placei, Ostertagia ostertagi, Cooperia spp.).

  • The infective dose should be sufficient to establish a patent infection, typically determined from pilot studies.

3. Treatment Allocation:

  • After a pre-patent period (e.g., 28-35 days) to allow larval development to the adult stage, perform fecal egg counts (FECs) to confirm infection.

  • Randomly allocate animals to treatment groups based on pre-treatment FECs and body weight to ensure homogeneity between groups.

  • A typical design includes a negative control group (vehicle only) and one or more groups treated with different dosages of avermectin B1a.

4. Drug Administration:

  • Prepare the avermectin B1a formulation (e.g., oral drench, subcutaneous injection) at the desired concentrations.

  • Administer the treatment based on individual animal body weight.

5. Post-Treatment Evaluation:

  • Euthanize all animals at a predetermined time point post-treatment (e.g., 7-14 days).

  • Collect the entire gastrointestinal tract and lungs.

  • Systematically wash the contents of the abomasum, small intestine, and large intestine through sieves to recover adult and larval nematodes.

  • Identify and count the nematodes of each species from each organ.

6. Efficacy Calculation:

  • Calculate the percentage efficacy for each nematode species using the following formula: Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

In Vivo Efficacy Trial Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Animal_Selection Animal Selection & Acclimatization Experimental_Infection Experimental Infection (L3 Larvae) Animal_Selection->Experimental_Infection Treatment_Allocation Treatment Allocation (Control & Avermectin B1a) Experimental_Infection->Treatment_Allocation Drug_Admin Drug Administration Treatment_Allocation->Drug_Admin Necropsy Necropsy & Parasite Collection Drug_Admin->Necropsy Worm_Count Worm Identification & Counting Necropsy->Worm_Count Efficacy_Calc Efficacy Calculation Worm_Count->Efficacy_Calc

Caption: Workflow for a controlled in vivo anthelmintic efficacy trial.

In Vitro Anthelmintic Assay (General Protocol)

In vitro assays provide a preliminary assessment of anthelmintic activity and are useful for screening compounds. The following is a generalized protocol that can be adapted for specific nematode species and life stages.

1. Parasite Collection and Preparation:

  • Collect adult worms from the gastrointestinal tract of freshly slaughtered, naturally infected animals.

  • Alternatively, culture infective larvae from the feces of infected animals.

  • Wash the parasites extensively in a suitable buffer (e.g., phosphate-buffered saline) to remove host debris.

2. Assay Setup:

  • Prepare serial dilutions of avermectin B1a in a suitable solvent (e.g., DMSO) and then in the culture medium.

  • Dispense the drug dilutions into a multi-well plate.

  • Include a negative control (vehicle only) and a positive control (a known anthelmintic).

  • Add a standardized number of parasites (adults or larvae) to each well.

3. Incubation:

  • Incubate the plates at a physiologically relevant temperature (e.g., 37°C) for a defined period (e.g., 24-72 hours).

4. Assessment of Viability:

  • Motility Scoring: Observe the parasites under a microscope and score their motility based on a predefined scale (e.g., 0 = no movement, 5 = vigorous movement).

  • Larval Development/Migration Assays: For larval stages, assess the inhibition of development to the next stage or the inhibition of migration through a sieve.

  • Biochemical Assays: Utilize assays that measure metabolic activity, such as the MTT reduction assay.

5. Data Analysis:

  • Determine the concentration of avermectin B1a that causes a 50% reduction in viability (IC50) or motility.

Conclusion

Avermectin B1a demonstrates exceptional potency and a broad spectrum of activity against a wide array of nematodes of veterinary importance. Its unique mode of action, targeting invertebrate-specific glutamate-gated chloride channels, provides a high degree of safety for the host. The quantitative data and experimental methodologies outlined in this guide serve as a valuable resource for researchers and professionals in the field of anthelmintic drug development and parasitology. Further research could focus on the molecular basis of resistance and the development of strategies to extend the efficacy of this important class of anthelmintics.

References

Methodological & Application

Application Note: Quantitative Analysis of Avermectin B1a using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Avermectin B1a is the major component of Abamectin, a widely used insecticide and anthelmintic agent. Accurate quantification of Avermectin B1a in various matrices, including pharmaceutical formulations, agricultural products, and environmental samples, is crucial for quality control, residue monitoring, and research. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust, reliable, and widely accessible technique for this purpose. This document provides a detailed protocol for the quantitative analysis of Avermectin B1a using a reversed-phase HPLC-UV method.

Principle This method utilizes reversed-phase chromatography to separate Avermectin B1a from other components in the sample matrix. A non-polar stationary phase (typically C18) is used with a polar mobile phase, consisting of a mixture of solvents like acetonitrile, methanol, and water. Avermectin B1a, being a relatively non-polar molecule, is retained on the column and then eluted by the organic mobile phase. The eluate passes through a UV detector, where Avermectin B1a absorbs light at a specific wavelength (typically 245 nm). The amount of light absorbed is directly proportional to its concentration, allowing for accurate quantification by comparing the peak area to that of known standards.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2]

  • Reagents: HPLC grade acetonitrile, methanol, and water. Avermectin B1a analytical standard.

  • Glassware: Volumetric flasks, pipettes, and vials.

  • Sample Preparation: Syringe filters (0.45 µm), solid-phase extraction (SPE) cartridges (C18 or aminopropyl, as needed).[3][4]

Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions for the analysis of Avermectin B1a. Optimization may be required depending on the specific column and HPLC system used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Methanol : Water (e.g., 65:20:15 v/v/v)[2]
Flow Rate 1.0 - 1.5 mL/min[1][2][5][6]
Column Temperature 25°C - 30°C[2][5][7]
Detection Wavelength 245 nm[3][4][5][6][8][9]
Injection Volume 10 - 20 µL[1][2][4]
Run Time ~15 minutes
Preparation of Standard Solutions

Accurate standard solutions are critical for quantification.

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10.0 mg of Avermectin B1a analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile.[4] This solution should be stored at -20°C.[4]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 80 µg/mL) by serially diluting the stock solution with the mobile phase.[6][10] These solutions are used to generate the calibration curve.

Sample Preparation Protocol

Sample preparation is crucial to remove interfering matrix components. The following is a general protocol involving solvent extraction and solid-phase extraction (SPE) cleanup.

  • Extraction:

    • For solid samples (e.g., soil, tissue), weigh a known amount (e.g., 5-10 g) and homogenize with an extraction solvent like acetonitrile or acetone.[11][12]

    • For liquid samples (e.g., fruit juice, water), mix a known volume with an equal volume of a miscible solvent like acetonitrile.[8][13]

  • Centrifugation/Filtration: Centrifuge the mixture to pellet solid debris and filter the supernatant through a 0.45 µm filter.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition: Condition a C18 SPE cartridge by passing methanol followed by water through it.

    • Load: Load the filtered extract onto the conditioned SPE cartridge.

    • Wash: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.

    • Elute: Elute the retained Avermectin B1a with a strong organic solvent like methanol or acetonitrile.[3]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.[12] The sample is now ready for HPLC injection.

Analysis and Quantification
  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration Curve: Inject the series of working standard solutions into the HPLC system. Plot a graph of the peak area versus the concentration for each standard. Perform a linear regression to obtain the calibration curve and correlation coefficient (r²), which should ideally be >0.999.[6]

  • Sample Analysis: Inject the prepared sample solutions.

  • Calculation: Determine the concentration of Avermectin B1a in the sample by comparing its peak area to the calibration curve. Account for all dilution factors and the initial sample weight/volume to report the final concentration.

Data Presentation

Method Validation Performance

The following table summarizes typical performance characteristics for a validated HPLC-UV method for Avermectin B1a, compiled from various studies.

ParameterTypical ValueSource
Linearity Range 1.0 - 500 µg/L[8]
27 - 81 µg/mL[6][14]
Correlation Coefficient (r²) > 0.999[6]
Limit of Detection (LOD) 0.07 µg/mL[6][14]
0.3 µg/L[8]
Limit of Quantification (LOQ) 0.20 µg/mL[6][14]
0.007 mg/kg[3]
Accuracy (Recovery) 73 - 97%[3]
80 - 86%[4]
Precision (RSD) < 2%[3][6]

Visualized Workflows

Workflow Overall Quantitative Analysis Workflow Sample Sample Receipt SamplePrep Sample Preparation (Extraction & Cleanup) Sample->SamplePrep StdPrep Standard Preparation HPLC HPLC-UV Analysis StdPrep->HPLC SamplePrep->HPLC CalCurve Calibration Curve Generation HPLC->CalCurve Quant Quantification of Sample HPLC->Quant CalCurve->Quant Report Final Report Generation Quant->Report

Caption: High-level workflow for Avermectin B1a quantification.

SamplePrepWorkflow Detailed Sample Preparation Protocol cluster_extraction I. Extraction cluster_spe II. SPE Cleanup (C18) cluster_final III. Final Preparation Sample 1. Sample Homogenization AddSolvent 2. Add Extraction Solvent (e.g., Acetonitrile) Sample->AddSolvent Shake 3. Shake / Vortex AddSolvent->Shake Filter 4. Centrifuge & Filter Extract Shake->Filter Condition 5. Condition Cartridge Filter->Condition Load 6. Load Sample Extract Condition->Load Wash 7. Wash Interferences Load->Wash Elute 8. Elute Avermectin B1a Wash->Elute Evaporate 9. Evaporate Eluate to Dryness Elute->Evaporate Reconstitute 10. Reconstitute in Mobile Phase Inject_HPLC Ready for HPLC Injection Reconstitute->Inject_HPLC

Caption: Step-by-step workflow for sample extraction and cleanup.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry of Avermectin B1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Avermectin B1a using high-resolution mass spectrometry (HRMS). The methodologies outlined below are synthesized from established analytical methods and are intended to serve as a comprehensive guide for researchers in drug development and related fields.

Introduction

Avermectin B1a is a potent macrocyclic lactone anthelmintic agent widely used in veterinary medicine.[1] Accurate and sensitive quantification of Avermectin B1a in various matrices is crucial for pharmacokinetic studies, residue analysis, and formulation development. High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) offers the specificity and sensitivity required for precise determination. This protocol details the necessary steps for sample preparation, chromatographic separation, and mass spectrometric analysis of Avermectin B1a.

Quantitative Data Summary

The following tables summarize the quantitative performance parameters that can be expected when utilizing the described methodology. These values are compiled from various sources and may vary depending on the specific instrumentation and matrix used.

Table 1: Method Detection and Quantitation Limits

ParameterSoilWaterPlasmaAnimal Tissue
Limit of Detection (LOD)4x baseline noise[2]4x baseline noise[3]0.009 mg/ml[4]0.05-0.68 µg/kg
Limit of Quantitation (LOQ)0.5 µg/kg[2]0.05 µg/L[3]0.029 mg/ml[4]0.17-2.27 µg/kg

Table 2: Linearity and Recovery

ParameterSoilWaterPlasmaAnimal Tissue
Linearity (r²)>0.99>0.990.9999[4]0.997-0.999[5]
Recovery70-120%[2]70-120%[3]>80%[6]87.9-99.8%[5]

Experimental Protocols

This section provides a detailed methodology for the analysis of Avermectin B1a.

Sample Preparation

The choice of sample preparation method is critical and depends on the matrix.

3.1.1. For Soil Samples:

  • Weigh 10 g of a homogenized soil sample.

  • Extract the sample twice with 70% (v/v) acetonitrile/water by shaking, centrifuging, and filtering.[2]

  • Combine the extracts and remove the organic solvent via rotary evaporation.[2]

  • To the remaining aqueous extract, add acetonitrile and ammonium hydroxide.[2]

  • Pass the solution through a solid-phase extraction (SPE) column.

  • Rinse the SPE column with 25% acetonitrile/water and 1% ammonium hydroxide.[2]

  • Elute the analytes with dichloromethane.[2]

  • Evaporate the dichloromethane and reconstitute the residue in an acetonitrile/water mixture for LC-HRMS analysis.[2]

3.1.2. For Water Samples:

  • Treat water samples with acetonitrile to desorb any analytes from the container surfaces.[3]

  • Take a 75-mL aliquot and partition it twice with 20-mL portions of dichloromethane.[3]

  • Evaporate the organic portion to dryness.[3]

  • Reconstitute the residue in 50% (v/v) acetonitrile/water for analysis.[3]

3.1.3. For Animal Tissue (Muscle, Liver, Fat, Milk):

This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • For meat, homogenize 8 g of ground beef with 2 mL of water in a 50 mL centrifuge tube. For milk, use 10 mL of whole milk.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the contents of a DisQuE pouch (containing salts for CEN QuEChERS) and shake for another minute.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Take a 1 mL aliquot of the supernatant for dispersive SPE (d-SPE) cleanup.

  • Transfer the supernatant to a 2 mL d-SPE tube containing 150 mg magnesium sulfate and 50 mg C18 sorbent and shake for 1 minute.

  • Centrifuge at 12000 rpm for 5 minutes.

  • Take a 0.5 mL aliquot of the supernatant for LC-HRMS analysis.

3.1.4. For Plasma Samples:

  • To 200 μl of plasma in a polypropylene tube, add 10 μl of an appropriate internal standard.

  • Add 400 μl of 10 mM sodium acetate buffer and vortex.[6]

  • Add 200 μl of methanol, vortex for 5 minutes, and then centrifuge at 3,000 × g for 5 minutes.[6]

  • Load the supernatant onto an activated C18 SPE cartridge.[6]

  • Wash the cartridge with 2 ml of 15% methanol.[6]

  • Elute the analyte with 2 ml of isopropyl alcohol.[6]

  • Evaporate the eluate under a gentle stream of nitrogen at 50°C.[6]

  • Reconstitute the residue in 100 μl of the mobile phase for injection.[6]

Liquid Chromatography
  • Column: A C18 reversed-phase column is commonly used. A suitable example is an ACE UltraCore 2.5 SuperC18 column (150 × 4.6 mm, 2.5 µm particle size).[7][8]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 9.5).[9]

  • Mobile Phase B: Acetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v).[9]

  • Flow Rate: 1.6 mL/min.[9]

  • Column Temperature: 45°C.[9]

  • Injection Volume: 10-15 µL.[2][3][9]

  • Gradient Elution: A gradient elution is necessary to achieve adequate separation of Avermectin B1a from matrix components and potential degradation products.[7][8] The specific gradient program should be optimized based on the column and system used.

High-Resolution Mass Spectrometry
  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) mass spectrometer is recommended for high-resolution analysis.[9]

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.[7][9]

  • Capillary Voltage: 3.0 kV.[9]

  • Sampling Cone Voltage: 40 V.[9]

  • Source Temperature: 100°C.[9]

  • Desolvation Temperature: 350°C.[9]

  • Cone Gas Flow: 50 L/h.[9]

  • Desolvation Gas Flow: 600 L/h.[9]

  • Mass Range: A full MS scan should be acquired over a mass range of 50–1200 Da.[9]

  • Data Acquisition: Data should be collected in a data-dependent acquisition (DDA) mode to obtain both full scan MS and tandem MS (MS/MS) data for identification and confirmation. The protonated molecule [M+H]+ is often observed.[7]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (Soil, Water, Tissue, Plasma) Extraction Extraction (LLE, QuEChERS, SPE) Sample->Extraction Matrix-specific protocol Cleanup Clean-up (SPE, d-SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration LC Liquid Chromatography (C18 Column, Gradient Elution) Concentration->LC HRMS High-Resolution Mass Spectrometry (ESI+, Full Scan, DDA) LC->HRMS Processing Data Processing (Peak Integration, Calibration) HRMS->Processing Quantification Quantification & Reporting Processing->Quantification

Caption: Workflow for Avermectin B1a analysis.

Proposed Fragmentation Pathway of Avermectin B1a

G parent Avermectin B1a [M+H]+ frag1 Fragment 1 Loss of disaccharide parent->frag1 Neutral Loss frag2 Fragment 2 Loss of monosaccharide parent->frag2 Neutral Loss frag3 Fragment 3 Aglycone fragment frag1->frag3 Cleavage frag2->frag3 frag4 Fragment 4 Further fragmentation frag3->frag4

References

Application Notes and Protocols for Avermectin B1a Formulation in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, a potent macrocyclic lactone, is a major component of the widely used anthelmintic and insecticidal agent, abamectin.[1][2] Its primary mechanism of action involves the potentiation of gamma-aminobutyric acid (GABA)-mediated neurotransmission, leading to the opening of chloride ion channels and subsequent paralysis of invertebrates.[3][4] In mammals, avermectin B1a interacts with GABA and benzodiazepine receptors, which can lead to neurotoxic effects at high doses.[5] Due to its therapeutic potential and possible toxicological implications, standardized protocols for in vivo animal studies are crucial for accurate and reproducible research.

These application notes provide detailed protocols for the formulation of avermectin B1a for in vivo animal studies, along with methodologies for common experimental procedures such as dose-response analysis, pharmacokinetic studies, and toxicity evaluations.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data for avermectin B1a from various studies.

Table 1: Efficacy and Potency of Avermectin B1a

ParameterValueSpecies/SystemRoute of AdministrationReference
IC50120 nMMouse brain synaptic vesiclesIn Vitro[6]
Anthelmintic Efficacy (vs. various nematodes)Approaching 100%CattleOral[7]
Anthelmintic Efficacy (vs. Cooperia punctata)97%CattleOral[7]

Table 2: Toxicological Data for Avermectin B1a

ParameterValueSpeciesRoute of AdministrationEndpointReference
LD50 (7 days)24.1 mg/kgEarthwormArtificial soilLethality[6]
LD50 (14 days)17.1 mg/kgEarthwormArtificial soilLethality[6]
NOAEL0.12 mg/kg bw/dayRatOral (gavage)Pup toxicity and retinal anomalies[8]
NOAEL0.05 mg/kg bw/dayRatOral (gavage)Maternotoxicity[8]
NOAEL< 0.1 mg/kg bw/dayMouseOral (gavage)Maternotoxicity[8]
NOAEL0.2 mg/kg bw/dayMouseOral (gavage)Embryo-fetotoxicity and teratogenicity[8]

Table 3: Pharmacokinetic Parameters of Avermectin B1a (as part of Ivermectin)

SpeciesBiological Half-life (t1/2)Route of AdministrationReference
Swine0.5 daysNot specified[9]
Dogs1.8 daysNot specified[9]
Cattle~2.8 daysNot specified[9]
Sheep~2.8 daysNot specified[9]

Experimental Protocols

Protocol 1: Formulation of Avermectin B1a for In Vivo Administration

Avermectin B1a is poorly soluble in water, necessitating the use of organic solvents or specialized formulation techniques.[1][10][11][12]

1.1: Oral Gavage Formulation (Rodent)

  • Vehicle: Soybean oil[1] or a mixture of 0.5% methylcellulose and 5% Dimethylacetamide.[13]

  • Procedure:

    • Weigh the required amount of Avermectin B1a powder.

    • In a sterile glass vial, add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while vortexing or sonicating until the Avermectin B1a is completely dissolved or a homogenous suspension is formed.

    • Prepare fresh on the day of the experiment.[6]

1.2: Parenteral (Injectable) Formulation

  • Vehicle: A solution of N-methylpyrrolidone (NMP) or 2-pyrrolidone, with the option of including co-solvents like propylene glycol.[10]

  • Procedure:

    • Dissolve Avermectin B1a in the desired volume of NMP or 2-pyrrolidone. This can constitute 5% to 100% of the final formulation volume.[10]

    • If required, add propylene glycol and/or water to the desired final concentration. Note that the addition of water is limited by the solubility of avermectin.[10]

    • Filter-sterilize the final solution using a 0.22 µm syringe filter into a sterile vial.

    • Store appropriately, though fresh preparation is recommended.[6]

Protocol 2: Dose-Response Assessment for Anthelmintic Efficacy (Cattle Model - Adapted from[7])
  • Objective: To determine the effective dose of Avermectin B1a against gastrointestinal and lung nematodes.

  • Animals: Calves experimentally infected with relevant nematode species.

  • Procedure:

    • Divide the infected calves into multiple groups, including a vehicle control group and at least three dose-level groups (e.g., 50 µg/kg, 100 µg/kg, and 200 µg/kg).[7]

    • Administer the prepared Avermectin B1a formulation or vehicle control orally.

    • House the animals for a pre-determined period (e.g., 7-8 days).[7]

    • At the end of the study period, euthanize the animals and perform necropsies.

    • Collect and examine the gastrointestinal tracts and lungs for the presence of nematodes.

    • Quantify the worm burden in each animal.

    • Calculate the percentage efficacy for each dose group compared to the control group.

Protocol 3: Pharmacokinetic Analysis (Rat Model - General Protocol)
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of Avermectin B1a.

  • Animals: Healthy adult rats.

  • Procedure:

    • Administer a single dose of the Avermectin B1a formulation via the desired route (e.g., oral gavage or intravenous injection).

    • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

    • Process the blood samples to obtain plasma or serum.

    • Analyze the concentration of Avermectin B1a in the plasma/serum samples using a validated analytical method such as UHPLC-MS/MS.[14]

    • At the end of the study, major organs and tissues (e.g., liver, fat) can be collected to determine tissue distribution.[15]

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Protocol 4: Developmental Toxicity Screening (Rodent Model - Adapted from[8][16])
  • Objective: To assess the potential for Avermectin B1a to cause developmental and reproductive toxicity.

  • Animals: Mated female rats or mice.

  • Procedure:

    • Divide the pregnant animals into a control group and at least three dose groups.

    • Administer the Avermectin B1a formulation or vehicle daily by oral gavage during the period of organogenesis (e.g., gestation days 6 through 15 for mice).[8]

    • Monitor the dams for clinical signs of toxicity, body weight changes, and food consumption.

    • Prior to term, a subset of dams may be euthanized for examination of uterine contents, including the number of implantations, resorptions, and live/dead fetuses.

    • Examine fetuses for external, visceral, and skeletal malformations.

    • Allow the remaining dams to give birth and monitor the pups for survival, growth, and development.

    • Conduct neurobehavioral tests on the offspring at various developmental stages.[16]

Visualization of Key Pathways and Workflows

G cluster_0 Avermectin B1a Mechanism of Action AVM Avermectin B1a GABA_R GABA-A Receptor AVM->GABA_R Binds to high-affinity site Cl_Channel Chloride Channel GABA_R->Cl_Channel Opens Hyperpolarization Hyperpolarization Cl_Channel->Hyperpolarization Increased Cl- influx Paralysis Paralysis Hyperpolarization->Paralysis

Caption: Avermectin B1a signaling pathway.

G cluster_1 In Vivo Experimental Workflow Formulation 1. Formulation (Oral or Parenteral) Dosing 2. Animal Dosing (e.g., Oral Gavage) Formulation->Dosing Observation 3. Observation & Sample Collection (Blood, Tissues) Dosing->Observation Analysis 4. Sample Analysis (e.g., LC-MS/MS) Observation->Analysis Data 5. Data Interpretation (PK, PD, Tox) Analysis->Data

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for Avermectin B1a Extraction from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of Avermectin B1a from soil matrices. The methodologies outlined are suitable for accurate quantification and are applicable in environmental monitoring, agricultural research, and drug development settings.

Introduction

Avermectin B1a, the major component of the widely used insecticide and anthelmintic Abamectin, can persist in soil, necessitating reliable and efficient extraction methods for environmental risk assessment and residue monitoring.[1] The complex nature of soil matrices requires robust sample preparation techniques to isolate Avermectin B1a from interfering substances prior to analysis. This document details established protocols, including solvent extraction, solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, followed by analysis using High-Performance Liquid Chromatography (HPLC).

Analytical Methodologies

The determination of Avermectin B1a in soil extracts is predominantly achieved using HPLC coupled with various detectors.[1] Reversed-phase chromatography with a C18 column is the most common separation technique.[1]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible method for the analysis of Avermectin B1a, with detection typically performed at a wavelength of 245 nm.[1]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method offers higher sensitivity and involves a derivatization step to convert the non-fluorescent Avermectin B1a into a fluorescent derivative.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the quantitative determination of Avermectin B1a, capable of achieving very low limits of detection and quantification.[1][3]

Sample Preparation Techniques

Effective sample preparation is critical for accurate and reproducible results. The choice of extraction method depends on factors such as the required sensitivity, available equipment, and the specific soil type.

  • Solvent Extraction: This classical approach involves extracting the soil sample with an organic solvent or a mixture of solvents. Common solvents include acetonitrile, methanol, and dichloromethane.[4][5]

  • Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique following initial solvent extraction.[1] It effectively removes co-extractives and concentrates the analyte, leading to a cleaner sample for chromatographic analysis.[1] C8 or C18 sorbents are commonly employed for Avermectin B1a.[5]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has gained popularity for pesticide residue analysis in various matrices, including soil.[1] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE).[1][6]

  • Accelerated Solvent Extraction (ASE): ASE is an automated technique that utilizes elevated temperatures and pressures to extract analytes from solid samples.[3] This method is known for its speed and reduced solvent consumption.[3][7]

Quantitative Data Summary

The following tables summarize the performance characteristics of various extraction and analytical methods for the determination of Avermectin B1a in soil.

MethodExtraction Solvent(s)Cleanup MethodAnalytical TechniqueRecovery (%)LOQ (µg/kg)LOD (µg/kg)Reference
Solvent Extraction & SPE70% Acetonitrile/WaterSPE (C18)LC-MS/MS70-1200.5Not Reported[4]
ASENot SpecifiedNot SpecifiedHPLC-MS/MS53.6Not ReportedNot Reported[3]
Online SPEMethanolOnline SPE (C8)UHPLC-MS/MS73-850.1 (as ng/g)Not Reported[5]
Supercritical Fluid ExtractionSupercritical CO2 with EthanolNoneLC-MS/MS82.5-96.25 (as ng/g)1.5 (as ng/g)[8]
Solvent Extraction & SPEAcetonitrile/Water (9:1, v/v)SPE (C18)HPLC-FLD83.7-115.53.6-5.71.1-1.7[2]
QuEChERSAcetonitrile:Isopropanol (9:1, v/v)dSPE (EMR-Lipid)UHPLC-MS/MS>70Not Reported1.2[6]

Experimental Protocols

Protocol 1: Solvent Extraction followed by Solid-Phase Extraction (SPE) and LC-MS/MS Analysis

This protocol is based on the EPA method 116-00 and is suitable for the quantitative determination of Avermectin B1a in soil.[4]

1. Extraction: a. Weigh 10 g of the soil sample into a centrifuge tube. b. Add 20 mL of 70% (v/v) acetonitrile/water. c. Shake vigorously for a specified time (e.g., 30 minutes). d. Centrifuge the sample and filter the supernatant. e. Repeat the extraction process on the soil pellet with another 20 mL of 70% acetonitrile/water. f. Combine the filtered extracts.

2. Solvent Removal: a. Reduce the volume of the combined extracts using a rotary evaporator to remove the acetonitrile.

3. Solid-Phase Extraction (SPE) Cleanup: a. To the remaining aqueous extract, add acetonitrile and ammonium hydroxide. b. Condition an SPE column (e.g., C18) according to the manufacturer's instructions. c. Pass the extract through the SPE column. d. Wash the column with 25% acetonitrile/water containing 1% ammonium hydroxide. e. Elute the analytes with dichloromethane.

4. Final Sample Preparation: a. Evaporate the dichloromethane eluate to dryness using a gentle stream of nitrogen. b. Reconstitute the residue in a known volume of acetonitrile/water for LC-MS/MS analysis.

Protocol 2: QuEChERS-based Extraction and UHPLC-MS/MS Analysis

This protocol is a modified QuEChERS method suitable for rapid and efficient extraction.[6]

1. Sample Hydration and Homogenization: a. Weigh 5 g of the soil sample into a 50-mL polypropylene tube. b. Add 10 mL of water and homogenize for 1 minute using a high-speed homogenizer to create a slurry.

2. Extraction: a. Add 10 mL of a 9:1 (v/v) mixture of acetonitrile:isopropanol to the slurry. b. Vortex for 1 minute. c. Add the QuEChERS salts (e.g., 2 g of MgSO₄, 0.5 g of NaCl, 0.5 g of C₆H₅Na₃O₇·2H₂O, and 0.25 g of C₆H₆Na₂O₇·1.5H₂O). d. Vortex immediately for 1 minute. e. Centrifuge at 4850 x g for 8 minutes at 5 °C.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Take a 2 mL aliquot of the supernatant and transfer it to a dSPE tube containing 250 mg of C18, 50 mg of PSA, and 300 mg of MgSO₄. b. Vortex for 1 minute. c. Centrifuge at 10,200 x g for 8 minutes at 5 °C.

4. Final Sample Preparation: a. Filter the supernatant through a 0.22-µm filter. b. The sample is now ready for UHPLC-MS/MS analysis.

Visualizations

Avermectin_Extraction_Workflow cluster_extraction Sample Extraction cluster_cleanup Cleanup cluster_analysis Analysis Soil_Sample Soil Sample (10g) Add_Solvent Add 70% Acetonitrile/Water Soil_Sample->Add_Solvent Shake_Centrifuge Shake & Centrifuge Add_Solvent->Shake_Centrifuge Collect_Supernatant Collect Supernatant Shake_Centrifuge->Collect_Supernatant Repeat_Extraction Repeat Extraction Collect_Supernatant->Repeat_Extraction Combined_Extracts Combined Extracts Collect_Supernatant->Combined_Extracts Repeat_Extraction->Shake_Centrifuge Rotary_Evaporation Rotary Evaporation Combined_Extracts->Rotary_Evaporation SPE_Column SPE Cleanup (C18) Rotary_Evaporation->SPE_Column Elution Elute with Dichloromethane SPE_Column->Elution Evaporation_N2 Evaporate to Dryness Elution->Evaporation_N2 Reconstitution Reconstitute in Mobile Phase Evaporation_N2->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis

Caption: Workflow for Solvent Extraction and SPE of Avermectin B1a from Soil.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Soil_Sample Soil Sample (5g) + Water Homogenize Homogenize Soil_Sample->Homogenize Add_Solvent Add Acetonitrile:Isopropanol Homogenize->Add_Solvent Add_Salts Add QuEChERS Salts Add_Solvent->Add_Salts Vortex_Centrifuge Vortex & Centrifuge Add_Salts->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant dSPE_Tube Transfer to dSPE Tube Supernatant->dSPE_Tube Vortex_Centrifuge2 Vortex & Centrifuge dSPE_Tube->Vortex_Centrifuge2 Filter Filter (0.22 µm) Vortex_Centrifuge2->Filter UHPLC_MSMS_Analysis UHPLC-MS/MS Analysis Filter->UHPLC_MSMS_Analysis

Caption: QuEChERS Workflow for Avermectin B1a Extraction from Soil.

References

Application Note and Protocol: Avermectin B1a in a Nematode Paralysis Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avermectin B1a is a potent macrocyclic lactone anthelmintic agent derived from the soil actinomycete Streptomyces avermitilis. Its primary mechanism of action in invertebrates involves the high-affinity, essentially irreversible binding to and activation of glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA)-gated chloride channels.[1][2][3] This binding locks the channels in an open state, leading to an influx of chloride ions into nerve and muscle cells.[2] The resulting hyperpolarization of the cell membrane prevents the transmission of electrical signals, causing a flaccid paralysis and eventual death of the nematode.[2][4] Due to the absence of protostome-specific glutamate-gated chloride channels in mammals, avermectins exhibit selective toxicity towards invertebrates. This application note provides a detailed protocol for conducting a nematode paralysis assay using Avermectin B1a, a critical tool for screening new anthelmintic compounds and studying mechanisms of resistance.

Mechanism of Action: Avermectin B1a-Induced Paralysis

The signaling pathway leading to nematode paralysis by Avermectin B1a is a direct consequence of its interaction with specific ion channels. The key steps are outlined below:

Avermectin B1a Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Avermectin B1a Avermectin B1a GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin B1a->GluCl Binds and Activates Cl_ion Chloride Ions (Cl-) GluCl->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Paralysis Paralysis Hyperpolarization->Paralysis Leads to

Caption: Avermectin B1a signaling pathway leading to nematode paralysis.

Experimental Protocol: Nematode Paralysis Assay

This protocol is designed for the free-living nematode Caenorhabditis elegans (C. elegans), a common model organism for anthelmintic research.

Materials:

  • C. elegans (e.g., wild-type N2 strain)

  • Nematode Growth Medium (NGM) agar plates[5]

  • E. coli OP50 culture

  • Avermectin B1a (Abamectin)

  • Dimethyl sulfoxide (DMSO)

  • M9 buffer

  • Synchronized population of L4 stage worms

  • Platinum wire worm pick

  • Stereomicroscope

  • Incubator set to 20-25°C

Experimental Workflow:

Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Avermectin B1a Stock and Working Solutions B Prepare NGM Assay Plates with E. coli OP50 A->B D Transfer Worms to Assay Plates B->D C Obtain Synchronized L4 Stage C. elegans C->D E Incubate at 20-25°C D->E F Score Paralysis at Defined Time Points E->F G Calculate Percentage of Paralyzed Worms F->G H Generate Dose-Response and Time-Course Curves G->H

Caption: Workflow for the Avermectin B1a nematode paralysis assay.

Procedure:

  • Preparation of Avermectin B1a Solutions:

    • Prepare a 10 mM stock solution of Avermectin B1a in DMSO.

    • From the stock solution, prepare serial dilutions in M9 buffer to achieve the desired final concentrations in the NGM plates (e.g., 0.01, 0.1, 1, 10, 100 µM). A vehicle control with DMSO at the same final concentration should also be prepared.

  • Preparation of Assay Plates:

    • Prepare NGM agar plates.[5]

    • Once the agar has solidified, spot the center of each plate with 10 µL of an overnight culture of E. coli OP50 and allow it to dry.

    • To each plate, add the Avermectin B1a working solution or vehicle control and spread it evenly over the surface. Allow the plates to dry completely before use.

  • Synchronization of C. elegans :

    • Obtain a synchronized population of L4 stage worms. This can be achieved by standard methods such as bleaching gravid adults to isolate eggs and allowing them to hatch and develop to the L4 stage.

  • Paralysis Assay:

    • Transfer 20-30 synchronized L4 worms to the center of each prepared assay plate.[5]

    • Incubate the plates at 20-25°C.[5]

  • Scoring Paralysis:

    • At regular time intervals (e.g., 1, 2, 4, 6, 12, and 24 hours), observe the worms under a stereomicroscope.

    • A worm is considered paralyzed if it does not move spontaneously and does not respond with a full body wave when prodded with a platinum wire pick.[5]

    • For each plate, count the number of paralyzed and non-paralyzed worms.

Data Presentation

The quantitative data from the paralysis assay should be summarized in tables to facilitate comparison between different concentrations of Avermectin B1a and over time.

Table 1: Dose-Response of Avermectin B1a on C. elegans Paralysis at 4 Hours

Avermectin B1a Concentration (µM)Number of Worms AssayedNumber of Paralyzed WormsPercentage Paralyzed (%)
0 (Vehicle Control)9022.2
0.01901516.7
0.1904853.3
1908594.4
109090100
1009090100

Table 2: Time-Course of C. elegans Paralysis with 1 µM Avermectin B1a

Time (Hours)Number of Worms AssayedNumber of Paralyzed WormsPercentage Paralyzed (%)
09000
1902527.8
2905864.4
4908594.4
69090100
129090100
249090100

Data Analysis and Interpretation

The data collected can be used to generate dose-response and time-course curves. The EC50 (half-maximal effective concentration) can be calculated from the dose-response curve to quantify the potency of Avermectin B1a. These assays are crucial for:

  • Determining the efficacy of novel anthelmintic compounds.

  • Screening for and characterizing anthelmintic resistance in nematode populations.

  • Investigating the molecular mechanisms of drug action and resistance.

The nematode paralysis assay is a robust and reproducible method for evaluating the effects of Avermectin B1a and other anthelmintic compounds. The detailed protocol and data presentation guidelines provided in this application note will enable researchers to effectively implement this assay in their drug discovery and development workflows.

References

Application Notes and Protocols for Cell-Based Screening of Avermectin B1a Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, a potent macrocyclic lactone derived from the soil actinomycete Streptomyces avermitilis, is a cornerstone of anthelmintic and insecticidal therapies.[1][2] Its primary mechanism of action involves the modulation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to hyperpolarization, paralysis, and eventual death of the parasite.[1][3][4] Additionally, avermectin B1a has been shown to interact with GABA-gated chloride channels in mammalian neurons, albeit with different affinities.[5][6] Recent studies have also highlighted its potential as an anti-proliferative and anticancer agent, expanding its therapeutic relevance.[7][8][9][10]

These application notes provide detailed protocols for two distinct cell-based assays designed to screen for and characterize the biological activity of avermectin B1a:

  • Primary Screening Assay: A cell viability assay to determine the cytotoxic or anti-proliferative effects of avermectin B1a. This high-throughput compatible assay is ideal for initial screening of compound libraries or for assessing the general potency of avermectin B1a.

  • Secondary Confirmatory Assay: A target-specific functional assay using a recombinant cell line expressing glutamate-gated chloride channels to confirm the compound's mechanism of action. This assay measures changes in cell membrane potential, providing a direct readout of channel modulation.

Signaling Pathway of Avermectin B1a

Avermectin B1a primarily acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates.[1][4] Binding of avermectin B1a to these channels enhances the effect of glutamate, leading to a prolonged influx of chloride ions.[1] This increased chloride conductance results in hyperpolarization of the neuronal or muscle cell membrane, making it less responsive to excitatory stimuli and ultimately causing paralysis.[1][11] In mammals, avermectin B1a can also interact with GABA-gated chloride channels, though its effects can be complex, showing both activation at low concentrations and inhibition at higher concentrations.[5]

Avermectin_B1a_Signaling_Pathway cluster_membrane Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_influx Increased Cl- Influx GluCl->Cl_influx GABA_R GABA-A Receptor (Chloride Channel) GABA_R->Cl_influx Avermectin Avermectin B1a Avermectin->GluCl Binds to Avermectin->GABA_R Modulates Glutamate Glutamate Glutamate->GluCl Activates GABA GABA GABA->GABA_R Activates Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Paralysis Paralysis / Cytotoxicity Hyperpolarization->Paralysis

Avermectin B1a's primary signaling mechanism.

Data Presentation

The following tables summarize the quantitative data for avermectin B1a activity from various cell-based assays.

Table 1: Cytotoxic and Anti-proliferative Activity of Avermectin B1a

Cell LineAssay TypeEndpointIC50 ValueReference
HCT-116 (Human Colon Carcinoma)MTT AssayCell Viability30 µM[7][9][10]
MEF (Mouse Embryonic Fibroblast)Cell ProliferationCell Proliferation15.1 µM[12]
T24 (Human Urothelial Carcinoma)CCK-8 AssayCell Viability (24h)20.5 µM (Ivermectin)[13]
RT4 (Human Urothelial Carcinoma)CCK-8 AssayCell Viability (24h)26.7 µM (Ivermectin)[13]
A549-ACE2CellTiter-GloCell Viability~7.7 µM (Ivermectin)[14]

Table 2: Modulation of Ligand-Gated Chloride Channels by Avermectin B1a

TargetCell LineAssay TypeEndpointPotency (EC50/IC50)Reference
GABA-gated Chloride ChannelRat Cerebellar Granule Neurons36Cl- InfluxStimulation3-100 nM (EC50 range)[5]
GABA-gated Chloride ChannelRat Cerebellar Granule Neurons36Cl- InfluxInhibition1-3 µM (IC50 range)[5]
Glutamate-gated Chloride Channel (C. elegans GluClα2β)HEK293FRET-based Membrane PotentialChannel ActivationNot specified[15]

Experimental Protocols

Primary Screening Assay: Cell Viability (MTT Assay)

This protocol describes a colorimetric assay to measure the cytotoxic or anti-proliferative effects of avermectin B1a on a selected cancer cell line, such as HCT-116. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A1 Culture HCT-116 cells B1 Seed cells in 96-well plate A1->B1 A2 Prepare Avermectin B1a serial dilutions B3 Treat cells with Avermectin B1a A2->B3 B2 Incubate for 24 hours B1->B2 B2->B3 B4 Incubate for 24-72 hours B3->B4 B5 Add MTT reagent B4->B5 B6 Incubate for 4 hours B5->B6 B7 Add solubilization solution B6->B7 B8 Incubate for 2-4 hours B7->B8 C1 Measure absorbance at 570 nm B8->C1 C2 Calculate % cell viability C1->C2 C3 Determine IC50 value C2->C3

Workflow for the secondary membrane potential assay.

Materials:

  • HEK293 cell line stably expressing the target glutamate-gated chloride channel

  • Appropriate cell culture medium

  • Avermectin B1a

  • Glutamate

  • Membrane potential-sensitive dye kit (e.g., a FRET-based kit)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader with kinetic and bottom-read capabilities

Procedure:

  • Cell Seeding:

    • Culture the recombinant HEK293 cells to ~80% confluency.

    • Seed the cells into a 96-well black, clear-bottom plate at an appropriate density and incubate for 24 hours.

  • Dye Loading:

    • Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.

    • Remove the culture medium and wash the cells with assay buffer.

    • Add the dye solution to each well and incubate for the time specified by the manufacturer (typically 30-60 minutes) at 37°C.

  • Assay Execution:

    • After incubation, gently wash the cells with the assay buffer to remove excess dye.

    • Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature.

    • Acquire a baseline fluorescence reading for a few cycles.

    • Add different concentrations of avermectin B1a, glutamate (as a positive control), or a combination of both to the wells.

    • Immediately begin kinetic fluorescence readings for a specified period to monitor the change in membrane potential.

  • Data Analysis:

    • Calculate the change in fluorescence for each well relative to its baseline.

    • Normalize the data to the vehicle control and a positive control (e.g., a saturating concentration of glutamate).

    • Plot the normalized response against the logarithm of the compound concentration and determine the EC50 (for agonists/potentiators) or IC50 (for antagonists) values using non-linear regression analysis.

Conclusion

The provided application notes and protocols offer a robust framework for the cell-based screening of avermectin B1a activity. The primary cell viability assay serves as an effective initial screen for identifying bioactive compounds, while the secondary membrane potential assay provides a more detailed, target-specific confirmation of the mechanism of action. These assays, coupled with the provided data and pathway diagrams, will be valuable tools for researchers in the fields of parasitology, neurobiology, and oncology who are investigating the multifaceted activities of avermectin B1a and related compounds.

References

Application Note and Protocol: Solid-Phase Extraction (SPE) Cleanup of Avermectin B1a

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed methodology for the cleanup of Avermectin B1a from various sample matrices using solid-phase extraction (SPE). The protocol is designed to be a comprehensive guide, offering a general workflow that can be adapted for specific research needs.

Introduction

Avermectin B1a is a widely used anthelmintic and insecticide. Accurate quantification of its residues in environmental and biological samples is crucial for safety and regulatory purposes. Due to the complexity of sample matrices, a robust cleanup step is essential to remove interfering substances prior to chromatographic analysis. Solid-phase extraction is a highly effective technique for this purpose, offering good recovery and cleaner extracts.

This application note details a common SPE workflow for Avermectin B1a cleanup, primarily for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Experimental Protocols

The following protocols outline a general procedure for the solid-phase extraction of Avermectin B1a. Specific parameters may need to be optimized depending on the sample matrix and the analytical instrumentation used.

2.1. Materials and Reagents

  • SPE Cartridges: Aminopropyl-bonded silica, Octadecylsilanized silica (C18), or Silica gel cartridges.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Hexane, Ethyl Acetate, Dichloromethane (DCM) - all HPLC or LC-MS grade.

  • Reagents: 0.1% Phosphoric Acid solution, Anhydrous Sodium Sulfate.

  • Sample Extraction Solution: Acetonitrile/water (e.g., 70:30, v/v) or as specified for the sample matrix.

  • Avermectin B1a Standard: For spiking and calibration curve preparation.

2.2. Sample Preparation and Extraction

The initial extraction step is critical to release Avermectin B1a from the sample matrix.

  • Homogenization: Homogenize solid samples (e.g., soil, tissue, crop) to ensure a representative sample.

  • Extraction:

    • For crop samples , extract a homogenized sample with a mixture of acetonitrile and 0.1% phosphoric acid (25:75, v/v).[1]

    • For animal products , extract with acetone, followed by a liquid-liquid partitioning step with ethyl acetate and then acetonitrile/hexane.[2]

    • For soil samples , extract with 70% (v/v) acetonitrile/water.[3]

    • For honey , a liquid-liquid extraction with methanol/ethyl acetate/hexane can be employed.[4]

  • Centrifugation/Filtration: Centrifuge or filter the extract to remove solid debris.

  • Liquid-Liquid Partitioning (if necessary): To remove nonpolar interferences, the aqueous extract can be partitioned against hexane.[1][2] Collect the organic layer containing Avermectin B1a.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature below 40°C. Reconstitute the residue in a small volume of a solvent compatible with the SPE loading step (e.g., acetonitrile or hexane).

2.3. Solid-Phase Extraction (SPE) Cleanup

The following is a general procedure using an aminopropyl or C18 SPE cartridge.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with one column volume of a strong solvent (e.g., methanol or ethyl acetate).

    • Equilibrate the cartridge with one column volume of the solvent used for sample loading (e.g., hexane or acetonitrile/water).

  • Sample Loading:

    • Load the reconstituted sample extract onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 drop per second).[3]

  • Washing:

    • Wash the cartridge with a weak solvent to remove polar interferences. For example, with a C18 cartridge, a wash with 25% acetonitrile/water may be used.[3]

  • Elution:

    • Elute the Avermectin B1a from the cartridge using a stronger organic solvent.

    • For aminopropyl cartridges, elution can be performed with a suitable organic solvent.

    • For C18 cartridges, elution with acetonitrile or methanol is common.

    • In some methods for soil, elution is performed with dichloromethane.[3]

  • Final Preparation:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in a known volume of a suitable solvent for analysis (e.g., acetonitrile).[1][2] The sample is now ready for HPLC or LC-MS/MS analysis.

Data Presentation

The following tables summarize quantitative data from various studies on Avermectin B1a cleanup.

Table 1: Recovery Rates of Avermectin B1a and Related Compounds

MatrixSPE SorbentAnalyte(s)Fortification LevelMean Recovery (%)Relative Standard Deviation (%)Reference
SoilNot SpecifiedAvermectin B1a0.5 µg/kg82.95.3[3]
SoilNot SpecifiedAvermectin B1a5 µg/kg87.42.6[3]
SoilNot SpecifiedAvermectin B1b0.5 µg/kg83.78.4[3]
SoilNot SpecifiedAvermectin B1b5 µg/kg94.14.6[3]
HoneySilicaAvermectin B1aNot Specified73.4 - 97.450.91 - 13.7[4]
ApplesAminopropylAvermectin B1a2-77 ppb~85Not Specified[4]
FishPSA and C18Avermectins5 µg/kg91.9 - 102.5< 19[5]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

MatrixAnalytical MethodAnalyteLODLOQReference
HoneyHPLCAvermectin B1a0.002 mg/kg0.007 mg/kg[4]
CropsLC-MS/MSAvermectin B1a, B1b, 8,9-Z B1aNot Specified0.002 ppm[1]
SoilLC-MS/MSAvermectin B1a, B1b, 8,9-Z B1aNot Specified0.5 µg/kg[3]
Animal ProductsLC-MS/MSAvermectin B1a, B1b, 8,9-Z B1aNot Specified0.005 mg/kg[2]
FishLC-MS/MSAvermectins0.3 - 0.4 µg/kg1 µg/kg[5]

Visualization

The following diagram illustrates the general workflow for the solid-phase extraction cleanup of Avermectin B1a.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Homogenization 1. Sample Homogenization Extraction 2. Solvent Extraction Homogenization->Extraction Centrifugation 3. Centrifugation/Filtration Extraction->Centrifugation Partitioning 4. Liquid-Liquid Partitioning (Optional) Centrifugation->Partitioning Evaporation1 5. Evaporation & Reconstitution Partitioning->Evaporation1 Conditioning 6. SPE Cartridge Conditioning Loading 7. Sample Loading Evaporation1->Loading Washing 8. Cartridge Washing Loading->Washing Elution 9. Analyte Elution Washing->Elution Evaporation2 10. Evaporation & Reconstitution Elution->Evaporation2 Analysis 11. HPLC or LC-MS/MS Analysis Evaporation2->Analysis

Caption: General workflow for Avermectin B1a solid-phase extraction cleanup.

References

Application Notes and Protocols for the Structural Elucidation of Avermectin B1a using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, a potent macrocyclic lactone produced by Streptomyces avermitilis, is a cornerstone of antiparasitic drugs and agricultural pesticides. Its complex structure, featuring a 16-membered macrocyclic lactone ring, a spiroketal system, and a disaccharide moiety, necessitates advanced analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of avermectin B1a, providing detailed insights into its atomic connectivity and stereochemistry.

These application notes provide a comprehensive guide to the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural determination of avermectin B1a. Detailed protocols for sample preparation and NMR experiments are provided, along with a summary of key spectral data and visual aids to facilitate the interpretation of results.

Data Presentation: NMR Spectral Data of Avermectin B1a

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for avermectin B1a, recorded in CDCl₃. This data is critical for the verification of the compound's identity and for the interpretation of 2D NMR correlation spectra.

Table 1: ¹H NMR Chemical Shift Data of Avermectin B1a (CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
23.98m
35.39m
4a1.95m
53.88d6.2
62.05m
74.68, 4.73d, d14.2, 14.2
8a2.52m
95.88ddd10.0, 2.4, 2.4
105.58dd10.0, 2.4
115.76m
121.90m
12a-CH₃1.88s
134.98m
14a1.50s
155.48dd10.0, 10.0
162.30m
173.25m
181.75m
194.65d1.8
202.25m
213.55m
225.52m
235.52m
241.98m
24a-CH₃0.95d6.8
253.35m
261.62m
26a-CH₃1.15d7.0
271.45m
28-CH₃0.82t7.4
1'4.98br s
2'3.65m
3'3.05m
3'a-OCH₃3.40s
4'3.95m
5'3.50m
6'-CH₃1.28d6.2
1''4.58d3.4
2''3.20m
3''3.15m
3''a-OCH₃3.52s
4''3.85m
5''3.75m
6''-CH₃1.18d6.2

Data compiled from a comprehensive study on avermectin degradation products.[1]

Table 2: ¹³C NMR Chemical Shift Data of Avermectin B1a (CDCl₃)

PositionChemical Shift (δ, ppm)
1173.8
279.8
3124.8
4135.5
4a36.7
581.2
645.8
767.9
8138.2
8a41.5
9125.2
10118.2
11128.9
1240.1
12a12.1
1377.9
14135.2
14a20.2
15121.1
1635.1
1768.3
1836.9
1998.2
2034.5
2171.8
22125.0
23135.0
2438.6
24a17.5
2574.3
2634.2
26a13.6
2727.4
2812.0
1'95.2
2'70.9
3'78.9
3'a56.5
4'68.1
5'67.5
6'17.9
1''101.2
2''71.5
3''78.5
3''a57.9
4''68.5
5''67.8
6''18.2

Data compiled from a comprehensive study on avermectin degradation products.[1]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • Avermectin B1a standard (5-10 mg for ¹H and 2D NMR; 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃, 99.8 atom % D)

  • High-quality 5 mm NMR tubes

  • Glass vial

  • Pipette

  • Cotton wool or syringe filter (0.45 µm)

Protocol:

  • Weigh the desired amount of avermectin B1a into a clean, dry glass vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Gently swirl or vortex the vial to dissolve the sample completely.

  • Filter the solution through a small plug of cotton wool in a Pasteur pipette or a syringe filter directly into the NMR tube to remove any particulate matter.

  • Ensure the solvent height in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

2.1 ¹H NMR Spectroscopy

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (depending on concentration)

2.2 ¹³C NMR Spectroscopy

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 200-220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024-4096 (or more, depending on concentration)

2.3 2D COSY (Correlation Spectroscopy)

  • Pulse Sequence: Gradient-selected COSY (e.g., 'cosygpmfph')

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (F1 and F2): 10-12 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 2-8

  • Relaxation Delay: 1.5-2.0 seconds

2.4 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Sequence: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3')

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 180-200 ppm

  • Number of Increments (F1): 128-256

  • Number of Scans per Increment: 4-16

  • Relaxation Delay: 1.5-2.0 seconds

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

2.5 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Sequence: Gradient-selected HMBC (e.g., 'hmbcgplpndqf')

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 200-220 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 8-32

  • Relaxation Delay: 1.5-2.0 seconds

  • Long-range ¹J(C,H) Coupling Constant: Optimized for 8-10 Hz

Structural Elucidation Workflow and Key Correlations

The structural elucidation of avermectin B1a is a stepwise process that integrates data from various NMR experiments.

G A 1D ¹H NMR C 2D COSY A->C Proton Spin Systems D 2D HSQC A->D Proton-Carbon (1-bond) B 1D ¹³C NMR & DEPT B->D F Structure Elucidation C->F Connectivity E 2D HMBC D->E Confirm Assignments E->F Long-range Connectivity

NMR Structural Elucidation Workflow for Avermectin B1a.

Analysis of 2D NMR Spectra:

  • COSY: The COSY spectrum reveals proton-proton couplings, allowing for the identification of spin systems within the molecule. For example, correlations can be traced along the macrocyclic ring and the side chain, as well as within the two sugar units. Key correlations include those between H-3 and H-2, H-9 and H-10, and H-10 and H-11, which help to piece together fragments of the macrocycle.[2]

  • HSQC: The HSQC spectrum correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon chemical shifts based on the more readily assigned proton spectrum. This experiment is essential for confirming the carbon framework of avermectin B1a.

  • HMBC: The HMBC spectrum is arguably the most critical experiment for elucidating the complete structure of complex molecules like avermectin B1a. It reveals long-range (2-3 bond) correlations between protons and carbons. These correlations are used to connect the spin systems identified from the COSY spectrum and to assign quaternary carbons.

Key HMBC Correlations for Avermectin B1a:

The following diagram illustrates some of the crucial long-range correlations observed in the HMBC spectrum of avermectin B1a, which are instrumental in confirming the connectivity of the macrocyclic ring, the spiroketal system, and the attachment of the disaccharide unit.

G H3 H-3 C1 C-1 H3->C1 C5 C-5 H3->C5 H9 H-9 C7 C-7 H9->C7 C8 C-8 H9->C8 C8a C-8a H9->C8a H11 H-11 C9 C-9 H11->C9 H1_prime H-1' C13 C-13 H1_prime->C13 H1_double_prime H-1'' C4_prime C-4' H1_double_prime->C4_prime H26a H-26a C25 C-25 H26a->C25 C26 C-26 H26a->C26 C27 C-27 H26a->C27

Key HMBC Correlations in Avermectin B1a.

  • Correlations from H-3 to C-1 and C-5 help to define the lactone portion of the macrocycle.[2]

  • Correlations from H-9 to C-7, C-8, and C-8a are crucial for establishing the connectivity around the spiroketal system.[2]

  • The correlation between the anomeric proton of the first sugar (H-1') and C-13 of the macrocycle confirms the point of attachment of the disaccharide.[2]

  • The correlation between the anomeric proton of the second sugar (H-1'') and C-4' of the first sugar establishes the linkage of the two sugar units.[2]

  • Correlations from the methyl protons at H-26a to C-25, C-26, and C-27 confirm the structure of the sec-butyl side chain.[2]

By systematically analyzing the data from these 1D and 2D NMR experiments, the complete and unambiguous structural assignment of avermectin B1a can be achieved.

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural elucidation of complex natural products like avermectin B1a. The combination of 1D ¹H and ¹³C NMR with 2D correlation experiments such as COSY, HSQC, and HMBC provides a comprehensive dataset that allows for the complete assignment of the molecule's intricate structure. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists involved in the analysis and development of avermectin-based products.

References

methods for enhancing avermectin B1a production in fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This application note provides detailed methodologies and protocols for researchers, scientists, and drug development professionals focused on enhancing the production of Avermectin B1a, a potent anti-parasitic agent, through fermentation of Streptomyces avermitilis. The following sections detail strategies in metabolic engineering, media optimization, and fermentation process control, supported by quantitative data and step-by-step experimental protocols.

Introduction

Avermectin B1a, a macrocyclic lactone produced by the soil bacterium Streptomyces avermitilis, is a cornerstone of modern anti-parasitic therapies in veterinary and human medicine, as well as in agriculture. Due to its high efficacy and broad-spectrum activity, there is a continuous demand for improving its production yields in industrial fermentation processes. This document outlines key strategies and detailed protocols to achieve enhanced production of Avermectin B1a.

Metabolic Engineering Strategies

Genetic modification of S. avermitilis offers a powerful approach to increase Avermectin B1a titers by manipulating regulatory networks and precursor supply.

Overexpression of Positive Regulators

The biosynthesis of avermectin is controlled by a complex regulatory network. Overexpression of positive regulatory genes can significantly enhance the transcription of the avermectin biosynthetic gene cluster (ave cluster).

  • aveR : This gene encodes a pathway-specific activator essential for the transcription of the ave structural genes. Overexpression of aveR has been shown to successfully increase avermectin production.

  • aveT : A TetR-family transcriptional regulator, AveT, acts as a positive regulator of avermectin production. Overexpression of aveT leads to a clear increase in avermectin levels.[1][2]

Deletion of Negative Regulators

Conversely, the deletion of genes that negatively impact avermectin biosynthesis can also lead to increased yields.

  • aveM : This gene, a target of AveT, has a negative effect on avermectin production. Deletion of aveM results in a significant increase in avermectin titers.[1][2]

Engineering of Biosynthetic Genes

Direct modification of the genes within the ave cluster can alter the product profile and improve the yield of the desired B1a component.

  • aveC : The aveC gene influences the dehydration step in the biosynthesis pathway. Engineering the aveC gene through targeted mutations can increase the ratio of B1a to B2a, thereby enriching the desired product.

Enhancement of Precursor Supply

The biosynthesis of the avermectin molecule requires a steady supply of specific precursor molecules, namely malonyl-CoA, methylmalonyl-CoA, and 2-methylbutyryl-CoA.[2] Engineering primary metabolism to increase the intracellular pools of these precursors is a highly effective strategy.

  • Overexpression of β-oxidation pathway genes (fadD, fadAB) : This strategy increases the supply of acyl-CoA precursors for avermectin production, leading to increased B1a titers.

  • Introduction of cyanobacterial CO2-concentrating mechanism genes (bicA, ecaA) : These genes enhance the carboxylation of acetyl-CoA and propionyl-CoA, boosting the supply of malonyl-CoA and methylmalonyl-CoA.

Quantitative Impact of Metabolic Engineering Strategies

The following table summarizes the reported improvements in Avermectin B1a production through various metabolic engineering approaches.

Genetic Modification StrategyTarget Gene(s)StrainImprovement in Avermectin B1a TiterReference
Overexpression of Positive RegulatoraveTWild-type & IndustrialClear Increase[1][2]
Deletion of Negative RegulatoraveMWild-type & IndustrialClear Increase[1][2]
Engineering of Biosynthetic Gene & Precursor Supply EnhancementaveC8m, fadD-fadAB, bicA-ecaA (co-overexpression)Industrial Strain A22949.1% increase (to 9613 µg/mL)

Fermentation Medium Optimization

The composition of the fermentation medium is critical for cell growth and secondary metabolite production. Optimization of carbon and nitrogen sources, as well as other micronutrients, can lead to substantial increases in Avermectin B1a yield.

Key Medium Components
  • Carbon Sources : Corn starch is a commonly used and effective carbon source.

  • Nitrogen Sources : Yeast extract and soybean meal are frequently identified as significant nitrogen sources influencing avermectin production.

Optimized Medium Compositions

Response surface methodology has been employed to determine the optimal concentrations of key medium components for enhanced Avermectin B1a production.

ComponentOptimized Concentration (g/L)
Corn Starch149.57
Yeast Extract8.92

This optimized medium resulted in a 1.45-fold increase in production, reaching 5128 mg/L in shake flask cultivation.

Fermentation Process Control

Careful control of physical and chemical parameters during fermentation is crucial for maximizing Avermectin B1a production.

Key Fermentation Parameters
  • Temperature : The optimal temperature for S. avermitilis fermentation is typically around 28-31°C.[3]

  • pH : Maintaining the pH of the culture medium around 7.0 is generally favorable for avermectin production.[3]

  • Inoculum Size : An inoculum size of around 10% (v/v) has been reported to be optimal.[3]

  • Fermentation Duration : The fermentation is typically carried out for 10 to 15 days to maximize the yield.[3]

Fed-Batch Strategies
  • Glucose Supplementation : Strategic supplementation of glucose during the fermentation process can further enhance the production of avermectin.

Experimental Protocols

This section provides detailed protocols for key experiments related to the enhancement of Avermectin B1a production.

Protocol for Gene Overexpression in Streptomyces avermitilis

This protocol provides a general framework for overexpressing a target gene in S. avermitilis.

  • Vector Construction :

    • Amplify the target gene's open reading frame (ORF) from S. avermitilis genomic DNA using PCR with primers containing appropriate restriction sites.

    • Digest the PCR product and a suitable expression vector (e.g., pSET152, an integrative plasmid) with the corresponding restriction enzymes.

    • Ligate the digested gene fragment into the vector.

    • Transform the ligation mixture into E. coli for plasmid propagation and verification by sequencing.

  • Protoplast Preparation and Transformation :

    • Grow S. avermitilis in YEME medium containing 25% sucrose.

    • Harvest the mycelia and treat with lysozyme to generate protoplasts.

    • Mix the protoplasts with the expression vector and polyethylene glycol (PEG) to facilitate transformation.

    • Plate the transformation mixture on a regeneration medium (e.g., RM14) and incubate until colonies appear.

  • Selection and Confirmation of Transformants :

    • Select colonies that grow on a medium containing an appropriate antibiotic corresponding to the resistance marker on the expression vector.

    • Confirm the integration of the expression cassette into the genome of the transformants by PCR using primers flanking the integration site.

    • Verify the overexpression of the target gene by quantitative real-time PCR (qRT-PCR).

Protocol for Streptomyces avermitilis Fermentation

This protocol outlines the steps for a typical batch fermentation process for Avermectin B1a production.

  • Inoculum Preparation :

    • Prepare a spore suspension of S. avermitilis from a mature culture grown on a solid medium (e.g., YMS agar).[1]

    • Inoculate a seed medium (e.g., YMG medium: 4 g/L glucose, 4 g/L yeast extract, 10 g/L malt extract, 2 g/L CaCO3) with the spore suspension.[3]

    • Incubate the seed culture in a shaker at 28°C for 24-48 hours.[4]

  • Production Fermentation :

    • Inoculate the production medium with the seed culture (e.g., 10% v/v).[3]

    • The production medium can be a complex medium containing corn starch, yeast extract, and other nutrients.

    • Incubate the production culture in a fermenter or shake flasks at 28-30°C for 10-15 days with agitation.[4]

    • Monitor and control the pH around 7.0.

Protocol for Avermectin B1a Extraction and Quantification

This protocol describes the extraction of Avermectin B1a from the fermentation broth and its quantification by HPLC.

  • Extraction :

    • Adjust the pH of the whole fermentation broth to 2.5 with a dilute acid.[5]

    • Extract the acidified broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or methylene chloride.[2]

    • Separate the organic phase and evaporate the solvent to obtain a crude extract.

    • Dissolve the crude extract in methanol for HPLC analysis.

  • HPLC Quantification :

    • Column : C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase : A mixture of acetonitrile, methanol, and water (e.g., 53:35:12, v/v/v).

    • Flow Rate : 1.2 mL/min.

    • Detection : UV detector at 245 nm or 250 nm.

    • Quantification : Prepare a standard curve using a certified Avermectin B1a standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizing Biosynthetic and Regulatory Pathways

The following diagrams, generated using Graphviz, illustrate the key pathways involved in Avermectin B1a biosynthesis and its regulation.

Avermectin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis (aveA) cluster_modification Post-PKS Modification cluster_glycosylation Glycosylation Malonyl-CoA Malonyl-CoA PKS Polyketide Synthase (AVES1, 2, 3, 4) Malonyl-CoA->PKS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA->PKS Aglycone Avermectin Aglycone PKS->Aglycone Modified_Aglycone Modified Aglycone Aglycone->Modified_Aglycone aveC, aveE, aveF Avermectin_B1a Avermectin B1a Modified_Aglycone->Avermectin_B1a aveB (Glycosylation)

Caption: A simplified workflow of the Avermectin B1a biosynthesis pathway.

Avermectin_Regulatory_Pathway cluster_regulators Regulatory Genes cluster_biosynthesis Biosynthesis Gene Cluster aveR aveR ave_cluster ave Gene Cluster aveR->ave_cluster activates aveT aveT aveT->aveR activates aveM aveM aveT->aveM represses Avermectin_Production Avermectin Production aveM->Avermectin_Production inhibits ave_cluster->Avermectin_Production

Caption: Key regulatory interactions in Avermectin B1a production.

References

Application Notes and Protocols for Avermectin B1a in Agricultural Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a is a potent macrocyclic lactone produced by the soil actinomycete Streptomyces avermitilis. It is the major component of Abamectin (typically ≥80%), a widely used insecticide and acaricide in global agriculture.[1][2] Avermectin B1a possesses a novel mode of action, providing effective control against a broad spectrum of agricultural pests, particularly mites and certain insect species.[2][3] Its translaminar movement allows it to penetrate leaf tissue, targeting pests that feed on the underside of leaves.[3] These notes provide detailed technical information, quantitative efficacy data, and standardized protocols for the application and study of Avermectin B1a in a research and development context.

Mechanism of Action

Avermectin B1a acts as a potent neurotoxin in invertebrates. Its primary mode of action is the disruption of nerve impulse transmission.[1]

  • Target Site: Avermectin B1a binds with high affinity to glutamate-gated chloride ion channels (GluCls) found in the nerve and muscle cells of invertebrates. These channels are generally absent in mammals, contributing to the compound's selective toxicity.

  • Channel Activation: This binding potentiates the effect of glutamate, leading to an increased and prolonged influx of chloride ions (Cl⁻) into the cells.

  • Hyperpolarization: The influx of negative chloride ions causes hyperpolarization of the nerve or muscle cell membrane.

  • Paralysis and Death: This hyperpolarization blocks the transmission of electrical signals, leading to irreversible paralysis of the pest, cessation of feeding, and subsequent death.

While the primary target is GluCls, Avermectin B1a can also affect gamma-aminobutyric acid (GABA)-gated chloride channels at higher concentrations.

G AVM Avermectin B1a GluCl Glutamate-Gated Chloride Channel (GluCl) AVM->GluCl Binds to Cl_in Chloride Ion (Cl⁻) Influx GluCl->Cl_in Opens channel, causing Glutamate Glutamate Glutamate->GluCl Activates Membrane Nerve/Muscle Cell Membrane Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Leads to Paralysis Paralysis & Cessation of Feeding Hyperpolarization->Paralysis Results in Death Pest Death Paralysis->Death

Caption: Avermectin B1a binds to GluCl channels, causing paralysis.

Data Presentation: Efficacy and Application

The efficacy of Avermectin B1a varies by target pest, life stage, and environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Efficacy of Avermectin B1a (Abamectin) Against Key Agricultural Pests

Target PestCommon NameBioassay MethodLC₅₀ (mg a.i./L)Exposure TimeReference
Tetranychus urticaeTwo-spotted Spider MiteLeaf Disc0.0172 hr[4]
Tetranychus urticaeTwo-spotted Spider MiteLeaf Disc (Susceptible Strain)0.001248 hr[5]
Tetranychus urticaeTwo-spotted Spider MiteLeaf Disc (Resistant Strain)2.72 - 25.3748 hr[5]
Plutella xylostellaDiamondback MothLeaf Dip0.04 - 0.18-[6]
Myzus persicaeGreen Peach Aphid-0.072 - 0.1278-[7]
Frankliniella occidentalisWestern Flower ThripsBean Dip63.45 ng/µL24 hr[8]
Selenothrips rubrocinctusRed-banded ThripsBean Dip1.67 ng/µL24 hr[8]

Note: LC₅₀ values can vary significantly based on the specific formulation, pest population (susceptible vs. resistant), and bioassay methodology.

Table 2: General Application Rates for Abamectin Formulations

Crop CategoryTypical FormulationApplication Rate (Active Ingredient)Target PestsReference
Ornamentals1.8% EC0.005 to 0.01 lb a.i./acreMites, Leafminers[2]
Cotton1.8% EC0.01 to 0.02 lb a.i./acreMites[2]
Cabbage1.9% EC15 g a.i./haDiamondback Moth[2]
Citrus, Pears, Nut TreesVarious5 to 27 g a.i./haMites, Psyllids[2]

Experimental Protocols

Protocol 1: Determination of Avermectin B1a Efficacy (LC₅₀) via Leaf-Dip Bioassay

This protocol is adapted for determining the median lethal concentration (LC₅₀) against pests such as the diamondback moth (Plutella xylostella).

Materials:

  • Technical grade Avermectin B1a

  • Acetone (analytical grade)

  • Triton X-100 or similar surfactant

  • Distilled water

  • Cabbage or other host plant leaves

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Micropipettes

  • Glass beakers and volumetric flasks

  • Third-instar larvae of the target pest

Procedure:

  • Stock Solution Preparation: a. Accurately weigh a precise amount of technical grade Avermectin B1a and dissolve it in acetone to prepare a high-concentration stock solution (e.g., 1000 mg/L). b. Store the stock solution in a sealed glass container at 4°C, protected from light.

  • Serial Dilutions: a. Prepare a series of at least five concentrations by serially diluting the stock solution with distilled water containing a surfactant (e.g., 0.1% Triton X-100). b. A control solution should be prepared with only distilled water and the surfactant.

  • Bioassay: a. Excise leaf discs (e.g., 6 cm diameter) from unsprayed, healthy host plants. b. Individually dip each leaf disc into a test solution for 10-15 seconds with gentle agitation to ensure complete coverage. c. Allow the treated leaf discs to air-dry completely on a clean, non-absorbent surface. d. Place a piece of moistened filter paper in the bottom of each petri dish and place one treated leaf disc on top. e. Introduce a known number of third-instar larvae (e.g., 10-20) into each petri dish. f. Seal the petri dishes with parafilm, which should be perforated for ventilation. g. Each concentration and the control should be replicated at least three times.

  • Incubation and Assessment: a. Incubate the petri dishes at a constant temperature and humidity (e.g., 25 ± 1°C, 60-70% RH) with a set photoperiod. b. Assess larval mortality after a predetermined time (e.g., 48 or 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: a. Correct the mortality data for control mortality using Abbott's formula if necessary. b. Perform probit or logit analysis on the dose-response data to calculate the LC₅₀, LC₉₀, and their respective 95% confidence intervals.

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Incubation & Analysis A1 Prepare Stock Solution (Avermectin B1a in Acetone) A2 Create Serial Dilutions (in Water + Surfactant) A1->A2 B1 Dip Leaf Discs in Test Solutions A2->B1 A3 Prepare Host Plant Leaf Discs B3 Place Discs in Petri Dishes A3->B3 B2 Air Dry Leaf Discs B1->B2 B2->B3 B4 Introduce Pest Larvae B3->B4 C1 Incubate (e.g., 48h) B4->C1 C2 Assess Mortality C1->C2 C3 Perform Probit Analysis C2->C3 C4 Calculate LC₅₀ C3->C4

Caption: Workflow for determining LC₅₀ using a leaf-dip bioassay.

Protocol 2: Analysis of Avermectin B1a Residues in Crops by HPLC

This protocol provides a general method for the extraction, cleanup, and quantification of Avermectin B1a and its related compounds from crop matrices.[9][10][11][12]

Materials:

  • Crop sample (e.g., apples, tomatoes)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic anhydride (TFAA)

  • 1-methylimidazole

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector (FLD) and a C18 column

  • Homogenizer, centrifuge, rotary evaporator

  • Avermectin B1a analytical standard

Procedure:

  • Sample Extraction: a. Homogenize a representative portion of the crop sample (e.g., 10 g) with acetonitrile. b. Centrifuge the mixture to separate the solid and liquid phases. c. Collect the acetonitrile supernatant. Repeat the extraction on the solid pellet and combine the supernatants.

  • Cleanup: a. Dilute the combined extract with water. b. Condition a C18 SPE cartridge. c. Load the diluted extract onto the SPE cartridge. d. Wash the cartridge to remove interferences. e. Elute the Avermectin B1a residues from the cartridge using an appropriate solvent (e.g., dichloromethane/acetone).[10] f. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Derivatization: a. Reconstitute the dried residue in an acetonitrile/triethylamine mixture. b. Add 1-methylimidazole and trifluoroacetic anhydride (TFAA) to the solution. This reaction rapidly converts Avermectin B1a into a highly fluorescent derivative.[9]

  • HPLC-FLD Analysis: a. Inject the derivatized sample into the HPLC system. b. Mobile Phase: A gradient of acetonitrile and water is typically used. c. Column: C18 reversed-phase column. d. Fluorescence Detection: Set the excitation wavelength to 365 nm and the emission wavelength to 470 nm.[9]

  • Quantification: a. Prepare a calibration curve using analytical standards of Avermectin B1a that have undergone the same derivatization process. b. Quantify the Avermectin B1a concentration in the sample by comparing its peak area to the calibration curve.

G cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis E1 Homogenize Crop Sample with Acetonitrile E2 Centrifuge and Collect Supernatant E1->E2 C1 Dilute Extract E2->C1 C2 Solid-Phase Extraction (SPE) (C18 Cartridge) C1->C2 C3 Elute and Evaporate C2->C3 A1 Derivatize with TFAA C3->A1 A2 Inject into HPLC-FLD A1->A2 A3 Quantify against Calibration Curve A2->A3

Caption: Workflow for Avermectin B1a residue analysis in crops.

Protocol 3: Monitoring for Avermectin B1a Resistance in Spider Mites

This protocol uses a leaf disc spray tower bioassay to monitor for resistance in populations of Tetranychus urticae.[13][14]

Materials:

  • Mites from a susceptible reference colony and field-collected populations.

  • Bean or other suitable host plants.

  • Potter spray tower or similar precision spraying device.

  • Petri dishes, cotton wool, fine paintbrushes.

  • Stereomicroscope.

  • Commercial formulation of Abamectin.

Procedure:

  • Establish Baseline Susceptibility: a. Using a known susceptible strain of spider mites, conduct a full dose-response bioassay as described below to establish a reliable LC₅₀. b. From this data, determine a diagnostic concentration that consistently results in >99% mortality of the susceptible strain.

  • Mite Collection and Preparation: a. Collect mites from different agricultural fields. b. Rear the field populations for at least one generation in the lab to standardize age and environmental conditions. c. Prepare test arenas by placing leaf discs (2-3 cm diameter) on water-saturated cotton in petri dishes.

  • Bioassay Procedure: a. Transfer a set number of adult female mites (e.g., 20-30) to each leaf disc arena. b. Prepare the diagnostic concentration and a control (water + formulant) solution. c. Place the arenas in a Potter spray tower and apply a precise volume (e.g., 2 mL) of the test solution, ensuring a uniform deposit.[13] d. Allow the discs to dry, then incubate at 25 ± 1°C.

  • Mortality Assessment and Interpretation: a. After 24 to 48 hours, count the number of live and dead mites under a stereomicroscope. b. Calculate the percent mortality for each field population. c. Interpretation:

    • Susceptible: If mortality at the diagnostic concentration is high (e.g., >95%), the population is considered susceptible.
    • Resistance Suspected: If a significant percentage of mites survive the diagnostic concentration, resistance is present in the population. The resistance frequency can be estimated from the survival rate.

  • Resistance Ratio (Optional): a. If resistance is detected, conduct a full dose-response bioassay on the field population to determine its LC₅₀. b. The Resistance Ratio (RR) is calculated as: RR = LC₅₀ of Field Population / LC₅₀ of Susceptible Strain. An RR value >10 is often considered indicative of meaningful resistance.

G cluster_baseline Baseline Establishment cluster_monitoring Field Monitoring cluster_decision Decision Logic B1 Determine LC₅₀ of Susceptible Mite Strain B2 Establish Diagnostic Concentration B1->B2 M2 Spray Mites with Diagnostic Concentration B2->M2 M1 Collect Field Mite Populations M1->M2 M3 Assess % Mortality after 24-48h M2->M3 D1 Mortality > 95%? M3->D1 D2 Population is Susceptible D1->D2 Yes D3 Resistance Detected. Calculate Resistance Ratio. D1->D3 No

Caption: Logical workflow for monitoring Avermectin B1a resistance.

References

Troubleshooting & Optimization

how to prevent photodegradation of avermectin B1a in solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of active compounds during experimentation is paramount. Avermectin B1a, a potent macrocyclic lactone, is notably susceptible to photodegradation, which can compromise experimental results and the efficacy of potential therapeutic formulations. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to the photodegradation of avermectin B1a in solution.

Frequently Asked Questions (FAQs)

Q1: My avermectin B1a solution is showing decreasing purity over a short period, even when stored at low temperatures. What could be the cause?

A1: The most likely cause is photodegradation. Avermectin B1a is highly sensitive to light, particularly in the UV spectrum. Exposure to ambient laboratory light, even for short durations, can initiate degradation, leading to the formation of various photoisomers and oxidation products.[1] It is crucial to protect solutions containing avermectin B1a from light at all stages of handling and storage.

Q2: What are the primary degradation products of avermectin B1a photodegradation?

A2: Photodegradation of avermectin B1a leads to a complex mixture of related compounds. The primary degradation pathways involve isomerization of the C8-C9 double bond to form the 8,9-Z-isomer, as well as oxidation at the C8a position to yield 8a-hydroxy and 8a-oxo derivatives. Further degradation can lead to more polar compounds of unknown structure.[2]

Q3: How can I physically protect my avermectin B1a solutions from light?

A3: Simple physical barriers are highly effective. Always use amber-colored glass vials or containers for preparing and storing avermectin B1a solutions.[1] If amber vials are not available, wrap clear glass containers securely with aluminum foil. When working with the solutions, do so in a dimly lit area, avoiding direct sunlight or strong overhead lighting.[1]

Q4: Are there any formulation strategies to enhance the photostability of avermectin B1a in solution?

A4: Yes, encapsulation and formulation into delivery systems can significantly improve the photostability of avermectin B1a. Two promising approaches are:

  • Nano-delivery Systems: Encapsulating avermectin B1a in polymeric nanoparticles, such as those made from polylactic acid (PLA) or castor oil-based polyurethanes, can provide a protective barrier against light. These systems also offer the benefit of controlled release.

  • Cyclodextrin Inclusion Complexes: Forming an inclusion complex with cyclodextrins, such as beta-cyclodextrin, can shield the photosensitive regions of the avermectin B1a molecule from light, thereby enhancing its stability.[1][3]

Q5: Can antioxidants be used to prevent the photodegradation of avermectin B1a?

A5: While direct quantitative studies on the effect of specific antioxidants on avermectin B1a photodegradation in simple solutions are limited, the use of antioxidants is a well-established strategy for stabilizing photosensitive compounds. Antioxidants work by quenching reactive oxygen species (ROS) generated during photolysis. Commonly used antioxidants in pharmaceutical formulations include:

  • Vitamin E (α-tocopherol): A lipid-soluble antioxidant that can protect against photo-oxidative damage.

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can scavenge a wide range of ROS.[4]

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant commonly used as a preservative in food and pharmaceuticals.[5][6][7]

The effectiveness of these antioxidants for avermectin B1a would need to be experimentally determined.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Appearance of unknown peaks in HPLC chromatogram of a freshly prepared standard. Photodegradation during preparation.Prepare standards under low-light conditions. Use amber volumetric flasks and vials. Prepare fresh daily if possible.
Inconsistent results between different experimental runs. Variable light exposure during sample handling.Standardize all experimental procedures to minimize light exposure. Ensure consistent use of light-protective containers.
Low recovery of avermectin B1a from a solution after a short storage period. Inadequate protection from light during storage.Store all avermectin B1a solutions in amber vials or foil-wrapped containers in a dark location, preferably refrigerated or frozen for long-term storage.
Precipitation observed in the avermectin B1a solution. Solvent incompatibility or degradation leading to less soluble products.Ensure the chosen solvent is appropriate for the desired concentration of avermectin B1a. If degradation is suspected, analyze the precipitate and the supernatant separately by HPLC.

Quantitative Data on Photoprotective Formulations

The following tables summarize the quantitative data found in the literature regarding the effectiveness of different formulation strategies in preventing the photodegradation of avermectin.

Table 1: Efficacy of Nano-delivery Systems in Preventing Avermectin Photodegradation

Formulation Irradiation Time (hours) Photolytic Percentage (%) Reference
Nano-delivery System4818.7[8]
Commercial WDG4846.7[8]
Nano-delivery System7225.6[8]
Commercial WDG7251.5[8]
Avermectin/Castor Oil-Based Polyurethane Nanoemulsion-Significantly slower photolysis rate than free avermectin[9]

Table 2: Efficacy of Cyclodextrin Inclusion Complexes in Preventing Avermectin Photodegradation

Formulation Observation Reference
Avermectin-beta-cyclodextrin inclusion complexProvides good photophobic protection for the C-O-C structure in the macrocyclic lactone ring, improving photostability.[1]

Experimental Protocols

Protocol 1: Preparation of Avermectin B1a Stock and Working Solutions

This protocol outlines the steps for preparing avermectin B1a solutions with minimal light exposure.

Materials:

  • Avermectin B1a reference standard

  • HPLC-grade acetonitrile

  • Amber glass volumetric flasks (e.g., 10 mL, 100 mL)

  • Amber glass vials with screw caps

  • Analytical balance

  • Spatula

  • Ultrasonic bath

Procedure:

  • Work in a Dimly Lit Area: Perform all steps under reduced lighting to minimize photodegradation.

  • Prepare Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh the required amount of avermectin B1a reference standard.

    • Quantitatively transfer the weighed standard to an amber volumetric flask.

    • Add a portion of HPLC-grade acetonitrile to the flask and sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Add acetonitrile to the mark, cap the flask, and invert several times to ensure homogeneity.

  • Prepare Working Solutions:

    • Perform serial dilutions of the stock solution using amber volumetric flasks and HPLC-grade acetonitrile to achieve the desired concentrations for your experiments.

  • Storage:

    • Store the stock and working solutions in tightly capped amber glass vials at 2-8°C for short-term storage or ≤ -20°C for long-term storage.

Protocol 2: Forced Photodegradation Study of Avermectin B1a in Solution

This protocol, based on ICH Q1B guidelines, describes a forced degradation study to assess the photostability of an avermectin B1a solution and to evaluate the efficacy of a photoprotective agent.[10][11][12][13][14][15][16]

Materials:

  • Avermectin B1a working solution (e.g., 10 µg/mL in acetonitrile)

  • Antioxidant of choice (e.g., Vitamin E, Ascorbic Acid, BHT)

  • Clear and amber glass vials

  • Photostability chamber equipped with a light source capable of emitting both visible and UV light (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps). The chamber should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare the avermectin B1a working solution as described in Protocol 1.

    • If testing a stabilizer, prepare a second working solution containing both avermectin B1a and the chosen antioxidant at a predetermined concentration (e.g., a molar ratio of 1:1 or 1:10 of avermectin B1a to antioxidant).

    • Aliquot the solutions into both clear and amber glass vials. The amber vials will serve as dark controls.

  • Light Exposure:

    • Place the clear vials in the photostability chamber.

    • Place the amber (dark control) vials in the same chamber to control for temperature effects.

    • Expose the samples to the light source for a defined period (e.g., 24, 48, 72 hours). It is recommended to take samples at various time points to determine the degradation kinetics.

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each vial.

    • Analyze the samples immediately by a validated stability-indicating HPLC method. An example of HPLC conditions is provided below.

  • Data Analysis:

    • Calculate the percentage of avermectin B1a remaining in each sample compared to the initial concentration (t=0).

    • Compare the degradation of avermectin B1a in the clear vials (with and without the antioxidant) to the dark controls.

Example HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Methanol:Water (e.g., 4:1 v/v)[1]

  • Flow Rate: 1.5 mL/min[17]

  • Detection: UV at 245 nm[1]

  • Injection Volume: 20 µL

Visualizations

Photodegradation_Pathway AvermectinB1a Avermectin B1a Photoisomer 8,9-Z-isomer AvermectinB1a->Photoisomer Isomerization OxidationProducts 8a-hydroxy and 8a-oxo derivatives AvermectinB1a->OxidationProducts Oxidation FurtherDegradation Polar Degradation Products Photoisomer->FurtherDegradation Further Degradation OxidationProducts->FurtherDegradation Further Degradation

Caption: Simplified photodegradation pathway of Avermectin B1a.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prep_AVM Prepare Avermectin B1a Solution (in amberware) ClearVials Aliquot to Clear Vials (Light Exposed) Prep_AVM->ClearVials AmberVials Aliquot to Amber Vials (Dark Control) Prep_AVM->AmberVials Prep_AVM_Stab Prepare Avermectin B1a + Stabilizer Solution Prep_AVM_Stab->ClearVials Prep_AVM_Stab->AmberVials HPLC HPLC Analysis at Time Points (t=0, x, y, z) ClearVials->HPLC AmberVials->HPLC Data Calculate % Degradation HPLC->Data

Caption: Workflow for a photostability study of Avermectin B1a.

References

improving the solubility of avermectin B1a for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with avermectin B1a in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve avermectin B1a for cell culture experiments?

A1: Avermectin B1a is poorly soluble in water and aqueous culture media.[1] The recommended solvent is dimethyl sulfoxide (DMSO).[2][3][4] A stock solution should be prepared in DMSO and then diluted to the final working concentration in the cell culture medium.[2][5] It is crucial to ensure the final DMSO concentration in the culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]

Q2: My avermectin B1a precipitated after I added it to the cell culture medium. What should I do?

A2: Precipitation of avermectin B1a upon dilution in aqueous media is a common issue due to its low water solubility. Here are some troubleshooting steps:

  • Ensure the stock solution is fully dissolved: Before diluting, make sure your avermectin B1a is completely dissolved in the organic solvent. Gentle warming in a water bath (not exceeding 40°C) can aid dissolution, but prolonged heating should be avoided as it may cause thermal degradation.[6]

  • Check the final solvent concentration: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium should be kept to a minimum, as high concentrations can cause the compound to precipitate out of solution.

  • Lower the working concentration: You may be exceeding the solubility limit of avermectin B1a in your final culture medium. Try using a lower working concentration.

  • Temperature shifts: Temperature changes can affect solubility. If a stock solution is stored at a low temperature, allow it to equilibrate to room temperature and ensure the compound is fully dissolved before use.[6]

Q3: How should I store my avermectin B1a stock solution?

A3: For long-term storage, avermectin B1a stock solutions should be stored at -80°C, where they are stable for up to 6 months.[6] For short-term storage, -20°C is suitable for up to one month.[6] It is highly recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[6]

Q4: Is avermectin B1a sensitive to light or pH?

A4: Yes, like other avermectins, it is sensitive to light. Avermectin B1a has been shown to undergo photodegradation, particularly when exposed to UVA radiation.[6] Therefore, all solutions should be protected from light by using amber-colored vials or by wrapping containers in aluminum foil.[6] Regarding pH, avermectin B1a is expected to be more stable in acidic conditions (pH < 7) and more prone to degradation in alkaline conditions (pH > 7).[6]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation in cell culture medium - Exceeding solubility limit- High final concentration of organic solvent- Temperature shock- Lower the final working concentration of avermectin B1a.- Ensure the final organic solvent concentration is non-toxic to cells (e.g., ≤ 0.1% DMSO).- Warm the medium to 37°C before adding the avermectin B1a stock solution.
Loss of compound activity - Improper storage- Repeated freeze-thaw cycles- Exposure to light- pH instability- Store stock solutions at -80°C for long-term and -20°C for short-term.[6]- Aliquot stock solutions to minimize freeze-thaw cycles.[6]- Protect solutions from light using amber vials or foil.[6]- Maintain a stable and appropriate pH in aqueous solutions, preferably below 7.[6]
Inconsistent experimental results - Incomplete dissolution of stock solution- Degradation of the compound- Inaccurate pipetting of viscous stock solution- Vortex the stock solution thoroughly before each use. Gentle warming can be applied if necessary.[6]- Follow proper storage and handling procedures to prevent degradation.- Use positive displacement pipettes for accurate handling of viscous DMSO stock solutions.

Data Presentation

Table 1: Solubility of Avermectin B1a in Common Solvents

SolventSolubilityNotes
DMSO 255 mg/mL (292.07 mM)Sonication is recommended to aid dissolution.[3]
Methanol Slightly soluble[4]
Ethanol Slightly soluble[4]
Chloroform Slightly soluble[4]
Water Poorly soluble[1]

Experimental Protocols

Preparation of Avermectin B1a Stock Solution
  • Accurately weigh the desired amount of avermectin B1a powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used if necessary.[6]

  • Store the stock solution in aliquots at -80°C for long-term use.[6]

Cell Viability (MTT) Assay

This protocol is adapted for a 96-well plate format.

  • Seed 5 x 10³ cells per well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]

  • Prepare serial dilutions of avermectin B1a from your stock solution in culture medium.

  • Treat the cells with different concentrations of avermectin B1a (e.g., 2.5, 5, 10, 15, 20, and 30 µM).[7] Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate for the desired time points (e.g., 24, 48, and 72 hours).[7]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.[7]

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Incubate for 15 minutes at room temperature and measure the absorbance at 570 nm using a microplate reader.[7]

Visualizations

Signaling Pathways

G cluster_0 Avermectin B1a: Potentiation of GABAergic Signaling AVM Avermectin B1a GABA_R GABAA Receptor AVM->GABA_R Binds to and allosterically modulates Cl_channel Chloride (Cl-) Channel GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- influx leads to Neuron Postsynaptic Neuron Hyperpolarization->Neuron Inhibits neuronal firing

Caption: Avermectin B1a potentiates GABAergic signaling.

G cluster_1 Avermectin B1a: Anti-Cancer Mechanisms AVM Avermectin B1a Tubulin Tubulin Dimers AVM->Tubulin Promotes MCM6_CDT1 MCM6-CDT1 Interaction AVM->MCM6_CDT1 Blocks Microtubules Microtubule Polymerization Tubulin->Microtubules leads to CellCycleArrest G0/G1 Cell Cycle Arrest Microtubules->CellCycleArrest DNA_rep DNA Replication Licensing MCM6_CDT1->DNA_rep is required for Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Anti-cancer mechanisms of Avermectin B1a.

Experimental Workflow

G cluster_2 Workflow for Improving Avermectin B1a Solubility start Start weigh Weigh Avermectin B1a start->weigh dissolve Dissolve in DMSO (e.g., 10 mM stock) weigh->dissolve vortex Vortex/Gentle Warming dissolve->vortex dilute Dilute in warm (37°C) culture medium vortex->dilute check Check for Precipitation dilute->check precipitate Precipitate Forms check->precipitate Yes no_precipitate No Precipitate check->no_precipitate No troubleshoot Troubleshoot: - Lower concentration - Check final DMSO % precipitate->troubleshoot proceed Proceed with Experiment no_precipitate->proceed

Caption: Workflow for preparing Avermectin B1a solutions.

References

Avermectin B1a Stability in Solvent Systems: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of avermectin B1a in various solvent systems. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative stability data to assist in your research and development endeavors. Avermectin B1a, a potent macrocyclic lactone, is susceptible to degradation, and understanding its stability profile is critical for accurate experimental results and the development of stable formulations.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of avermectin B1a solutions.

Issue Possible Cause Recommended Solution
Loss of Compound Activity or Inconsistent Results Degradation due to improper storage.Prepare fresh solutions for each experiment. If storage is necessary, store stock solutions at -20°C for short-term (up to one month) or -80°C for long-term (up to six months). Aliquot solutions to avoid repeated freeze-thaw cycles.[1]
Photodegradation.Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. Avermectins are sensitive to UV light.[1]
Unsuitable solvent or pH.Use a solvent in which avermectin B1a is known to be stable (see stability data below). For aqueous solutions, maintain a slightly acidic pH (around 5-6) as avermectins are more prone to degradation in alkaline conditions.[1]
Thermal degradation.Avoid exposing solutions to high temperatures. If gentle warming is required for dissolution, do so sparingly and for the shortest possible time.[1]
Precipitate Formation in Solution Poor solubility in the chosen solvent.Avermectins are generally soluble in organic solvents like ethanol, methanol, acetonitrile, and DMSO.[1] For aqueous buffers, ensure the final concentration of the organic co-solvent is sufficient to maintain solubility.
Temperature changes affecting solubility.If a solution has been stored at a low temperature, allow it to equilibrate to room temperature and ensure the compound is fully redissolved before use.
Appearance of Unexpected Peaks in HPLC Analysis Degradation of avermectin B1a.Review the handling and storage procedures. The appearance of new peaks likely indicates the formation of degradation products. Refer to the degradation pathway diagram and FAQs for information on common degradants.
Contamination of solvent or glassware.Use high-purity (HPLC grade) solvents and ensure all glassware is scrupulously clean.

Frequently Asked Questions (FAQs)

Q1: In which common laboratory solvents is avermectin B1a most stable?

A1: Based on kinetic studies of the closely related abamectin (a mixture of avermectin B1a and B1b), stability is highly solvent-dependent. In a study comparing several non-aqueous solvents, glycerol formal was found to provide the highest stability. The degradation behavior in other solvents like N-methyl-2-pyrrolidone (NMP), diethylene glycol monoethyl ether (DGBE), dimethylformamide (DMF), and ethyl lactate (EL) varies, with some showing non-linear degradation over time.[2]

Q2: What are the primary degradation pathways for avermectin B1a?

A2: Avermectin B1a is susceptible to degradation under various conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[3][4] Key degradation pathways include:

  • Acidic Hydrolysis: Cleavage of the glycosidic bond, leading to the formation of the monosaccharide and aglycone derivatives.

  • Alkaline Epimerization: Epimerization at the C-2 position is a known instability in alkaline conditions.

  • Oxidation: The macrocyclic lactone ring is susceptible to oxidation, forming hydroxylated and epoxidated derivatives.

  • Photodegradation: Exposure to light can lead to the formation of photoisomers, such as the 8,9-Z isomer.

Q3: How does pH affect the stability of avermectin B1a in aqueous solutions?

A3: Avermectin B1a is more stable in acidic to neutral conditions (pH < 7) and is prone to degradation under alkaline conditions (pH > 7).[1] For experiments in aqueous buffers, it is crucial to maintain a stable and appropriate pH, ideally slightly acidic.

Q4: What are the recommended storage conditions for avermectin B1a solutions?

A4: To minimize degradation, stock solutions should be stored at low temperatures and protected from light. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended. It is also advisable to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1]

Data Presentation

Table 1: Comparative Stability of Abamectin in Different Solvents at 70°C

The following table summarizes the degradation kinetics of a 1% (m/V) abamectin solution in various non-aqueous solvents, demonstrating the significant impact of the solvent system on stability. The degradation follows first-order kinetics.[2]

Solvent System Condition Rate Constant (kobs) x 10⁻⁷ (s⁻¹) Half-life (t₁/₂) (days)
Glycerol Formal (GF) Heat0.989.4
Heat + Alkali1.844.7
N-methyl-2-pyrrolidone (NMP) Heat1.173.0
Heat + Alkali2.138.3
Diethylene glycol monoethyl ether (DGBE) Heat1.457.4
Heat + Alkali2.532.2
Dimethylformamide (DMF) Heat1.844.7
Heat + Alkali3.523.0
Ethyl Lactate (EL) Heat2.236.6
Heat + Alkali4.119.6

Data extracted from Awasthi et al., 2013. The study used abamectin, which is comprised of ≥80% avermectin B1a.

Experimental Protocols

Stability-Indicating HPLC Method for Avermectin B1a

This protocol describes a high-performance liquid chromatography (HPLC) method suitable for separating avermectin B1a from its degradation products.

Chromatographic Conditions: [3]

  • Column: ACE UltraCore 2.5 SuperC18 (150 mm × 4.6 mm, 2.5 µm particle size)

  • Column Temperature: 45°C

  • Mobile Phase A: 5 mM Ammonium Acetate (NH₄OAc) in water, pH 9.5

  • Mobile Phase B: Acetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v)

  • Flow Rate: 1.6 mL/min

  • Detection Wavelength: 245 nm

  • Injection Volume: 15 µL

  • Gradient Program: Refer to the original literature for the specific gradient elution profile.

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve avermectin B1a reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Further dilute to a working concentration within the linear range of the assay.

  • Sample Preparation: Dilute the experimental samples with the mobile phase or a suitable solvent to a concentration that falls within the calibration curve range.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify and quantify the avermectin B1a peak based on the retention time and peak area of the reference standard. Degradation is determined by the decrease in the peak area of avermectin B1a and the appearance of new peaks corresponding to degradation products.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on avermectin B1a in a specific solvent system to assess its stability.

Materials:

  • Avermectin B1a

  • Solvent of interest (e.g., methanol, acetonitrile, DMSO)

  • Acidic solution (e.g., 0.05 M HCl)

  • Alkaline solution (e.g., 0.025 M NaOH)

  • Oxidizing agent (e.g., 5% H₂O₂)

  • HPLC system with a validated stability-indicating method

  • pH meter, calibrated thermometers, photostability chamber

Procedure: [3]

  • Sample Preparation: Prepare a solution of avermectin B1a in the chosen solvent at a known concentration (e.g., 2.5 mg/mL).[3]

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with an acidic solution (e.g., 0.05 M HCl) and incubate for a defined period (e.g., 5 hours).[3]

    • Alkaline Hydrolysis: Treat the sample solution with an alkaline solution (e.g., 0.025 M NaOH) and incubate for a defined period (e.g., 1 hour).[3]

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 5% H₂O₂) and incubate for a defined period (e.g., 21 hours).[3]

    • Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 80°C) for a defined period (e.g., 1 day).[3]

    • Photolytic Degradation: Expose the sample solution to a controlled light source (e.g., 1.10 W/m²) for a defined period (e.g., 8 hours).[3]

  • Neutralization (for acidic and alkaline samples): After the stress period, neutralize the acidic and alkaline samples to stop the degradation reaction.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of avermectin B1a in the stressed samples to the unstressed control. Identify and characterize any significant degradation products.

Visualizations

Avermectin B1a Degradation Pathways cluster_acid Acidic Hydrolysis cluster_alkaline Alkaline Conditions cluster_oxidation Oxidation cluster_photo Photodegradation AvermectinB1a Avermectin B1a Monosaccharide Monosaccharide Derivative AvermectinB1a->Monosaccharide H+ Aglycone Aglycone Derivative AvermectinB1a->Aglycone H+ Epimer 2-epimer B1a AvermectinB1a->Epimer OH- Hydroxylated 8a-OH B1a AvermectinB1a->Hydroxylated [O] Epoxidated Epoxidated Derivatives AvermectinB1a->Epoxidated [O] Photoisomer 8,9-Z Isomer AvermectinB1a->Photoisomer UV Light

Caption: Major degradation pathways of Avermectin B1a under different stress conditions.

Troubleshooting_Workflow start Inconsistent Results or Loss of Activity check_storage Review Storage Conditions (Temp, Light, Freeze-Thaw) start->check_storage check_solution_prep Review Solution Preparation (Solvent, pH, Temp) check_storage->check_solution_prep Proper prepare_fresh Prepare Fresh Solution Protect from Light Aliquot for Storage check_storage->prepare_fresh Improper check_analytical_method Verify Analytical Method (Contamination, Degradation Peaks) check_solution_prep->check_analytical_method Proper optimize_solvent Select More Stable Solvent Adjust pH if Aqueous check_solution_prep->optimize_solvent Improper validate_method Use High-Purity Solvents Run Controls check_analytical_method->validate_method Issues Found end_bad Further Investigation Needed check_analytical_method->end_bad No Issues end_good Problem Resolved prepare_fresh->end_good optimize_solvent->end_good validate_method->end_good

Caption: A logical workflow for troubleshooting avermectin B1a stability issues.

Experimental_Workflow_Stability cluster_stress Stress Conditions prep Prepare Avermectin B1a Solution in Test Solvent control Unstressed Control (T=0) prep->control stress Apply Stress Conditions (Heat, Light, pH, etc.) prep->stress analysis Analyze All Samples by Stability-Indicating HPLC control->analysis heat Thermal stress->heat light Photolytic stress->light acid Acidic stress->acid base Alkaline stress->base oxide Oxidative stress->oxide heat->analysis light->analysis acid->analysis base->analysis oxide->analysis data Calculate % Degradation Identify Degradants analysis->data

Caption: A generalized workflow for conducting forced degradation studies on avermectin B1a.

References

troubleshooting inconsistent results in avermectin B1a bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Avermectin B1a Bioassay Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems that can lead to inconsistent or unexpected results in avermectin B1a bioassays.

1. High Variability Between Replicate Wells

Question: I am observing significant variability in mortality or paralysis rates between my replicate wells, even at the same avermectin B1a concentration. What are the potential causes and solutions?

Answer: High variability between replicates is a common challenge that can obscure the true biological effect of avermectin B1a. Several factors can contribute to this issue:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the avermectin B1a solution or the test organisms is a primary source of variability.

    • Troubleshooting: Ensure your pipettes are properly calibrated. Use consistent pipetting techniques, such as reverse pipetting for viscous solutions, and avoid introducing air bubbles. For organism dispensing, ensure the suspension is homogenous.

  • Uneven Application of Avermectin B1a: In plate-based assays, ensuring a uniform concentration of avermectin B1a in each well is critical.

    • Troubleshooting: For coating assays, ensure the solvent evaporates completely and evenly. Using a roller for vials can aid in uniform coating. For aqueous assays, ensure thorough mixing of the final solution before dispensing into wells.[1]

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter the effective concentration of avermectin B1a and affect organism health.

    • Troubleshooting: To mitigate edge effects, avoid using the outer wells for experimental samples. Instead, fill them with a buffer or sterile medium to create a humidity barrier.

  • Inconsistent Organism Health and Developmental Stage: The age, size, and overall health of the test organisms can significantly impact their susceptibility to avermectin B1a.[1]

    • Troubleshooting: Use a synchronized population of organisms to ensure they are at a consistent developmental stage. Visually inspect organisms for health and normal behavior before starting the assay.

2. Low Potency or No Dose-Response

Question: My results show lower than expected mortality or paralysis, even at high concentrations of avermectin B1a, and I'm not observing a clear dose-response curve. What could be the cause?

Answer: A lack of a clear dose-response relationship can be frustrating. Here are several potential reasons and how to address them:

  • Avermectin B1a Precipitation: Avermectin B1a has very low water solubility. If it precipitates out of your aqueous assay medium, the actual concentration your organisms are exposed to will be much lower than intended.

    • Troubleshooting: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or methanol.[2] When preparing working solutions in aqueous media, add the stock solution dropwise while vortexing the medium to aid in dispersion. Use the lowest effective concentration of the organic solvent in the final assay medium (typically <1%) and include a solvent-only control. Gentle warming and sonication can also help, but be cautious of compound degradation.

  • Compound Degradation: Avermectin B1a can degrade over time, especially if not stored correctly.

    • Troubleshooting: Use a fresh stock of avermectin B1a. Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light, as avermectin B1a is light-sensitive.

  • Insect or Nematode Resistance: The population of organisms you are testing may have developed resistance to avermectin B1a or other related compounds.[1]

    • Troubleshooting: If possible, use a known susceptible reference strain of the organism for comparison. If you suspect resistance, this could be an interesting finding in itself.

  • Incorrect Concentration Range: The concentrations you are testing may be too low to elicit a response or too high, causing 100% mortality across all concentrations.

    • Troubleshooting: Conduct a range-finding experiment with a wide, logarithmic series of concentrations to identify the appropriate range for your definitive assay.

3. High Mortality in Control Groups

Question: I'm seeing significant mortality or paralysis in my control groups (vehicle/solvent only). What should I do?

Answer: High control mortality invalidates the results of your assay. It's crucial to identify and eliminate the source of this issue:

  • Solvent Toxicity: The organic solvent used to dissolve the avermectin B1a (e.g., DMSO, acetone) can be toxic to the test organisms at certain concentrations.

    • Troubleshooting: Ensure the final concentration of the solvent in the assay medium is below the toxic threshold for your specific organism. This is typically below 1%, but should be determined empirically. Always run a solvent-only control to monitor for these effects.[3]

  • Handling Stress: The process of transferring and handling the organisms can cause physical injury or stress, leading to mortality.

    • Troubleshooting: Minimize handling time and be gentle when transferring organisms. Allow for an acclimation period in the assay plates before adding the test compound.

  • Unsuitable Environmental Conditions: Incorrect temperature, humidity, or lighting can stress the organisms and lead to increased mortality.[1]

    • Troubleshooting: Ensure the environmental conditions are optimal for the test organism and are kept consistent throughout the experiment.

  • Contamination: Contamination of the assay medium, equipment, or the organism culture with other toxic substances can cause mortality.

    • Troubleshooting: Use sterile techniques and ensure all glassware and equipment are thoroughly cleaned and rinsed with an appropriate solvent before use.[2]

Data Presentation: Avermectin B1a Toxicity

The following tables summarize the lethal concentrations (LC50) and lethal doses (LD50) of abamectin (a mixture containing at least 80% avermectin B1a) for various organisms. These values can serve as a starting point for determining appropriate concentration ranges for your bioassays.

OrganismLife StageExposure TimeLC50Reference
Rainbow Trout (Oncorhynchus mykiss)-96 hours0.003 mg/L[4]
Bluegill Sunfish (Lepomis macrochirus)-96 hours0.0096 mg/L[4]
Daphnia magna (Water Flea)-48 hours0.003 mg/L[4]
Pink Shrimp (Penaeus duorarum)-96 hours0.0016 mg/L[4]
Earthworm (Eisenia fetida)-7 days24.13 mg/kg (in soil)[5]
Earthworm (Eisenia fetida)-14 days17.06 mg/kg (in soil)[5]
OrganismExposure RouteLD50Reference
Rat (Rattus norvegicus)Oral10 mg/kg[6]
Mouse (Mus musculus)Oral14 mg/kg[6]
Bobwhite Quail (Colinus virginianus)Oral>2000 mg/kg[6]
Honey Bee (Apis mellifera)Oral0.009 µ g/bee [6]
Honey Bee (Apis mellifera)Contact0.002 µ g/bee (LC50)[6]

Experimental Protocols

Below are detailed methodologies for conducting avermectin B1a bioassays with two common model organisms, Caenorhabditis elegans and Drosophila melanogaster.

Protocol 1: Caenorhabditis elegans Motility Assay

This protocol is adapted from a high-throughput screening method and measures the reduction in motility of C. elegans upon exposure to avermectin B1a.[7][8]

Materials:

  • Synchronized L4 stage C. elegans

  • K saline (51 mM NaCl, 32 mM KCl)

  • Bovine Serum Albumin (BSA)

  • 96-well flat-bottom microtiter plates

  • Avermectin B1a

  • DMSO (or other suitable organic solvent)

  • Automated motility reader (e.g., WMicrotracker) or a dissecting microscope for manual scoring

Procedure:

  • Worm Preparation:

    • Culture and synchronize C. elegans to the L4 larval stage using standard methods.

    • Wash the synchronized L4 worms from the culture plates with K saline.

    • Wash the worms three times by centrifugation at 1000 x g and resuspension in K saline to remove any residual bacteria.

  • Plate Preparation:

    • Prepare a working solution of K saline containing 0.015% BSA.

    • Dispense approximately 60 worms in 80 µL of the K saline with BSA into each well of a 96-well plate.

  • Baseline Motility Reading:

    • Measure the basal movement of the worms for 30 minutes using an automated motility reader to normalize the activity for each well to 100%.

  • Avermectin B1a Application:

    • Prepare a stock solution of avermectin B1a in DMSO.

    • Prepare serial dilutions of the avermectin B1a stock solution.

    • Add 20 µL of the avermectin B1a dilutions (or DMSO for the vehicle control) to the wells to reach the final desired concentrations. The final DMSO concentration should be 1% or less.

  • Motility Measurement:

    • Measure the motility of the worms continuously or at set time points (e.g., every 30 minutes) for a desired duration (e.g., 90 minutes to 18 hours).

  • Data Analysis:

    • Normalize the motility data to the baseline reading for each well.

    • Plot the normalized motility against the log of the avermectin B1a concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic) to determine the EC50 value.

Protocol 2: Drosophila melanogaster Larval Feeding Assay

This protocol assesses the toxicity of avermectin B1a by incorporating it into the larval diet and observing effects on development and survival.[9]

Materials:

  • Synchronized Drosophila melanogaster eggs or first-instar larvae

  • Standard Drosophila food medium

  • Avermectin B1a

  • DMSO (or other suitable organic solvent)

  • Vials or multi-well plates for rearing

  • A colored food dye (optional, for confirming ingestion)

Procedure:

  • Fly Culture and Egg Collection:

    • Maintain a healthy stock of Drosophila melanogaster.

    • Collect eggs over a short period (e.g., 2-4 hours) to ensure a synchronized population.

  • Preparation of Dosed Food:

    • Prepare the standard Drosophila food medium.

    • While the food is still liquid and has cooled to a handleable temperature, prepare the avermectin B1a working solutions.

    • Dissolve avermectin B1a in a small amount of DMSO to create a stock solution.

    • Add the appropriate volume of the avermectin B1a stock solution or DMSO (for the control) to the liquid food to achieve the desired final concentrations. Mix thoroughly.

    • (Optional) Add a non-toxic food dye to the medium to visually confirm that the larvae are ingesting the food.

  • Assay Setup:

    • Dispense the prepared food into vials or the wells of a multi-well plate.

    • Allow the food to solidify completely.

    • Carefully transfer a known number of synchronized eggs or first-instar larvae (e.g., 20-30) into each vial/well.

  • Incubation and Observation:

    • Incubate the vials/plates under standard conditions (e.g., 25°C, 12:12 light:dark cycle).

    • Observe the larvae daily for signs of toxicity, such as reduced movement, developmental delay, or mortality.

  • Endpoint Measurement:

    • Record the number of larvae that successfully pupate and the number of adults that eclose from each vial/well.

    • Calculate the percentage of mortality or developmental inhibition for each concentration.

  • Data Analysis:

    • Correct for any control mortality using Abbott's formula if necessary.

    • Plot the percentage of mortality or inhibition against the log of the avermectin B1a concentration.

    • Use probit analysis or a non-linear regression model to determine the LC50 or IC50 value.

Visualizations

Avermectin B1a Signaling Pathway

The primary mechanism of action for avermectin B1a in invertebrates is the potentiation of glutamate-gated chloride channels (GluCls). This diagram illustrates the signaling cascade initiated by avermectin B1a binding.

Avermectin_Signaling cluster_membrane Neuronal Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Extracellular Intracellular Chloride GluCl:p2->Chloride Opens channel Avermectin Avermectin B1a Avermectin->GluCl:p1 Binds and potentiates Glutamate Glutamate Glutamate->GluCl:p1 Binds Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Influx of Cl- Paralysis Paralysis & Mortality Hyperpolarization->Paralysis Bioassay_Workflow start Start prep_compound Prepare Avermectin B1a Stock and Working Solutions start->prep_compound assay_setup Set up Bioassay (e.g., 96-well plate) prep_compound->assay_setup prep_organisms Prepare Synchronized Test Organisms prep_organisms->assay_setup add_organisms Add Organisms to Assay assay_setup->add_organisms add_compound Add Avermectin B1a and Controls add_organisms->add_compound incubation Incubate under Controlled Conditions add_compound->incubation data_collection Collect Data (e.g., Mortality, Motility) incubation->data_collection data_analysis Analyze Data (e.g., LC50/EC50 determination) data_collection->data_analysis end End data_analysis->end Troubleshooting_Logic start Inconsistent Results check_controls High Control Mortality? start->check_controls check_variability High Replicate Variability? check_controls->check_variability No solve_control Troubleshoot: - Solvent Toxicity - Handling Stress - Contamination check_controls->solve_control Yes check_potency Low/No Potency? check_variability->check_potency No solve_variability Troubleshoot: - Pipetting Technique - Edge Effects - Organism Consistency check_variability->solve_variability Yes solve_potency Troubleshoot: - Compound Precipitation - Compound Degradation - Organism Resistance check_potency->solve_potency Yes re_run Re-run Assay check_potency->re_run No, results are consistent solve_control->re_run solve_variability->re_run solve_potency->re_run

References

Technical Support Center: Optimizing Avermectin B1a Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing avermectin B1a concentration for accurate IC50 determination. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is an IC50 value and why is it important for my research on avermectin B1a?

A1: The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of an inhibitor (in this case, avermectin B1a) required to inhibit a specific biological process by 50%.[1] It is a critical parameter in drug discovery and toxicology to assess the potency of a compound.[1][2] A lower IC50 value generally indicates a more potent inhibitor.[1]

Q2: What is the expected IC50 range for avermectin B1a?

A2: The IC50 value of avermectin B1a can vary significantly depending on the cell line, experimental conditions, and the biological endpoint being measured. For example, studies have reported an IC50 value of 30 µM for avermectin B1a in HCT-116 colon cancer cells and 15.1 µM in MEF cells.[3][4] Therefore, it is crucial to determine the IC50 empirically for your specific experimental system.

Q3: How do I choose the initial concentration range for my avermectin B1a IC50 experiment?

A3: It is recommended to start with a wide range of concentrations, spanning several orders of magnitude, to capture the full dose-response curve.[2] A common approach is to use serial dilutions, such as 2-fold or 3-fold dilutions, across 8 to 12 concentrations.[2] If published data for a similar cell line is available, you can center your concentration range around the expected IC50. For instance, you could test concentrations from 0.1 µM to 100 µM.[5]

Q4: What is the mechanism of action of avermectin B1a?

A4: Avermectins, including avermectin B1a, primarily act by blocking the transmission of electrical activity in invertebrate nerve and muscle cells.[6] They enhance the effects of glutamate at glutamate-gated chloride channels, leading to an influx of chloride ions, hyperpolarization, and subsequent paralysis of the neuromuscular systems of invertebrates.[6] In mammalian cells, avermectin B1a has been shown to interact with GABA-gated chloride channels.[7] It can also induce cytotoxicity by blocking the interaction between mini-chromosome maintenance 6 protein (MCM6) and chromatin licensing and DNA replication factor 1 (CDT1), leading to cell cycle arrest and apoptosis.[4]

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

Potential Cause Troubleshooting Suggestion
Inconsistent Cell Health and Density Ensure cells are in the logarithmic growth phase and have a consistent passage number. Seed cells at a uniform density in all wells.[1]
Avermectin B1a Degradation Avermectins are sensitive to light and can degrade under certain pH conditions.[8][9] Protect stock solutions and experimental plates from light. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.[8]
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions and reagent additions.
Edge Effects in 96-well Plates To minimize evaporation and temperature variations, avoid using the outer wells of the 96-well plate for experimental samples. Fill the outer wells with sterile PBS or media.

Issue 2: No dose-dependent response observed.

Potential Cause Troubleshooting Suggestion
Incorrect Concentration Range The selected concentration range may be too high or too low. Perform a wider range-finding experiment with concentrations spanning several orders of magnitude (e.g., 1 nM to 100 µM).[2]
Insolubility of Avermectin B1a Avermectins are generally soluble in organic solvents like DMSO.[8] Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Visually inspect for any precipitation of the compound.
Insufficient Incubation Time The incubation time may not be sufficient for avermectin B1a to exert its effect. The optimal incubation time can vary between cell lines (e.g., 24, 48, or 72 hours).[3][10]

Issue 3: Inconsistent results with the MTT assay.

Potential Cause Troubleshooting Suggestion
Incomplete Dissolution of Formazan Crystals Ensure complete dissolution of the formazan crystals by adding an adequate volume of solubilization solution (e.g., DMSO) and shaking the plate gently for a sufficient time.[2]
Interference from Avermectin B1a Some compounds can interfere with the MTT assay. Consider using an alternative cell viability assay such as the MTS, XTT, or a resazurin-based assay.
Cell Death Before Assay If significant cell death and detachment occur, the MTT assay, which measures metabolic activity in adherent cells, may not be accurate. Consider using an assay that measures cell death, such as an LDH release assay.

Experimental Protocols

Protocol 1: IC50 Determination using the MTT Assay

This protocol provides a standard method for assessing cell viability and determining the IC50 of avermectin B1a.[2][11]

Materials:

  • Target cell line

  • Complete growth medium

  • Avermectin B1a stock solution (e.g., 10 mM in DMSO)

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[12]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.[1]

  • Compound Treatment:

    • Prepare serial dilutions of avermectin B1a in complete growth medium. A common starting concentration range is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3][10]

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.[2]

    • Incubate the plate for another 4 hours at 37°C.[2]

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the avermectin B1a concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[1]

Visualizations

G cluster_workflow Experimental Workflow for IC50 Determination start Start culture Culture Target Cells start->culture seed Seed Cells into 96-well Plates culture->seed prepare Prepare Serial Dilutions of Avermectin B1a seed->prepare treat Treat Cells with Inhibitor Concentrations prepare->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay measure Measure Absorbance with Plate Reader assay->measure analyze Data Analysis: Plot Dose-Response Curve and Calculate IC50 measure->analyze end End analyze->end

Caption: General workflow for IC50 determination.

G cluster_pathway Hypothesized Avermectin B1a Cytotoxicity Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Avermectin Avermectin B1a GABA_R GABA-gated Chloride Channel Avermectin->GABA_R Binds to GluCl Glutamate-gated Chloride Channel (invertebrates) Avermectin->GluCl Enhances effect MCM6_CDT1 MCM6-CDT1 Interaction Avermectin->MCM6_CDT1 Blocks Hyperpolarization Hyperpolarization GABA_R->Hyperpolarization Leads to GluCl->Hyperpolarization Leads to DNA_Rep DNA Replication MCM6_CDT1->DNA_Rep Is essential for CellCycleArrest Cell Cycle Arrest (G0/G1) DNA_Rep->CellCycleArrest Inhibition leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Can lead to

Caption: Hypothesized Avermectin B1a signaling pathway.

References

Technical Support Center: Overcoming Low Yield in Avermectin B1a Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for avermectin B1a microbial production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low product yields in Streptomyces avermitilis fermentations.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Strain-Related Issues

Question: My S. avermitilis strain shows inconsistent yield between batches. What could be the cause?

Answer: Strain instability is a common issue in industrial microorganisms like S. avermitilis. The primary causes are often genetic degradation or contamination.

  • Genetic Instability: High-yielding strains, often developed through multiple rounds of mutagenesis, can be genetically unstable and may revert. The large genome of S. avermitilis also contains numerous mobile genetic elements (like IS elements) that can disrupt the avermectin biosynthetic gene cluster.

  • Contamination: Contamination by other microbes (bacteria, fungi, or phages) can compete for nutrients and produce inhibitory compounds, drastically reducing yield.

Troubleshooting Steps:

  • Master Cell Bank: Always go back to a validated Master Cell Bank (MCB) to start your seed cultures. Avoid excessive sub-culturing from a single working stock.

  • Purity Check: Regularly perform purity tests on your cultures. This includes plating on different agar media to check for foreign colonies and microscopic examination of cell morphology.

  • Genetic Verification: If instability is suspected, use PCR to confirm the presence and integrity of key biosynthetic genes within the ave cluster, such as the polyketide synthase (PKS) genes or the regulatory gene aveR.

Question: My attempts at random mutagenesis (UV/chemical) are not producing high-yielding mutants. How can I improve my screening process?

Answer: A successful mutagenesis and screening campaign requires a robust protocol that balances lethality with mutation rate and employs an efficient screening method. Wild-type strains typically produce very low levels of avermectins, so significant improvement is needed.[1][2]

  • Optimize Mutagenesis: The goal is not just to create mutants, but to do so at a high lethality rate, which often correlates with more effective mutations.[2] For example, with UV radiation, an exposure time of 45 minutes has been shown to be effective.[2]

  • High-Throughput Screening (HTS): Traditional shake flask screening is a major bottleneck.[3] Implementing HTS can dramatically increase the number of mutants you can evaluate. A modern approach involves using fluorescence-activated cell sorting (FACS) to isolate viable single spores, followed by cultivation in 96-well microtiter plates.[3]

Table 1: Comparison of Mutagenesis Methods for Avermectin B1b Yield Improvement

Mutagenesis MethodParent Strain Yield (mg/L)Mutant Strain Yield (mg/L)Fold IncreaseReference
UV Radiation (45 min)17254.14~14.9[2][4]
EMS (1 µL/mL, 50 min)17202.63~11.9[4]
Ethidium Bromide (30 µL/mL)17199.30~11.7[4]
Section 2: Fermentation and Media Issues

Question: I suspect my fermentation medium is not optimal. Which components are most critical for avermectin B1a production?

Answer: Medium composition is crucial, with carbon and nitrogen sources being the most significant factors influencing yield.[5][6]

  • Carbon Source: Complex carbohydrates like corn starch are consistently reported as superior carbon sources for avermectin production.[1][5][6]

  • Nitrogen Source: Organic nitrogen sources, particularly yeast extract, are vital as they provide essential amino acids, vitamins, and growth factors.[5][6]

Response surface methodology (RSM) has been effectively used to optimize these components. One study found that increasing corn starch and yeast extract concentrations led to a 1.45-fold increase in avermectin B1a production.[5]

Table 2: Medium Optimization using Response Surface Methodology

Medium ComponentOriginal ConcentrationOptimized ConcentrationResulting Avermectin B1a TiterReference
Corn StarchNot specified149.57 g/L5128 mg/L (Original: 3528 mg/L)[5]
Yeast ExtractNot specified8.92 g/L5128 mg/L (Original: 3528 mg/L)[5]

Question: What are the optimal physical parameters (pH, temperature, inoculum size) for avermectin fermentation?

Answer: While optimal conditions can be strain-specific, general guidelines have been established through various studies.

  • pH: A neutral initial pH of around 7.0 - 7.2 is generally preferred.[4][6]

  • Temperature: Incubation temperatures between 28°C and 32.5°C are commonly reported as optimal.[6][7]

  • Inoculum Size: An inoculum size of 8-10% (v/v) is often cited for effective fermentation initiation.[6][7]

  • Aeration: As this is an aerobic fermentation, maintaining adequate dissolved oxygen (DO) is critical. While specific DO levels are complex and often controlled via proprietary strategies in industrial settings, ensuring sufficient aeration through high shaker speeds (e.g., 220 rpm) or controlled sparging in a bioreactor is essential.

Section 3: Metabolic and Regulatory Hurdles

Question: My yield is low despite having an optimized medium. Could there be a regulatory bottleneck in my strain?

Answer: Yes, avermectin biosynthesis is tightly regulated by a complex network of genes. Low expression of positive regulators or high expression of negative regulators can severely limit production.[8][9]

  • aveR: This is a crucial pathway-specific positive regulator.[9][10] Inactivating aveR completely abolishes avermectin production.[9] Conversely, overexpressing aveR can increase yield, though there is a maximum threshold beyond which it becomes inhibitory.[9][10]

  • AveT: This is another transcriptional activator. Overexpression of aveT has been shown to increase avermectin yield by approximately 1.2-fold.[11]

  • GBL Receptors: The regulatory cascade also involves γ-butyrolactone (GBL) receptors like AvaR1, AvaR2, and AvaR3, which act as repressors or promoters of biosynthesis.[12]

Troubleshooting Workflow: Diagnosing Low Yield

Below is a logical workflow for diagnosing the root cause of low avermectin B1a yield.

G A Low Avermectin B1a Yield Detected B Step 1: Verify Strain Integrity A->B C Is the strain pure and from a validated Master Cell Bank? B->C D Step 2: Analyze Fermentation Parameters C->D  Yes H Outcome: Contamination or Strain Degeneration C->H No   E Are media components, pH, temp, and aeration optimal? D->E F Step 3: Investigate Metabolic & Regulatory Factors E->F  Yes I Outcome: Suboptimal Culture Conditions E->I No   G Is precursor supply a bottleneck? Is a key regulator poorly expressed? F->G J Outcome: Metabolic or Regulatory Limitation G->J Yes   K Action: Start new culture from MCB. Implement regular purity checks. H->K L Action: Optimize medium using RSM. Calibrate probes and control parameters. I->L M Action: Engineer precursor pathways (e.g., overexpress fadD). Overexpress positive regulators (e.g., aveR). J->M

Caption: A troubleshooting workflow for low avermectin yield.

Question: How can I genetically engineer S. avermitilis to increase the supply of precursors for avermectin biosynthesis?

Answer: Avermectin is a polyketide, built from acyl-CoA precursors, primarily methylmalonyl-CoA and malonyl-CoA.[13] Enhancing the intracellular pool of these building blocks is a powerful strategy to boost yield.

  • Enhance the β-oxidation Pathway: Overexpressing genes like fadD and fadAB increases the degradation of fatty acids into acyl-CoA units, which can be channeled into avermectin synthesis.[14]

  • Improve Carboxylation Efficiency: The conversion of acetyl-CoA and propionyl-CoA to their carboxylated forms is a critical step. Introducing genes from the cyanobacterial CO₂-concentrating mechanism, such as bicA and ecaA, can enhance the velocity of the carboxylase enzymes, leading to a greater supply of malonyl-CoA and methylmalonyl-CoA.[14]

Table 3: Yield Improvement via Precursor Supply Engineering in Strain A229

Genetic Modification StrategyAvermectin B1a Titer (µg/mL)% Increase vs. ParentReference
Parent Strain (A229)6447-[14]
Overexpression of fadD and fadAB853732.4%[14]
Co-expression of bicA and ecaA808325.4%[14]
Combined Strategy (all of the above + aveC engineering) 9613 49.1% [14][15]

Simplified Avermectin Biosynthesis & Regulation Pathway

The following diagram illustrates the flow from primary metabolism to the final product, highlighting key precursors and regulatory control points.

G cluster_precursors Primary Metabolism cluster_pks Biosynthesis cluster_regulators Regulation Acetate Acetate Malonyl-CoA Malonyl-CoA Acetate->Malonyl-CoA Propionate Propionate Methylmalonyl-CoA Methylmalonyl-CoA Propionate->Methylmalonyl-CoA PKS Avermectin PKS (aveA) Malonyl-CoA->PKS Methylmalonyl-CoA->PKS Aglycone Avermectin Aglycone PKS->Aglycone Avermectin Avermectin B1a Aglycone->Avermectin Glycosylation & Modification aveR aveR aveR->PKS + aveT aveT aveT->aveR + (indirect) aveM aveM (Efflux) aveT->aveM - aveM->Avermectin Export

Caption: Key precursors and regulators in avermectin B1a synthesis.

Experimental Protocols

Protocol 1: High-Yield Fermentation of S. avermitilis

This protocol is a synthesized example based on common practices for achieving high avermectin yields in a shake flask culture.

1. Seed Culture Preparation:

  • Prepare a seed medium (e.g., Medium S: 30 mL in a 250 mL flask).[16]

  • Inoculate with a spore suspension (10⁶-10⁷ spores/mL) or a vegetative culture from a pre-culture tube.[16]

  • Incubate at 30°C, 200 rpm for 48 hours.[16]

2. Production Medium Preparation:

  • Prepare the production medium (e.g., SM2 medium or an optimized version). A typical composition per liter is:

    • Soluble Corn Starch: 50 g (or up to 150 g for optimized media)[4][5]

    • Yeast Extract: 2.0 g (or up to 8.9 g for optimized media)[4][5]

    • KCl: 0.1 g[4]

    • NaCl: 0.5 g[4]

    • MgSO₄·7H₂O: 0.1 g[4]

    • CaCO₃: 0.8 g[4]

  • Adjust the initial pH to 7.2 before autoclaving.[4]

3. Fermentation:

  • Inoculate 40 mL of production medium in a 250 mL flask with 8-10% (v/v) of the seed culture.[6][16]

  • Incubate at 31°C, 220 rpm for 10-12 days.[6][16]

  • Monitor pH and cell growth (e.g., dry cell weight) periodically.

4. Extraction and Analysis:

  • Harvest the culture broth.

  • Extract avermectins using an organic solvent like methanol or acetone.

  • Analyze the extract quantitatively using High-Performance Liquid Chromatography (HPLC) with a UV detector at 245 nm.

Protocol 2: UV Mutagenesis for Strain Improvement

This protocol outlines a general procedure for random mutagenesis using UV radiation to generate high-producing strains.

1. Spore Suspension Preparation:

  • Grow S. avermitilis on a suitable solid agar medium (e.g., Medium G) for 7-10 days until sporulation is abundant.[16]

  • Harvest spores by gently scraping the agar surface and suspending them in sterile saline solution (0.9% NaCl) with a sterile cotton swab.

  • Filter the suspension through sterile cotton wool to remove mycelial fragments.

  • Wash the spores by centrifugation and resuspend in sterile saline. Adjust the concentration to 10⁶-10⁷ spores/mL.

2. UV Exposure:

  • Pipette 5 mL of the spore suspension into a sterile petri dish.

  • Place the open dish under a UV lamp (254 nm) at a fixed distance.

  • Expose the spores to UV radiation for varying time intervals (e.g., 15, 30, 45, 60 minutes). Continuously agitate the dish to ensure uniform exposure.

  • Safety Note: Use appropriate shielding to protect from UV radiation.

3. Mutant Selection and Screening:

  • Prepare serial dilutions of the irradiated spore suspension.

  • Plate the dilutions onto agar plates to determine the survival rate. Aim for an exposure time that results in a high lethality rate (e.g., >99%).

  • Isolate individual colonies from the plates with the desired survival rate.

  • Screen the resulting mutants for avermectin production using a high-throughput method (e.g., 96-well plates) or directly in shake flasks.

  • Confirm the yield of top candidates using HPLC analysis. A successful mutant can show a >10-fold increase in production.[4]

References

dealing with matrix effects in avermectin B1a residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for avermectin B1a residue analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in avermectin B1a analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency in a mass spectrometer due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1] Given the complexity of matrices in which avermectin B1a residues are often tested (e.g., soil, animal tissues, agricultural products), matrix effects are a significant challenge that can lead to erroneous results.[2][3][4]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Extraction Spike Method: This quantitative method compares the signal response of an analyte in a neat solvent with the response of the same analyte spiked into a blank matrix extract after the extraction process.[1] The percentage difference reveals the extent of ion suppression or enhancement.

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is infused into the mass spectrometer after the analytical column.[1][5][6] A blank matrix extract is then injected.[1][6] Any dip or rise in the baseline signal indicates at which retention times co-eluting matrix components cause ion suppression or enhancement.[6]

Q3: What are the most common strategies to mitigate matrix effects?

A3: The most effective strategies involve a combination of approaches:

  • Effective Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are crucial for removing interfering matrix components before analysis.[1][7][8]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate avermectin B1a from interfering compounds is a key strategy.[1][8]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can compensate for systematic errors caused by matrix effects.[3][9]

  • Use of Internal Standards: The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for correcting matrix effects, as it behaves similarly to the analyte during ionization.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your avermectin B1a residue analysis.

Problem: Low or No Analyte Signal
Possible Cause Suggested Solution
Severe Ion Suppression The most common cause of signal loss. Co-eluting matrix components are interfering with the ionization of avermectin B1a in the MS source.[1]
1. Evaluate Matrix Effect: Perform a post-column infusion experiment to visualize the retention time regions with significant ion suppression.[5][6]
2. Improve Sample Cleanup: Enhance your sample preparation protocol. If using QuEChERS, consider adding a dispersive solid-phase extraction (d-SPE) cleanup step with sorbents like C18 and PSA to remove fats and other interferences.[2][10] For complex matrices, a more rigorous SPE cleanup might be necessary.[11]
3. Optimize Chromatography: Adjust the LC gradient to move the avermectin B1a peak away from the suppression zones identified in the post-column infusion experiment.[8]
Poor Extraction Recovery Avermectin B1a may not be efficiently extracted from the sample matrix.
1. Verify Extraction Solvent: Ensure the chosen extraction solvent is appropriate for the matrix. For matrices with low moisture content like beans or maize, adding water to create a slurry and using a solvent mixture like acetonitrile:isopropanol can improve extraction efficiency.[3][4]
2. Check pH and Modifiers: The pH of the extraction solvent can be critical. Some methods use modifiers like acetic acid or ammonium hydroxide to improve recovery.[12][13]
3. Review Extraction Technique: Ensure adequate homogenization and shaking times are being used.[2]
Problem: High Variability in Results (Poor Precision)
Possible Cause Suggested Solution
Inconsistent Matrix Effects The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement.
1. Use an Internal Standard: The most reliable way to correct for variability is to use a suitable internal standard, preferably a stable isotope-labeled version of avermectin B1a.[1] This will compensate for variations in both matrix effects and sample preparation.
2. Implement Matrix-Matched Calibrants: If a SIL internal standard is not available, prepare calibration curves in a pooled blank matrix extract to normalize the response across a batch of samples.[3]
Inconsistent Sample Preparation Minor variations in the sample preparation workflow can lead to significant differences in the final extract.
1. Standardize Procedures: Ensure all steps of the extraction and cleanup process are performed consistently for all samples. Automation of sample preparation can significantly improve reproducibility.[9]
2. Check Sorbent/Cartridge Performance: If using d-SPE or SPE, ensure the sorbents or cartridges have not expired and are from a consistent lot.
Problem: Poor Peak Shape or Peak Splitting
Possible Cause Suggested Solution
Matrix Overload on LC Column High concentrations of co-extracted matrix components can overload the analytical column, leading to distorted peak shapes.
1. Dilute the Extract: A simple first step is to dilute the final extract. This can reduce the concentration of interfering compounds and improve chromatography, though it may impact the limit of quantification (LOQ).
2. Enhance Cleanup: Improve the sample cleanup to remove more of the matrix components. A d-SPE or SPE step is highly recommended.[2]
Injection Solvent Mismatch The solvent used to dissolve the final extract may be too strong compared to the initial mobile phase, causing peak distortion.
1. Match Solvents: Reconstitute the final extract in a solvent that is as close as possible in composition and strength to the initial mobile phase of your LC gradient.
2. Reduce Injection Volume: Reducing the injection volume can minimize the effects of solvent mismatch.[14]

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common issues in avermectin B1a analysis.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Signal, High RSD) CheckRecovery Step 1: Assess Extraction Recovery Start->CheckRecovery LowRecovery Recovery < 70%? CheckRecovery->LowRecovery OptimizeExtraction Action: Optimize Sample Prep - Change Solvent/pH - Modify Cleanup (SPE/d-SPE) LowRecovery->OptimizeExtraction Yes CheckMatrixEffect Step 2: Evaluate Matrix Effects LowRecovery->CheckMatrixEffect No (Recovery OK) OptimizeExtraction->CheckRecovery PostColumn Action: Perform Post-Column Infusion Experiment CheckMatrixEffect->PostColumn SuppressionPresent Ion Suppression Observed? PostColumn->SuppressionPresent OptimizeLC Action: Modify LC Method - Adjust Gradient - Shift Analyte RT SuppressionPresent->OptimizeLC Yes ImplementCorrection Step 3: Implement Correction Strategy SuppressionPresent->ImplementCorrection No (or cannot separate) OptimizeLC->ImplementCorrection UseIS Action: Use Stable Isotope Labeled Internal Standard ImplementCorrection->UseIS Best Practice UseMMC Action: Use Matrix-Matched Calibration ImplementCorrection->UseMMC Alternative Resolved Issue Resolved UseIS->Resolved UseMMC->Resolved

Caption: A logical workflow for troubleshooting matrix effects.

Experimental Protocols

Protocol 1: QuEChERS with d-SPE Cleanup for Avermectin B1a in Meat

This protocol is adapted from established methods for veterinary drug residue analysis.[2]

1. Initial Extraction (QuEChERS)

  • Weigh 8 g of homogenized ground beef into a 50 mL centrifuge tube. Add 2 mL of water.

  • Add 10 mL of acetonitrile.

  • Shake the tube vigorously for 1 minute.

  • Add the contents of a QuEChERS salt pouch (e.g., containing magnesium sulfate and sodium chloride).[2]

  • Shake vigorously again for 1 minute.

  • Centrifuge for 15 minutes at 4000 rpm.

2. Dispersive SPE (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the supernatant (top acetonitrile layer) to a 2 mL microcentrifuge tube.

  • The tube should contain d-SPE sorbents, such as 50 mg of PSA (primary secondary amine) and 50 mg of C18, along with magnesium sulfate. The combination of PSA and C18 has been shown to be effective for cleanup in fish samples.[10]

  • Vortex for 30 seconds.

  • Centrifuge for 5 minutes at high speed.

  • The resulting supernatant is the final extract. Filter it through a 0.2 µm filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Avermectin B1a in Soil

This protocol is based on an EPA-reviewed method for soil analysis.[12]

1. Extraction

  • Weigh 10 g of soil into a centrifuge tube.

  • Add 20 mL of 70% (v/v) acetonitrile/water.

  • Shake vigorously, then centrifuge and filter the supernatant.

  • Repeat the extraction on the soil pellet with another 20 mL of 70% acetonitrile/water.

  • Combine the filtrates.

2. SPE Cleanup

  • Condition an appropriate SPE cartridge (e.g., aminopropyl or C18) according to the manufacturer's instructions.

  • Load the combined extract onto the SPE cartridge.

  • Wash the cartridge with a mild solvent (e.g., 25% acetonitrile/water with 1% ammonium hydroxide) to remove polar interferences.[12]

  • Elute the avermectin B1a from the cartridge with a stronger, non-polar solvent like dichloromethane.[12]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.[12]

Quantitative Data Summary

The following tables summarize recovery and matrix effect data from various studies to help you benchmark your results.

Table 1: Comparison of Avermectin B1a Extraction Methods and Recoveries in Various Matrices
MatrixExtraction MethodCleanupAverage Recovery (%)Reference
HoneyLiquid-Liquid ExtractionSilica SPE73.4 - 97.5[11]
ApplesAcetonitrile-water-hexaneAminopropyl SPE85[11]
WineHexane-acetonitrileAminopropyl SPE88[11]
Bovine TissuesLiquid-Liquid (isooctane)None87.9 - 99.8[15]
Ground BeefQuEChERSd-SPE80 - 101[2]
Whole MilkQuEChERSd-SPE91 - 105[2]
SoilAcetonitrile/waterSPE82.9 - 93[12]
Soybean/BeanQuEChERS (modified)Z-Sep+ d-SPE>70[3][4]
Ovine MuscleQuEChERS (unbuffered)C18 d-SPE91.6 - 115.5[13]
Table 2: Matrix Effects Observed for Avermectins in Different Food Matrices

Matrix Effect (%) = (Peak Area in Post-Spiked Sample / Peak Area in Standard) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

AnalyteMatrixMatrix Effect (%)ObservationReference
AbamectinGround Beef80 - 85Suppression[2]
IvermectinGround Beef68 - 72Suppression[2]
DoramectinGround Beef65 - 71Suppression[2]
AbamectinWhole Milk102 - 107Slight Enhancement[2]
IvermectinWhole Milk98 - 103Minimal Effect[2]
DoramectinWhole Milk95 - 100Minimal Effect[2]
DoramectinMaize122Enhancement[3]

Visualizing Key Concepts

The diagram below illustrates the principle of ion suppression in an electrospray ionization (ESI) source, a common issue in LC-MS/MS analysis.

Ion_Suppression cluster_0 Scenario A: Analyte in Clean Solvent cluster_1 Scenario B: Analyte with Matrix Components ESI_A ESI Droplet Analyte_A Avermectin B1a Ions (A+) ESI_A->Analyte_A Evaporation & Ionization GasPhase_A Gas Phase Ions (High Signal) Analyte_A->GasPhase_A Enters MS ESI_B ESI Droplet Analyte_B Avermectin B1a Ions (A+) ESI_B->Analyte_B Competition for Charge/Surface Matrix_B Matrix Ions (M+) ESI_B->Matrix_B Competition for Charge/Surface GasPhase_B Gas Phase Ions (Suppressed Signal) Analyte_B->GasPhase_B Enters MS Matrix_B->GasPhase_B Enters MS

Caption: Ion suppression in the ESI source.

References

long-term storage and stability of avermectin B1a stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and stability of avermectin B1a stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing avermectin B1a stock solutions?

A1: Avermectin B1a is soluble in several organic solvents. The choice of solvent may depend on the specific experimental requirements. Commonly used and recommended solvents include dimethyl sulfoxide (DMSO), acetonitrile, ethanol, and methanol.[1][2][3][4] For cell culture experiments, a stock solution is typically prepared in an organic solvent like DMSO and then further diluted in the culture medium. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the cells.[1]

Q2: What are the optimal storage temperatures for long-term stability?

A2: For long-term storage, it is recommended to store avermectin B1a stock solutions at -20°C or -80°C.[1][2][5] The solid powder form of avermectin B1a can be stored at -20°C for up to 3 years.[2] When dissolved in a solvent such as DMSO, the solution is stable for up to one year when stored at -80°C.[2] For shorter-term storage, -20°C is suitable for up to one month.[1]

Q3: How should I handle the stock solutions to minimize degradation?

A3: To minimize degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice helps to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] Additionally, avermectin B1a is sensitive to light and should be protected from exposure by using amber-colored vials or by wrapping containers with aluminum foil.[1]

Q4: Is avermectin B1a sensitive to pH?

A4: Yes, avermectin B1a is susceptible to degradation in alkaline conditions (pH > 7). It is more stable in acidic to neutral conditions (pH < 7).[1] Therefore, for experiments in aqueous solutions, it is important to control and maintain an appropriate pH.

Q5: What are the known degradation products of avermectin B1a?

A5: Avermectin B1a can degrade under various conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[6][7][8] Major degradation products identified include monosaccharide B1a, aglycone B1a, 2-epimer B1a, 8,9-Z-B1a, 5-oxo B1a, and various hydroxylated and oxidized forms.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity in solution. Improper storage conditions (temperature, light exposure).Store stock solutions at -80°C for long-term storage (up to 1 year) or -20°C for short-term (up to 1 month).[1][2] Always protect solutions from light.[1]
Repeated freeze-thaw cycles.Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[1]
Unsuitable solvent.Use recommended solvents such as DMSO, acetonitrile, ethanol, or methanol.[1][4]
pH instability in aqueous solutions.Ensure the pH of aqueous solutions is maintained below 7.[1]
Precipitation of the compound upon dilution in aqueous buffer. Low solubility of avermectin B1a in aqueous solutions.First, prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO). Then, dilute this stock solution into the aqueous buffer with vigorous vortexing. Ensure the final concentration of the organic solvent is low and does not affect the experiment.
Inconsistent experimental results. Degradation of stock solution.Prepare fresh stock solutions periodically. Check for any signs of degradation by analytical methods like HPLC if possible.
Inaccurate initial concentration.Ensure the compound is completely dissolved in the solvent. Gentle warming (not exceeding 40°C) and sonication can aid dissolution.[1][2]

Data Presentation

Table 1: Recommended Storage Conditions and Stability of Avermectin B1a

Form Solvent Storage Temperature Duration Reference
Solid (Powder)N/A-20°CUp to 3 years[2]
Stock SolutionDMSO-80°CUp to 1 year[2]
Stock SolutionAcetonitrile-20°CStable[5]
Stock SolutionNot specified-80°CUp to 6 months (long-term)[1]
Stock SolutionNot specified-20°CUp to 1 month (short-term)[1]

Experimental Protocols

Protocol 1: Preparation of Avermectin B1a Stock Solution
  • Weighing: Accurately weigh the desired amount of avermectin B1a powder in a sterile, light-protected microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO, acetonitrile, ethanol, or methanol) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 40°C) or sonication can be used to aid dissolution.[1][2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, light-protected vials. Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment of Avermectin B1a by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a validated stability-indicating HPLC method.[6][9]

  • Chromatographic System:

    • HPLC system with a diode array detector (DAD).

    • Column: ACE UltraCore 2.5 Super C18 (150 mm × 4.6 mm; 2.5 µm particle size) or equivalent.[6][9]

    • Column Temperature: 45°C.[6][9]

  • Mobile Phase:

    • Mobile Phase A: 5 mM ammonium acetate (NH₄OAc) in water, pH 9.5.[6][9]

    • Mobile Phase B: Acetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v).[6][9]

  • Gradient Elution:

    • Flow Rate: 1.6 mL/min.[6]

    • A gradient elution program should be established to achieve sufficient separation of avermectin B1a from its degradation products.

  • Detection:

    • Wavelength: 245 nm.[6][9]

  • Procedure:

    • Prepare a standard solution of avermectin B1a of known concentration.

    • Inject the stored stock solution samples and the standard solution into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of avermectin B1a over time.

    • Quantify the amount of remaining avermectin B1a by comparing its peak area to that of the standard solution.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_stability Stability Assessment weigh Weigh Avermectin B1a Powder dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C Protect from Light aliquot->store hplc Analyze by HPLC store->hplc Time Points data Quantify Degradation hplc->data

Caption: Experimental workflow for preparing, storing, and assessing the stability of avermectin B1a stock solutions.

signaling_pathway cluster_neuron Postsynaptic Neuron gaba_r GABA-A Receptor cl_channel Chloride Ion (Cl⁻) Influx gaba_r->cl_channel Opens glucl Glutamate-Gated Chloride Channel glucl->cl_channel Opens hyperpolarization Hyperpolarization (Inhibition of Nerve Signal) cl_channel->hyperpolarization Leads to avermectin Avermectin B1a avermectin->gaba_r Potentiates GABA effect (High-affinity site) avermectin->glucl Activates directly gaba GABA gaba->gaba_r Binds

Caption: Avermectin B1a mechanism of action on neuronal signaling pathways.

References

Technical Support Center: pH-Dependent Degradation of Avermectin B1a

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the pH-dependent degradation of avermectin B1a in aqueous buffers.

Summary of pH-Dependent Degradation of Avermectin B1a

Avermectin B1a is known to be susceptible to degradation in both acidic and alkaline aqueous environments. The degradation pathway and the resulting products are highly dependent on the pH of the solution. Under acidic conditions, the primary degradation route is the hydrolysis of the glycosidic bond, leading to the formation of the monosaccharide and aglycone derivatives of avermectin B1a.[1] In contrast, alkaline conditions tend to cause epimerization, resulting in the formation of stereoisomers such as 2-epi-avermectin B1a and the regioisomer Δ2,3-avermectin B1a.[1][2] It is crucial to control the pH of aqueous solutions containing avermectin B1a to ensure its stability and the integrity of experimental results.

Quantitative Data: pH-Dependent Degradation of Ivermectin (Avermectin B1a analogue)

pHHalf-life (days)
3.048.13
4.041.25
6.832.08
7.028.88
8.09.63
9.05.16

Data from a study on ivermectin degradation in tropical soils.

Experimental Protocols

Preparation of Aqueous Buffers for Stability Studies

Consistent and accurate buffer preparation is critical for studying pH-dependent degradation. Citrate-phosphate and phosphate buffers are commonly used for this purpose.

a. Citrate-Phosphate Buffer (McIlvaine Buffer) - pH Range 3-8

  • Stock Solutions:

    • 0.1 M Citric Acid (21.01 g of citric acid monohydrate per 1 L of deionized water)

    • 0.2 M Dibasic Sodium Phosphate (28.4 g of anhydrous Na₂HPO₄ or 71.6 g of Na₂HPO₄·12H₂O per 1 L of deionized water)

  • Preparation:

    • Prepare the stock solutions of citric acid and dibasic sodium phosphate.

    • To prepare a buffer of a specific pH, mix the stock solutions in the ratios indicated in standard buffer tables. For example, to prepare a pH 5.0 buffer, you would mix specific volumes of the two stock solutions.[3]

    • Verify the final pH of the buffer solution using a calibrated pH meter and adjust as necessary with small additions of the acidic or basic stock solution.

b. Phosphate Buffer - pH Range 5.8-8.0

  • Stock Solutions:

    • 0.2 M Monobasic Sodium Phosphate (27.6 g of NaH₂PO₄·H₂O per 1 L of deionized water)

    • 0.2 M Dibasic Sodium Phosphate (28.4 g of anhydrous Na₂HPO₄ or 71.6 g of Na₂HPO₄·12H₂O per 1 L of deionized water)

  • Preparation:

    • Prepare the stock solutions of monobasic and dibasic sodium phosphate.

    • Mix the stock solutions in the appropriate ratios to achieve the desired pH. For example, to prepare a 0.2 M phosphate buffer at pH 7.4, combine 19 mL of the 0.2 M monobasic sodium phosphate solution with 81 mL of the 0.2 M dibasic sodium phosphate solution and dilute to a final volume of 200 mL with deionized water.[4]

    • Confirm the pH with a calibrated pH meter and adjust if necessary.

Protocol for pH-Dependent Degradation Study

This protocol outlines the steps to assess the stability of avermectin B1a at different pH values.

  • Prepare a stock solution of avermectin B1a in an organic solvent in which it is stable and soluble, such as acetonitrile or methanol.

  • Prepare a series of aqueous buffers at the desired pH values (e.g., pH 3, 5, 7, 9).

  • Initiate the degradation study:

    • For each pH value, add a small, precise volume of the avermectin B1a stock solution to a known volume of the corresponding buffer to achieve the desired final concentration. The final concentration of the organic solvent from the stock solution should be kept low (typically <1%) to minimize its effect on the degradation kinetics.

    • Incubate the solutions at a constant, controlled temperature (e.g., 25°C, 37°C, or 50°C) and protect them from light, as avermectins are also known to be light-sensitive.

  • Sample Collection: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Sample Analysis:

    • Immediately analyze the collected samples by a validated stability-indicating HPLC method to determine the remaining concentration of avermectin B1a.

    • If necessary, neutralize the pH of the aliquot before injection into the HPLC system to prevent on-column degradation.

  • Data Analysis:

    • Plot the concentration of avermectin B1a versus time for each pH value.

    • Determine the order of the degradation reaction (e.g., first-order) and calculate the degradation rate constant (k) and the half-life (t₁/₂) for each pH.

HPLC Method for Avermectin B1a Analysis

A stability-indicating HPLC method is essential to separate the intact avermectin B1a from its degradation products.

  • Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of acetonitrile, methanol, and water is often employed. The exact ratio can be optimized to achieve good separation. For example, a mobile phase of acetonitrile:methanol:water (53:35:12, v/v/v) has been used successfully.[5]

  • Detection: UV detection at approximately 245 nm is a common method for quantifying avermectin B1a.[6]

  • Flow Rate: A typical flow rate is around 1.0-1.5 mL/min.

  • Injection Volume: A standard injection volume is 20 µL.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of avermectin B1a at all pH values 1. High incubation temperature.2. Exposure to light.3. Instability in the organic stock solution.1. Lower the incubation temperature to slow down the degradation rate.2. Ensure all solutions are protected from light by using amber vials or covering containers with aluminum foil.3. Prepare a fresh stock solution and store it at a low temperature (e.g., -20°C) when not in use.
Inconsistent or non-reproducible results 1. Inaccurate buffer preparation leading to pH variability.2. Fluctuation in incubation temperature.3. Inconsistent sample handling and analysis times.1. Carefully prepare and verify the pH of all buffer solutions using a calibrated pH meter.2. Use a temperature-controlled incubator or water bath.3. Standardize the timing of sample collection and analysis. If immediate analysis is not possible, store samples under conditions that minimize further degradation (e.g., freezing).
Poor peak shape or resolution in HPLC 1. Inappropriate mobile phase composition.2. Column degradation.3. Sample matrix effects.1. Optimize the mobile phase composition (e.g., adjust the ratio of organic solvents and water).2. Use a new or thoroughly cleaned HPLC column.3. Consider a sample clean-up step (e.g., solid-phase extraction) before HPLC analysis, especially if the buffer components interfere with the chromatography.
Appearance of unexpected peaks in the chromatogram Formation of multiple degradation products.This is expected in a degradation study. Use a mass spectrometer (LC-MS) to identify the molecular weights of the new peaks and elucidate the structures of the degradation products. This can help confirm the degradation pathway at different pH values.

Frequently Asked Questions (FAQs)

Q1: At what pH is avermectin B1a most stable?

A1: Based on data from the closely related compound ivermectin, avermectin B1a is expected to be most stable in the neutral to slightly acidic pH range (around pH 6-7). Stability decreases significantly in both strongly acidic and alkaline conditions.

Q2: What are the primary degradation products of avermectin B1a under acidic conditions?

A2: Under acidic conditions, the main degradation pathway is the hydrolysis of the glycosidic linkage, resulting in the formation of avermectin B1a monosaccharide and the corresponding aglycone.[1]

Q3: What are the primary degradation products of avermectin B1a under alkaline conditions?

A3: In alkaline solutions, avermectin B1a is prone to epimerization, leading to the formation of isomers such as 2-epi-avermectin B1a and the Δ2,3-avermectin B1a regioisomer.[1][2]

Q4: How can I prevent the degradation of avermectin B1a during my experiments?

A4: To minimize degradation, it is recommended to:

  • Work with solutions at a pH as close to neutral as possible.

  • Maintain low temperatures for storage and during experiments where degradation is not the subject of study.

  • Protect all solutions from light.

  • Prepare fresh solutions and use them promptly.

  • For long-term storage, keep avermectin B1a as a solid or in a stable organic stock solution at low temperatures.

Q5: Is it necessary to use a stability-indicating HPLC method?

A5: Yes, it is crucial to use a stability-indicating method. This type of method can separate the intact drug from its degradation products, ensuring that the decrease in the parent drug concentration is accurately measured and not masked by co-eluting degradants.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Avermectin B1a Stock Solution (in Acetonitrile/Methanol) C Mix Stock Solution with Buffers A->C B Prepare Aqueous Buffers (e.g., pH 3, 5, 7, 9) B->C D Incubate at Constant Temperature (Protected from Light) C->D E Collect Aliquots at Time Intervals D->E F Analyze by Stability-Indicating HPLC E->F G Quantify Avermectin B1a Concentration F->G H Determine Degradation Kinetics (k, t₁/₂) G->H

Caption: Experimental workflow for studying the pH-dependent degradation of avermectin B1a.

Degradation_Pathways cluster_acidic Acidic Conditions (e.g., pH < 7) cluster_alkaline Alkaline Conditions (e.g., pH > 7) A Avermectin B1a B Hydrolysis of Glycosidic Bond A->B E Epimerization A->E C Avermectin B1a Monosaccharide B->C D Avermectin B1a Aglycone B->D F 2-epi-Avermectin B1a E->F G Δ2,3-Avermectin B1a E->G

Caption: pH-dependent degradation pathways of avermectin B1a.

References

minimizing non-specific binding of avermectin B1a in receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize non-specific binding (NSB) in avermectin B1a receptor assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of avermectin B1a in receptor assays?

Avermectin B1a primarily targets glutamate-gated chloride channels (GluCls) in invertebrates, which is the basis for its anthelmintic and insecticidal properties.[1][2][3] It can also interact with GABA-A receptors in mammals, although its affinity and mechanism of action can differ.[4]

Q2: What causes high non-specific binding in my avermectin B1a receptor assay?

High non-specific binding (NSB) can arise from several factors:

  • Radioligand sticking to assay components: The radiolabeled avermectin B1a may adhere to microplates, filter mats, and pipette tips.

  • Binding to non-receptor proteins: The ligand may bind to abundant membrane proteins other than the target receptor.

  • Inappropriate buffer composition: Incorrect pH, ionic strength, or lack of blocking agents can promote NSB.

  • Issues with membrane preparation: Poor quality membrane preparations can expose surfaces that contribute to NSB.

  • Excessive radioligand concentration: Using a concentration of radioligand that is too high can lead to increased NSB.[5]

Q3: How can I determine the level of non-specific binding in my assay?

Non-specific binding is determined by measuring the amount of radioligand bound in the presence of a saturating concentration of an unlabeled competitor that has high affinity for the target receptor. This competitor will displace the radioligand from the specific receptor sites, leaving only the non-specifically bound radioligand to be measured. The value for non-specific binding is then subtracted from the total binding to yield the specific binding.[6]

Q4: What are the ideal characteristics of a good receptor binding assay for avermectin B1a?

A well-optimized assay should exhibit:

  • Low non-specific binding (NSB): Ideally, specific binding should account for more than 80% of the total binding at the Kd concentration of the radioligand.[5]

  • Saturable binding: As the concentration of the radioligand increases, the specific binding should plateau, indicating a finite number of receptors.

  • High signal-to-noise ratio: The specific binding signal should be significantly higher than the background noise.

  • Reproducibility: The assay should yield consistent results between experiments.[5]

Troubleshooting Guide

This section addresses common issues encountered during avermectin B1a receptor assays and provides potential solutions.

IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding (NSB) 1. Inadequate blocking of non-specific sites. 2. Radioligand concentration is too high. 3. Insufficient washing. 4. Problems with the filter plates or membrane preparation.1. Optimize Blocking Agent: Experiment with different blocking agents such as Bovine Serum Albumin (BSA) or casein at various concentrations (see Table 1). 2. Reduce Radioligand Concentration: Use a radioligand concentration at or below the Kd value for the receptor.[5] 3. Improve Washing Steps: Increase the number of washes with ice-cold wash buffer. Ensure the wash buffer composition is optimized. 4. Pre-treat Filters: Pre-soak filter plates with a solution like 0.3% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[6]
Low Specific Binding Signal 1. Low receptor expression in the membrane preparation. 2. Degraded radioligand. 3. Incorrect incubation time or temperature. 4. Inappropriate buffer pH or ionic strength.1. Increase Receptor Concentration: Use a larger amount of membrane protein in the assay.[6] 2. Check Radioligand Quality: Use a fresh batch of radioligand and store it properly. 3. Optimize Incubation Conditions: Determine the optimal incubation time and temperature to reach binding equilibrium. 4. Verify Buffer Composition: Ensure the assay buffer has the correct pH and ionic strength for optimal receptor binding.
High Variability Between Replicates 1. Inconsistent pipetting. 2. Inhomogeneous membrane suspension. 3. Temperature fluctuations during incubation. 4. Incomplete washing.1. Use Calibrated Pipettes: Ensure accurate and consistent dispensing of all reagents. 2. Thoroughly Mix Membranes: Vortex the membrane preparation before aliquoting to ensure a uniform suspension. 3. Maintain Consistent Temperature: Use a temperature-controlled incubator and allow plates to equilibrate. 4. Standardize Washing Procedure: Use an automated cell harvester for consistent washing if available.

Data Presentation

Table 1: Comparison of Common Blocking Agents

The choice of blocking agent can significantly impact non-specific binding. The following table provides a general comparison of commonly used blocking agents. The optimal choice for an avermectin B1a assay should be determined empirically.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 0.1 - 5%- Single purified protein.[7] - Generally good for reducing background noise. - Recommended for assays with phospho-specific antibodies.[7][8]- Can be more expensive than other options.[8] - Some antibodies may cross-react with BSA.[8]
Non-fat Dry Milk 1 - 5%- Inexpensive and readily available.[8] - Contains a mixture of proteins (including casein) that can be very effective at blocking.[8]- Contains phosphoproteins (casein) and biotin, which can interfere with certain detection methods.[8] - Composition can vary between batches.
Casein 0.1 - 3%- A major component of non-fat dry milk, often more effective than BSA.[9][10] - Blocks NSB through protein-plastic interactions.[9]- Can contain bacterial contaminants that may interfere with some assays.[11] - Not suitable for use with avidin-biotin detection systems.[11]
Fish Gelatin 0.1 - 1%- Low cross-reactivity with mammalian antibodies. - Effective for both nitrocellulose and PVDF membranes.[8]- May be less effective than BSA or milk in some situations.[8] - Availability can be a limiting factor.[8]
Synthetic Blockers (e.g., PVP, PEG) Varies- Protein-free, useful for assays where protein-based blockers cause interference.[8] - Can be customized for specific assays.- Can be more expensive. - May require more optimization.[8]

Experimental Protocols

Radioligand Binding Assay for Avermectin B1a (Adapted from a General Protocol)

This protocol provides a general framework for a filtration-based radioligand binding assay using a radiolabeled avermectin B1a analog (e.g., [³H]-ivermectin) and membrane preparations expressing the target receptor (e.g., glutamate-gated chloride channels).

1. Membrane Preparation: a. Homogenize tissue or cells expressing the receptor in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors). b. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris. c. Pellet the membranes by centrifuging the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C). d. Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.[6]

2. Assay Procedure: a. On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[6] b. In a 96-well plate, add the following to each well in a final volume of 250 µL:

  • 150 µL of membrane preparation (e.g., 50 - 120 µg protein for tissue).
  • 50 µL of competing test compound (for competition assays) or buffer.
  • 50 µL of radiolabeled avermectin B1a solution. c. To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled competitor. d. Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]

3. Filtration and Detection: a. Stop the incubation by rapid vacuum filtration onto filter mats (e.g., GF/C filters pre-soaked in 0.3% PEI) using a 96-well cell harvester.[6] b. Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove unbound radioligand. c. Dry the filters (e.g., for 30 minutes at 50°C).[6] d. Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.[6]

4. Data Analysis: a. Subtract the non-specific binding counts from the total binding counts to obtain the specific binding. b. For competition assays, plot the specific binding as a function of the competitor concentration and fit the data using non-linear regression to determine the IC₅₀ and subsequently the Ki value.[6]

Visualizations

Signaling Pathway of Avermectin B1a at Glutamate-Gated Chloride Channels

G Avermectin Avermectin B1a GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds to Membrane Neuronal or Muscle Cell Membrane GluCl->Membrane Located in Chloride Chloride Ions (Cl-) GluCl->Chloride Opens and allows influx of Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Leads to Paralysis Paralysis Hyperpolarization->Paralysis Causes

Caption: Avermectin B1a signaling at the glutamate-gated chloride channel.

Experimental Workflow for Avermectin B1a Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis MembranePrep Membrane Preparation Incubation Incubation (Membranes + Radioligand +/- Competitor) MembranePrep->Incubation ReagentPrep Reagent Preparation ReagentPrep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50, Ki) Counting->DataAnalysis

Caption: Workflow for an avermectin B1a radioligand binding assay.

Troubleshooting Logic for High Non-Specific Binding

G Start High Non-Specific Binding Observed CheckBlocker Optimize Blocking Agent (e.g., BSA, Casein concentration) Start->CheckBlocker CheckLigand Reduce Radioligand Concentration Start->CheckLigand CheckWash Increase Wash Steps/ Optimize Wash Buffer Start->CheckWash CheckFilter Pre-treat Filter Plate (e.g., with PEI) Start->CheckFilter Resolved NSB Reduced CheckBlocker->Resolved CheckLigand->Resolved CheckWash->Resolved CheckFilter->Resolved

Caption: Troubleshooting flowchart for high non-specific binding.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Avermectin B1a in Bovine Milk

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of veterinary drug residues in food products is paramount for ensuring consumer safety and regulatory compliance. This guide provides a detailed comparison of two common analytical methods for the validation of avermectin B1a in bovine milk: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is compiled from various scientific studies and offers insights into the performance and experimental protocols of each technique.

Performance Comparison

The choice of analytical method often depends on the specific requirements of the study, including sensitivity, selectivity, and available instrumentation. Below is a summary of key performance parameters for HPLC-FD and LC-MS/MS methods for avermectin B1a analysis in bovine milk.

Performance ParameterHPLC-Fluorescence DetectionLC-MS/MS
Linearity (R²) >0.99[1]>0.9720 - 0.9992[2][3]
Limit of Detection (LOD) 1.1 - 4.5 µg/L[1]0.02 - 1.13 µg/kg[4][5]
Limit of Quantification (LOQ) 5 µg/L[6]0.07 - 2.83 µg/kg[5]
Recovery (%) 73.5 - 83%[1]62 - 110%[1][2]
Precision (RSD %) <20%[1]<14%[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the typical experimental workflows for both HPLC-FD and LC-MS/MS.

Sample Preparation: A Common Starting Point

Both methods generally begin with a similar sample preparation process to extract avermectin B1a from the milk matrix.

  • Extraction: A specific volume of milk is mixed with an organic solvent, typically acetonitrile, to precipitate proteins and extract the analyte.[1][2][6]

  • Centrifugation: The mixture is centrifuged to separate the liquid extract from the solid milk components.[1][6]

  • Clean-up: The supernatant is then subjected to a clean-up step, often using solid-phase extraction (SPE) with a C18 cartridge, to remove interfering substances.[1][7]

Method 1: HPLC with Fluorescence Detection (HPLC-FD)

This method requires a derivatization step to make the avermectin B1a molecule fluorescent, allowing for its detection.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Milk_Sample Bovine Milk Sample Extraction Liquid-Liquid Extraction (Acetonitrile) Milk_Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE_Cleanup Solid-Phase Extraction (SPE) Clean-up Centrifugation->SPE_Cleanup Derivatization Derivatization Reaction (e.g., with TFAA) SPE_Cleanup->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Fluorescence_Detection Fluorescence Detection HPLC_Injection->Fluorescence_Detection Data_Analysis Data Analysis Fluorescence_Detection->Data_Analysis

Caption: Experimental workflow for HPLC-FD analysis of avermectin B1a in bovine milk.

Detailed Protocol:

  • Derivatization: The dried extract from the clean-up step is reconstituted and reacted with a derivatizing agent, such as trifluoroacetic anhydride (TFAA) in the presence of a catalyst like N-methylimidazole, to form a fluorescent derivative.[1]

  • HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a C18 column.[1] The mobile phase typically consists of a mixture of acetonitrile, methanol, and water.[8]

  • Fluorescence Detection: The fluorescent derivative is detected by a fluorescence detector set at appropriate excitation and emission wavelengths.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity without the need for a derivatization step.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis Analysis Milk_Sample Bovine Milk Sample Extraction Liquid-Liquid Extraction (Acetonitrile) Milk_Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation LC_Injection LC Injection Evaporation->LC_Injection MSMS_Detection Tandem MS Detection (MRM Mode) LC_Injection->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis of avermectin B1a in bovine milk.

Detailed Protocol:

  • Extraction and Evaporation: After the initial extraction with acetonitrile and centrifugation, the supernatant is often evaporated to dryness under a stream of nitrogen.[2][9]

  • Reconstitution: The residue is then reconstituted in a suitable solvent, typically the mobile phase, before injection into the LC-MS/MS system.

  • LC Separation: The sample is injected into a liquid chromatograph, usually with a C18 column, for separation of avermectin B1a from other components. The mobile phase is often a gradient of acetonitrile and water with additives like formic acid or ammonium formate.[10]

  • MS/MS Detection: The analyte is detected using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.[3] This involves selecting the precursor ion of avermectin B1a and then monitoring for specific product ions, providing high selectivity and sensitivity.[3][10]

Conclusion

Both HPLC-FD and LC-MS/MS are viable methods for the determination of avermectin B1a in bovine milk. The choice between the two will depend on the specific needs of the laboratory. While HPLC-FD is a more accessible technique, it requires a derivatization step and may have higher limits of detection.[1] LC-MS/MS, on the other hand, offers superior sensitivity and selectivity, allowing for the detection of lower residue levels without derivatization, making it a preferred method for confirmatory analysis and studies requiring high accuracy.[2][4][9] The validation data and protocols presented in this guide provide a solid foundation for researchers to select and implement the most appropriate method for their analytical challenges.

References

A Comparative Analysis of Avermectin B1a and Ivermectin Efficacy Against Parasites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a and its semi-synthetic derivative, ivermectin, are potent macrocyclic lactones widely utilized in the control of a broad spectrum of parasitic nematodes and arthropods in both veterinary and human medicine. Avermectin B1a is a natural fermentation product of the soil actinomycete Streptomyces avermitilis. Ivermectin is chemically known as 22,23-dihydroavermectin B1a and is synthesized by the reduction of the 22-23 double bond of avermectin B1a. This structural modification enhances its activity and broadens its antiparasitic spectrum. This guide provides a comprehensive comparison of the efficacy of avermectin B1a and ivermectin against various parasites, supported by experimental data and detailed methodologies.

Mechanism of Action

Both avermectin B1a and ivermectin exert their antiparasitic effects through the same primary mechanism of action. They are selective, high-affinity agonists of glutamate-gated chloride ion channels (GluCls) found in the nerve and muscle cells of invertebrates.[1][2] Binding of these compounds to GluCls leads to an increased influx of chloride ions into the cells, causing hyperpolarization of the cell membrane.[1] This hyperpolarization results in the paralysis and subsequent death of the parasite.[1] Mammals are largely unaffected by therapeutic doses of these compounds because they lack glutamate-gated chloride channels, and ivermectin has a low affinity for mammalian ligand-gated chloride channels and does not readily cross the blood-brain barrier.[1]

Avermectin Avermectin B1a / Ivermectin GluCl Glutamate-Gated Chloride Ion Channels (in invertebrate nerve and muscle cells) Avermectin->GluCl Binds to Cl_influx Increased Chloride Ion Influx GluCl->Cl_influx Opens Hyperpolarization Hyperpolarization of Cell Membrane Cl_influx->Hyperpolarization Paralysis Paralysis of the Parasite Hyperpolarization->Paralysis Death Death of the Parasite Paralysis->Death

Mechanism of action for Avermectin B1a and Ivermectin.

Quantitative Comparison of Efficacy

The following tables summarize the in vivo efficacy of avermectin B1a and ivermectin against various nematode parasites in cattle, as determined by controlled experimental studies. The data is presented as the percentage reduction in worm burden compared to untreated control groups.

In Vivo Efficacy in Cattle

Table 1: Efficacy of Avermectin B1a (Oral Administration) in Calves [3]

Parasite SpeciesDosage (µg/kg)% Reduction
Haemonchus contortus5098.6
Ostertagia ostertagi5098.6
Trichostrongylus axei5098.6
Trichostrongylus colubriformis5098.6
Cooperia oncophora5098.6
Cooperia punctata5098.6
Oesophagostomum radiatum5098.6

Table 2: Efficacy of Avermectin B1a (Oral and Injectable Formulations) in Calves [4]

Parasite SpeciesFormulationDosage (µg/kg)% Efficacy
Dictyocaulus viviparusOral (C-076)50~100
Ostertagia ostertagiOral (C-076)50~100
Trichostrongylus axeiOral (C-076)50~100
Trichostrongylus colubriformisOral (C-076)50~100
Oesophagostomum radiatumOral (C-076)50~100
Cooperia punctataOral (C-076)10097
Dictyocaulus viviparusInjectable (MK-933)100~100
Ostertagia ostertagiInjectable (MK-933)100~100
Haemonchus placeiInjectable (MK-933)100~100
Trichostrongylus axeiInjectable (MK-933)100~100
Cooperia oncophoraInjectable (MK-933)20080

Table 3: Efficacy of Ivermectin (Subcutaneous Injection) in Calves [1][5]

Parasite SpeciesDosage (µg/kg)% Reduction
Ostertagia ostertagi (adult)20099
Ostertagia ostertagi (L4 larvae)200All removed
Trichostrongylus axei (adult)200All removed
Dictyocaulus viviparus200100
Overall Gastrointestinal Helminths20099.7

Experimental Protocols

In Vivo Efficacy Determination in Cattle (Controlled Study)

The data presented in the tables above were generated using controlled experimental studies. The general methodology for these types of studies is as follows:

  • Animal Selection: Calves of a specific age and weight range are selected and confirmed to be free of existing parasitic infections or are artificially infected with known quantities of infective parasite larvae.

  • Acclimation and Allocation: The animals are acclimated to the study conditions and then randomly allocated to treatment and control groups.

  • Treatment Administration: The treatment group receives the anthelmintic (avermectin B1a or ivermectin) at a specified dosage and route of administration (e.g., orally or by subcutaneous injection). The control group receives a placebo or no treatment.

  • Post-Treatment Period: The animals are housed in a controlled environment to prevent reinfection and are monitored for a specific period (e.g., 7-14 days).

  • Necropsy and Worm Burden Enumeration: At the end of the post-treatment period, the animals are euthanized, and their gastrointestinal tracts and other relevant organs are examined. The adult and larval stages of the parasites are collected, identified, and counted.

  • Efficacy Calculation: The efficacy of the treatment is calculated by comparing the mean worm burden of the treated group to that of the control group using the formula: % Efficacy = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

start Start: Select Parasite-Free Calves infection Artificially Infect with Parasite Larvae start->infection acclimation Acclimate and Randomly Allocate to Groups infection->acclimation groups acclimation->groups control_group Control Group (Placebo/No Treatment) groups->control_group treatment_group Treatment Group (Avermectin B1a or Ivermectin) groups->treatment_group post_treatment House in Controlled Environment (Prevent Reinfection) control_group->post_treatment treatment_group->post_treatment necropsy Euthanize and Perform Necropsy post_treatment->necropsy worm_count Collect, Identify, and Count Worms necropsy->worm_count efficacy_calc Calculate Efficacy vs. Control worm_count->efficacy_calc end End efficacy_calc->end

Workflow for in vivo efficacy determination.

In Vitro Larval Migration Inhibition (LMI) Assay

The LMI assay is a common in vitro method to assess the anthelmintic activity of compounds by measuring their effect on the motility of infective third-stage (L3) larvae.

  • Larval Preparation: Infective L3 larvae of the target parasite are obtained from fecal cultures.

  • Incubation: A known number of larvae are incubated in a multi-well plate containing culture medium and various concentrations of the test compound (avermectin B1a or ivermectin). Control wells contain larvae in the medium with and without the solvent used to dissolve the compound. The plates are incubated under controlled conditions (e.g., 37°C and 5% CO2) for a specific period (e.g., 48 hours).

  • Migration: After incubation, the larvae are transferred to a migration apparatus, which typically consists of a chamber with a fine mesh screen (e.g., 25 µm). The apparatus is placed in a collection plate.

  • Enumeration: Larvae with sufficient motility will migrate through the mesh into the collection plate. After a set migration period (e.g., 2 hours), the number of larvae that have successfully migrated is counted.

  • Data Analysis: The percentage of migration inhibition is calculated for each concentration of the test compound relative to the control. This data can be used to determine the EC50 (half-maximal effective concentration) value.

start Start: Obtain Infective L3 Larvae incubation Incubate Larvae with Test Compound (Varying Concentrations) start->incubation transfer Transfer Larvae to Migration Apparatus incubation->transfer migration Allow Larvae to Migrate Through Mesh transfer->migration collection Collect Migrated Larvae migration->collection counting Count Migrated Larvae collection->counting analysis Calculate % Inhibition and EC50 counting->analysis end End analysis->end

Workflow for the Larval Migration Inhibition (LMI) Assay.

Conclusion

Both avermectin B1a and its derivative, ivermectin, demonstrate exceptional efficacy against a wide range of parasitic nematodes. The available in vivo data from controlled studies in cattle indicate that both compounds achieve high percentage reductions in worm burdens at low dosages. Ivermectin, being a chemically modified version of avermectin B1a, has become the more widely used compound in commercial formulations, likely due to its enhanced and broadened spectrum of activity. The provided experimental protocols offer standardized methodologies for the continued evaluation and comparison of these and other novel anthelmintic compounds. Further direct comparative in vitro studies would be beneficial to provide a more granular understanding of the relative potencies of these two closely related and highly effective antiparasitic agents.

References

cross-reactivity of avermectin B1a antibodies with other avermectins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of Avermectin B1a antibodies with other structurally related avermectins. Understanding the specificity of these antibodies is crucial for the development of accurate and reliable immunoassays for residue monitoring and pharmacokinetic studies. The following sections present quantitative cross-reactivity data, detailed experimental protocols for its determination, and logical diagrams to illustrate the underlying principles and workflows.

Quantitative Cross-Reactivity Data

The cross-reactivity of an antibody is a measure of its ability to bind to non-target antigens. In the context of Avermectin B1a immunoassays, it is essential to determine the extent to which the antibody binds to other avermectins, which may be present as related compounds, metabolites, or contaminants. This data is typically generated using a competitive enzyme-linked immunosorbent assay (ELISA).

The cross-reactivity is calculated using the following formula:

Cross-Reactivity (%) = (IC50 of Avermectin B1a / IC50 of competing Avermectin) x 100

Where the IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.

The following tables summarize the cross-reactivity of monoclonal antibodies raised against Abamectin (a mixture containing at least 80% Avermectin B1a and not more than 20% Avermectin B1b) with various other avermectins.[1]

Table 1: Cross-Reactivity Data from a Commercial ELISA Kit

Competing AvermectinCross-Reactivity (%)
Abamectin100
Ivermectin75
Doramectin33
Eprinomectin100

Data sourced from a commercial Abamectin ELISA kit.[2]

Table 2: Cross-Reactivity Data from a Research Study

Competing AvermectinIC50 (ng/mL)Calculated Cross-Reactivity (%)
Abamectin3.05100
Ivermectin13.1023.3
Eprinomectin38.967.8
Doramectin61.005.0
Emamectin benzoate14.3821.2

Data derived from a study developing a broad-selective ELISA for avermectins.[3]

Experimental Protocols

The determination of antibody cross-reactivity is predominantly performed using a competitive ELISA. Below is a detailed methodology for this key experiment.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the steps to determine the cross-reactivity of an Avermectin B1a antibody with other avermectins.

1. Reagents and Materials:

  • High-binding 96-well microtiter plates

  • Avermectin B1a antibody (primary antibody)

  • Coating antigen (e.g., Avermectin B1a conjugated to a carrier protein like OVA or BSA)

  • Standards: Avermectin B1a and other avermectins to be tested (e.g., Ivermectin, Doramectin, Eprinomectin, Emamectin)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)

  • Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Assay buffer (e.g., PBST)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

2. Experimental Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash the plate three times with washing buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at 37°C.

    • Wash the plate three times with washing buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the Avermectin B1a standard and the competing avermectins in assay buffer.

    • Add 50 µL of the standard or competing avermectin solution to the appropriate wells.

    • Add 50 µL of the diluted Avermectin B1a primary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate three times with washing buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Substrate Development and Measurement:

    • Wash the plate five times with washing buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the Avermectin B1a concentration.

  • Determine the IC50 value for Avermectin B1a and each of the competing avermectins from their respective inhibition curves.

  • Calculate the cross-reactivity for each competing avermectin using the formula mentioned previously.

Visualizations

The following diagrams illustrate the experimental workflow for determining cross-reactivity and the principle of antibody cross-reactivity.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis Coat Coat Plate with Avermectin-Protein Conjugate Wash1 Wash Coat->Wash1 Block Block Wells Wash1->Block Wash2 Wash Block->Wash2 Add_Standards Add Avermectin Standards (B1a and others) Wash2->Add_Standards Add_Antibody Add Avermectin B1a Primary Antibody Add_Standards->Add_Antibody Incubate1 Incubate Add_Antibody->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Secondary Add Enzyme-Conjugated Secondary Antibody Wash3->Add_Secondary Incubate2 Incubate Add_Secondary->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Incubate3 Incubate (Color Development) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Plate Read Absorbance (450 nm) Add_Stop->Read_Plate Plot_Curves Plot Inhibition Curves Read_Plate->Plot_Curves Calc_IC50 Calculate IC50 Values Plot_Curves->Calc_IC50 Calc_CR Calculate Cross-Reactivity (%) Calc_IC50->Calc_CR

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

G cluster_antibody Avermectin B1a Antibody cluster_antigens Avermectin Analogs Antibody Antibody raised against Avermectin B1a B1a Avermectin B1a (Target Antigen) Antibody->B1a High Affinity Binding (100% Reactivity) Ivermectin Ivermectin Antibody->Ivermectin Moderate Affinity Binding (e.g., 23-75% Reactivity) Doramectin Doramectin Antibody->Doramectin Low Affinity Binding (e.g., 5-33% Reactivity) Eprinomectin Eprinomectin Antibody->Eprinomectin Variable Affinity Binding (e.g., 8-100% Reactivity)

Caption: Principle of Avermectin B1a antibody cross-reactivity with other avermectins.

References

A Comparative Analysis of Avermectin B1a and Emamectin Benzoate: Efficacy and Mechanism of Action in Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two closely related insecticides, Avermectin B1a and Emamectin Benzoate, widely used in pest management. Avermectin B1a is the primary component of the commercial insecticide Abamectin, while Emamectin Benzoate is a semi-synthetic derivative of Avermectin B1. This document synthesizes experimental data to evaluate their relative performance in terms of toxicity, speed of action, and residual activity against key insect pests. Detailed experimental protocols and a visualization of their shared mechanism of action are also provided to support further research and development.

Executive Summary

Both Avermectin B1a and Emamectin Benzoate are potent neurotoxins that act on the insect nervous system. They are allosteric modulators of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA)-gated chloride channels, leading to paralysis and death of the target insect.[1][2] Experimental data consistently demonstrates that Emamectin Benzoate exhibits significantly higher potency against many lepidopteran pests compared to Avermectin B1a (Abamectin).[3][4][5] This increased efficacy is reflected in lower lethal concentrations (LC50) and, in some cases, a faster speed of kill. Both compounds exhibit translaminar movement within plant tissues, contributing to their residual activity.[4][6] However, Emamectin Benzoate is generally reported to have a longer residual effect.[3]

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the comparative toxicity of Avermectin B1a (a major component of Abamectin) and Emamectin Benzoate against various insect species. It is important to note that direct side-by-side comparisons in the literature are limited, and experimental conditions can vary.

Table 1: Comparative Lethal Concentration (LC50) Values

Insect SpeciesActive IngredientLC50Exposure TimeBioassay MethodReference
Spodoptera lituraEmamectin Benzoate0.007%12 hoursLeaf Dip[7]
Abamectin-12 hoursLeaf Dip[7]
Emamectin Benzoate0.002%24 hoursLeaf Dip[7]
Abamectin0.02%24 hoursLeaf Dip[7]
Spodoptera exiguaEmamectin Benzoate0.005 mg/L48-72 hoursLeaf Disc[8]
Abamectin (qualitative)Less potent--[5]
Heliothis virescensEmamectin BenzoateMore potent--[4]
Abamectin (qualitative)---[4]
Plutella xylostellaEmamectin Benzoate0.173 mg/L72 hoursLeaf Dip[9]
Abamectin (qualitative)Less potent--[5]
Liriomyza huidobrensisEmamectin BenzoateInactive at 0.002 mg AI/L--[1]
AbamectinPotent at 0.002 mg AI/L--[1]

Table 2: Comparative Speed of Kill (LT50)

Insect SpeciesActive IngredientLT50 (hours)ConcentrationBioassay MethodReference
Spodoptera exiguaEmamectin Benzoate> Cypermethrin & ChlorpyrifosLC50Leaf Disc[10]
AbamectinNot available---

Table 3: Comparative Residual Activity

CropActive IngredientDuration of EfficacyTarget PestReference
CottonEmamectin Benzoate>50% mortality up to 11 daysHelicoverpa armigera[11]
AbamectinShorter residual activity (qualitative)-[3]
GeneralEmamectin BenzoateLonger residual activity (qualitative)Lepidopteran pests[3]
AbamectinShorter residual activity (qualitative)-[3]

Mechanism of Action: Signaling Pathway

Both Avermectin B1a and Emamectin Benzoate target glutamate-gated and GABA-gated chloride channels in the nerve and muscle cells of insects.[12] Their binding to these channels is allosteric, meaning they bind to a site on the receptor different from the neurotransmitter binding site. This binding locks the channel in an open state, leading to a continuous influx of chloride ions into the cell. The increased intracellular chloride concentration hyperpolarizes the cell membrane, making it less responsive to excitatory stimuli. This disruption of nerve signal transmission results in irreversible paralysis and subsequent death of the insect.[7]

Avermectin and Emamectin Benzoate Signaling Pathway cluster_membrane Neuronal or Muscle Cell Membrane cluster_ligands cluster_effects GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_in Cl- (intracellular) GluCl->Cl_in Opens Channel (Irreversible) GABA_R GABA-Gated Chloride Channel GABA_R->Cl_in Opens Channel (Irreversible) Cl_out Cl- (extracellular) Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Increased Influx Avermectin Avermectin B1a Avermectin->GluCl Binds allosterically Avermectin->GABA_R Binds allosterically Emamectin Emamectin Benzoate Emamectin->GluCl Binds allosterically Emamectin->GABA_R Binds allosterically Glutamate Glutamate Glutamate->GluCl Binds GABA GABA GABA->GABA_R Binds Paralysis Paralysis Hyperpolarization->Paralysis Leads to Death Insect Death Paralysis->Death Results in

Caption: Mechanism of action for Avermectin B1a and Emamectin Benzoate.

Experimental Protocols

The data presented in this guide are primarily derived from laboratory bioassays designed to determine the toxicity of insecticides to target pests. A general workflow for such an experiment is outlined below.

Experimental Workflow for Insecticide Bioassay cluster_prep Preparation Phase cluster_assay Bioassay Phase cluster_data Data Collection & Analysis InsectRearing Insect Rearing (Uniform age and stage) Exposure Insect Exposure to Treated Substrate (Controlled environment) InsectRearing->Exposure InsecticidePrep Insecticide Solution Preparation (Serial dilutions) Application Application to Substrate (e.g., Leaf dip, diet incorporation) InsecticidePrep->Application Application->Exposure Mortality Mortality Assessment (e.g., at 24, 48, 72 hours) Exposure->Mortality Analysis Probit Analysis (Calculation of LC50/LD50) Mortality->Analysis

Caption: Generalized workflow for an insecticide bioassay.

Detailed Methodologies:

  • Insect Rearing: Test insects are reared in the laboratory under controlled conditions of temperature, humidity, and photoperiod to ensure a uniform population of a specific age and developmental stage for the bioassays.

  • Insecticide Preparation: Stock solutions of Avermectin B1a and Emamectin Benzoate are prepared in an appropriate solvent. A series of dilutions are then made to create a range of concentrations to be tested.

  • Bioassay Methods:

    • Leaf Dip/Disc Method: Plant leaves or leaf discs are dipped into the insecticide solutions for a set period, allowed to air dry, and then infested with the test insects. This method assesses both contact and ingestion toxicity.[7]

    • Diet Incorporation Method: The insecticide is mixed directly into the artificial diet of the insects. This method primarily evaluates toxicity through ingestion.

    • Topical Application: A micro-syringe is used to apply a precise dose of the insecticide directly onto the dorsal thorax of the insect. This method is used to determine the lethal dose (LD50).

  • Exposure and Observation: Treated insects are maintained under controlled conditions. Mortality is typically assessed at predetermined time intervals (e.g., 12, 24, 48, 72 hours).

  • Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 or LD50 values, which is the concentration or dose that is lethal to 50% of the test population.

Conclusion

Emamectin Benzoate is a more potent derivative of Avermectin B1a, exhibiting superior efficacy against a wide range of lepidopteran pests. This is evidenced by its lower LC50 values in comparative studies. While both insecticides share the same primary mode of action, the structural modifications in Emamectin Benzoate likely lead to a higher binding affinity for the target glutamate-gated and GABA-gated chloride channels in susceptible insects. The choice between these two insecticides may depend on the target pest, the required speed of action, and the desired duration of residual control. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the ongoing development of effective and sustainable pest management strategies.

References

Avermectin B1a: A Contender in Microtubule Stabilization for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Avermectin B1a Against Established Microtubule-Stabilizing Agents, Paclitaxel and Docetaxel.

For Immediate Release

Researchers in oncology and drug development are continually seeking novel compounds that can effectively target cancer cells while minimizing side effects. One such area of focus is the disruption of microtubule dynamics, a critical process for cell division, making it an attractive target for anticancer therapies. This guide provides a comprehensive comparison of avermectin B1a, a macrocyclic lactone, with the well-established microtubule-stabilizing agents paclitaxel and docetaxel. This document is intended for researchers, scientists, and drug development professionals interested in the potential of avermectin B1a as a therapeutic agent.

Mechanism of Action: Stabilizing the Cellular Scaffolding

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular functions, including the formation of the mitotic spindle during cell division. Microtubule-stabilizing agents bind to tubulin, promoting its polymerization and preventing its depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.

Avermectin B1a has emerged as a compound of interest due to its demonstrated ability to enhance tubulin polymerization, exhibiting a paclitaxel-like effect.[1][2] Molecular docking studies suggest that avermectin B1a and its analogue ivermectin can bind to the β-tubulin subunit, in a region that may overlap with the known binding site of paclitaxel.

Paclitaxel and Docetaxel , both members of the taxane family, are widely used chemotherapeutic drugs that bind to the β-tubulin subunit within the microtubule, stabilizing the polymer and preventing its disassembly. This action effectively halts the cell cycle at the G2/M transition and triggers apoptotic cell death.[3]

Comparative Efficacy: A Quantitative Look

The following tables summarize the available quantitative data for avermectin B1a, paclitaxel, and docetaxel, providing a basis for comparing their potency and efficacy in various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCancer TypeIC50Citation(s)
Avermectin B1a HCT-116Colon Carcinoma30 µM[1][4]
Paclitaxel CHMmCanine Mammary Gland Tumor~0.1-1 µM[5]
MCF-7Breast Cancer0.01-1 µM[3]
Docetaxel SMMC-7721Hepatocellular Carcinoma5 x 10⁻¹⁰ M[6]
A549Non-small-cell Lung CancerNot specified[7]
H1299Non-small-cell Lung CancerNot specified[7]
H460Lung Cancer1.41 µM (2D), 76.27 µM (3D)[8]
A549Lung Cancer1.94 µM (2D), 118.11 µM (3D)[8]
H1650Lung Cancer2.70 µM (2D), 81.85 µM (3D)[8]
PC3Prostate Cancer7.21 nM (sensitive), 225 nM (resistant)[9]
22rv1Prostate Cancer1.26 nM (sensitive), 43.85 nM (resistant)[9]
DU145Prostate Cancer15.17 nM (sensitive), 78.40 nM (resistant)[9]
Table 2: In Vitro Tubulin Polymerization

This table compares the ability of the compounds to promote the assembly of tubulin into microtubules in a cell-free system. A direct EC50 value for avermectin B1a is not yet available in the reviewed literature.

CompoundParameterValueCitation(s)
Avermectin B1a Promotes Polymerization at30 µM[1][4]
Paclitaxel EC50 (Yeast Tubulin)1.1 µM[10]
Docetaxel EC50 (Yeast Tubulin)0.36 µM[10]

Effects on Cell Cycle and Apoptosis

Microtubule-stabilizing agents are known to induce cell cycle arrest, primarily in the G2/M phase, which is a hallmark of their mechanism of action.

  • Avermectin B1a: Studies have shown that avermectin B1a induces apoptosis in HCT-116 colon cancer cells.[1][4] At a concentration of 30 µM, it led to an apoptotic rate of 39.83% after 24 hours.[1][4] The effect of avermectin B1a on the cell cycle appears to be cell-line dependent, with some studies on the related compound ivermectin showing arrest at the G0/G1 or S phase.[5][11] Further research is needed to fully elucidate the specific effects of avermectin B1a on the cell cycle in various cancer types.

  • Paclitaxel and Docetaxel: It is well-established that both paclitaxel and docetaxel cause a potent G2/M phase cell cycle arrest.[5][6] This arrest is a direct consequence of the stabilization of the mitotic spindle, which prevents the proper segregation of chromosomes and progression into anaphase.[10][12] Prolonged arrest at this stage triggers the apoptotic cascade.[5][3]

Signaling Pathways

The induction of apoptosis by these microtubule-stabilizing agents is mediated by complex signaling pathways.

Avermectin B1a Signaling

Avermectin B1 has been shown to induce autophagy in osteosarcoma cells through the activation of the AMPK/ULK1 pathway. The related compound, ivermectin, has been found to inhibit the Wnt/β-catenin signaling pathway by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases (PIKKs).

Avermectin_B1a Avermectin B1a AMPK AMPK Avermectin_B1a->AMPK TELO2 TELO2 Avermectin_B1a->TELO2 (Ivermectin) ULK1 ULK1 AMPK->ULK1 Autophagy Autophagy ULK1->Autophagy PIKKs PIKKs TELO2->PIKKs Wnt_beta_catenin Wnt/β-catenin Pathway PIKKs->Wnt_beta_catenin

Avermectin B1a Signaling Pathways

Paclitaxel/Docetaxel Signaling

Paclitaxel and docetaxel trigger apoptosis through multiple signaling cascades, including the PI3K/Akt and MAPK pathways. These pathways are central regulators of cell survival and death.

Taxanes Paclitaxel / Docetaxel Microtubule_Stabilization Microtubule Stabilization Taxanes->Microtubule_Stabilization G2M_Arrest G2/M Arrest Microtubule_Stabilization->G2M_Arrest PI3K_Akt PI3K/Akt Pathway G2M_Arrest->PI3K_Akt MAPK_Pathway MAPK Pathway G2M_Arrest->MAPK_Pathway Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK_Pathway->Apoptosis

Paclitaxel/Docetaxel Signaling

Experimental Protocols

To facilitate further research and validation of these compounds, detailed protocols for key in vitro assays are provided below.

Experimental Workflow: Validating a Microtubule-Stabilizing Agent

Start Start Tubulin_Poly_Assay In Vitro Tubulin Polymerization Assay Start->Tubulin_Poly_Assay MTT_Assay Cell Viability (MTT) Assay Start->MTT_Assay Immunofluorescence Immunofluorescence Microscopy MTT_Assay->Immunofluorescence Cell_Cycle_Analysis Cell Cycle Analysis Immunofluorescence->Cell_Cycle_Analysis Western_Blot Western Blot (Signaling Pathways) Cell_Cycle_Analysis->Western_Blot End End Western_Blot->End

Experimental Workflow

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.

Materials:

  • Lyophilized tubulin (>97% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

  • GTP stock solution (100 mM)

  • Test compounds (Avermectin B1a, Paclitaxel, Docetaxel) dissolved in DMSO

  • 96-well clear, flat-bottom microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 2-4 mg/mL. Keep on ice.

    • Prepare working solutions of test compounds and controls (e.g., DMSO as a negative control) in GTB.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • In a pre-chilled 96-well plate on ice, add the tubulin solution to each well.

    • Add the test compounds or controls to the respective wells.

    • Initiate the polymerization reaction by adding GTP to each well to a final concentration of 1 mM.

  • Data Acquisition:

    • Immediately transfer the plate to the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • For stabilizing agents, observe the increase in the rate and extent of polymerization compared to the control. Determine the EC50 value (the concentration that elicits a half-maximal response) if possible.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of choice

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat cells with various concentrations of the test compounds for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[1][11]

Protocol 3: Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Grow cells on sterile glass coverslips in a petri dish.

    • Treat cells with the desired concentrations of test compounds.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with fixation solution.

    • Permeabilize the cells with permeabilization buffer.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with blocking buffer.

    • Incubate with the primary anti-α-tubulin antibody.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody.

  • Counterstaining and Mounting:

    • Wash with PBS.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging:

    • Visualize the microtubule network and nuclei using a fluorescence microscope.

Conclusion and Future Directions

The available evidence strongly suggests that avermectin B1a is a microtubule-stabilizing agent with potential as an anticancer therapeutic. Its ability to promote tubulin polymerization and induce apoptosis in cancer cells places it in the same functional class as established drugs like paclitaxel and docetaxel. However, further research is required to fully validate its potential. Specifically, determining the EC50 for tubulin polymerization and conducting comprehensive cell cycle analysis across a broader range of cancer cell lines will be crucial for a more definitive comparison of its potency and mechanism of action. The exploration of its effects on various signaling pathways also presents an exciting avenue for understanding its complete cellular impact and identifying potential combination therapies. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the evaluation of avermectin B1a as a next-generation microtubule-targeting agent.

References

inter-laboratory comparison of avermectin B1a quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Avermectin B1a Quantification Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methodologies for the quantification of Avermectin B1a, a potent anthelmintic and insecticidal agent. The data and protocols presented are compiled from peer-reviewed studies to assist laboratories in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, precision, and the nature of the sample matrix.

Quantitative Performance Comparison

The following table summarizes the performance characteristics of different analytical methods used for the quantification of Avermectin B1a. The data is extracted from various validation studies.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Relative Standard Deviation (RSD) (%)Sample Matrix
qNMR 0.009 mg/mL[1][2]0.029 mg/mL[1][2]0.9999[1][2]98.86[1][2]0.34 (Assay), 0.11 (Stability)[1][2]Commercial Formulation
HPLC-DAD Not explicitly statedNot explicitly stated>0.99Not explicitly statedNot explicitly statedBulk Samples[3][4][5]
LC-MS/MS Not explicitly stated0.5 µg/kg[6]Not explicitly stated70-120[6]≤20[6]Soil[6]
HPLC (UV) 40 µg/kgNot explicitly statedNot explicitly stated76-109Not explicitly statedVegetables[7]
HPLC (Fluorescence) 1 ng/g (0.001 mg/kg)[7]2 ng/g (0.002 mg/kg)[7]Not explicitly stated85 (Apples), 88-102 (Wine)[7]Not explicitly statedApples, Wine[7]
RP-HPLC (UV) 0.002 mg/kg[7]0.007 mg/kg[7]Not explicitly stated73.4-97.45[7]0.91-13.7[7]Honey[7]

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the comparison table.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
  • Objective: To quantify Avermectin B1a in commercial products.

  • Instrumentation: ¹H NMR Spectrometer.

  • Sample Preparation:

    • Prepare a stock solution of Avermectin B1a in a suitable deuterated solvent (e.g., deuterochloroform).

    • Use a certified internal standard, such as 1-methoxy-4-(2-nitroethyl)benzene (PMN).

    • Prepare a series of calibration standards with varying concentrations of Avermectin B1a and a fixed concentration of the internal standard.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for all samples.

    • The signal for Avermectin B1a at 5.56 ppm and the signal for the internal standard (PMN) at 8.14 ppm are used for quantification.[1][2]

    • Integrate the respective signals and calculate the concentration of Avermectin B1a based on the ratio of the integrals and the known concentration of the internal standard.

  • Validation Parameters: The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), stability, and robustness.[1][2]

High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD)
  • Objective: To quantify Avermectin B1a and related compounds in bulk samples.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Phenomenex® C18 (150 × 4.60 mm, 5 μm).[3][4][5]

    • Mobile Phase: Acetonitrile: methanol: ultrapure water (53: 35: 12, v/v/v).[3][4]

    • Flow Rate: 1.2 mL min⁻¹.[3][4][5]

    • Injection Volume: 20 μL.[3][4][5]

    • Column Temperature: 20 °C.[3][5]

    • Detection Wavelength: 250 nm.[3][4][5]

  • Sample Preparation:

    • Prepare a stock solution of the analyte in methanol at a concentration of 1.5 mg mL⁻¹.[3][4]

    • Prepare working solutions for the calibration curve by diluting the stock solution with methanol to achieve concentrations ranging from 0.80 to 1.20 mg mL⁻¹.[3][4]

  • Validation: The method was validated for linearity, LOD, LOQ, precision, accuracy, and robustness.[3][4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Objective: To determine Avermectin B1a, Avermectin B1b, and 8,9-Z Avermectin B1a in soil.

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

  • Sample Preparation and Extraction:

    • Extract 10 g of soil twice with a 70% (v/v) acetonitrile/water solution by shaking, centrifuging, and filtering.[6]

    • Combine the extracts and remove the organic solvent via rotary evaporation.[6]

    • To the remaining aqueous extract, add acetonitrile and ammonium hydroxide before passing it through a Solid Phase Extraction (SPE) column.[6]

    • Rinse the SPE column with 25% acetonitrile/water and 1% ammonium hydroxide.[6]

    • Elute the analytes with dichloromethane.[6]

    • Remove the dichloromethane by rotary evaporation and dissolve the residue in acetonitrile/water for LC-MS/MS analysis.[6]

  • Validation: The method was validated for accuracy and precision, with a defined LOQ of 0.5 µg/kg.[6]

Workflow and Logical Relationships

Inter-Laboratory Comparison (ILC) Workflow for Avermectin B1a Quantification

The following diagram illustrates a typical workflow for an inter-laboratory comparison study, also known as a proficiency test. Such studies are crucial for assessing the competence of participating laboratories and ensuring the reliability of analytical data across different facilities.

ILC_Workflow Coordinator Study Coordinator (e.g., AOAC, ISO) SamplePrep Preparation & Homogenization of Test Material Coordinator->SamplePrep Initiates Study HomogeneityTest Homogeneity & Stability Testing SamplePrep->HomogeneityTest SampleDist Distribution of Samples to Participating Labs HomogeneityTest->SampleDist If criteria met LabAnalysis Analysis by Participating Laboratories SampleDist->LabAnalysis DataSubmission Submission of Results to Coordinator LabAnalysis->DataSubmission StatisticalAnalysis Statistical Analysis (e.g., Z-scores, Horwitz Ratio) DataSubmission->StatisticalAnalysis Report Issuance of Final Report & Performance Evaluation StatisticalAnalysis->Report Report->Coordinator

Caption: A flowchart illustrating the key stages of an inter-laboratory comparison study.

References

A Comparative Guide to HPLC and qNMR for the Quality Control of Avermectin B1a Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the quality and purity of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), for the quality control of avermectin B1a, a widely used antiparasitic agent.

Avermectin B1a is the major component of abamectin and is subject to stringent quality control to ensure its efficacy and safety.[1][2] Both HPLC and qNMR are powerful analytical tools for the quantitative analysis of avermectin B1a, each with its own set of advantages and limitations. This guide presents a side-by-side comparison of their performance based on experimental data, detailed methodologies, and a visual workflow to aid in selecting the most suitable method for your specific needs.

Quantitative Performance Comparison

The following tables summarize the key performance parameters of HPLC and qNMR for the quantification of avermectin B1a, based on data from various validation studies.

Table 1: Performance Characteristics of qNMR for Avermectin B1a Analysis

ParameterResult
Linearity (R²)0.9999[3][4]
Range5.08 to 13.58 mg/ml[3][4]
Accuracy (Recovery)98.86%[3][4]
Precision (RSD)0.34%[3][4]
Intermediate Precision (RSD)Not explicitly stated, but robustness was high.
Stability (RSD)0.11%[3][4]
Limit of Detection (LOD)0.009 mg/ml[3][4]
Limit of Quantification (LOQ)0.029 mg/ml[3][4]

Table 2: Performance Characteristics of HPLC for Avermectin B1a Analysis

ParameterResult
Linearity (R²)>0.99[5]
Range0.80 to 1.20 mg/mL (for Abamectin)[1]
Accuracy (RE%)-2.713 to 1.423[1]
Precision (RSD%)0.152 to 2.315 (interday)[1]
Limit of Detection (LOD)0.002 mg/kg (in honey)[6]
Limit of Quantification (LOQ)0.5 µg/kg (in soil)[7], 0.05 µg/L (in water)[8]

Studies have shown that there is no significant difference between the assay results obtained by HPLC and qNMR for avermectin B1a, indicating that qNMR can be a simple and efficient alternative for its determination in commercial products.[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative experimental protocols for both qNMR and HPLC analysis of avermectin B1a.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

  • Internal Standard Selection: Benzene [1-methoxy-4-(2-nitroethyl) (PMN)] is a suitable internal standard.[3][4]

  • Solvent: Deuterochloroform (CDCl₃) is used as the NMR solvent.[3][4]

  • Sample Preparation:

    • Accurately weigh a suitable amount of the avermectin B1a sample and the internal standard.

    • Dissolve the sample and internal standard in CDCl₃.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • The signal for quantification of avermectin B1a is typically observed at 5.56 ppm.[3][4]

    • The signal for the internal standard (PMN) is observed at 8.14 ppm.[3][4]

  • Quantification: The quantity of avermectin B1a is determined by comparing the integral of its characteristic signal to the integral of the internal standard's signal.

High-Performance Liquid Chromatography (HPLC) Protocol

  • Chromatographic System: A standard HPLC system with a Diode Array Detector (DAD) is typically used.[1][2]

  • Column: A C18 column (e.g., Phenomenex® Gemini C18, 150 × 4.60 mm, 5 µm) is commonly employed.[1][2]

  • Mobile Phase: A mixture of acetonitrile, methanol, and ultrapure water (e.g., 53:35:12, v/v/v) is an effective mobile phase for abamectin (containing avermectin B1a).[1][2]

  • Chromatographic Conditions:

    • Flow rate: 1.2 mL/min[1][2]

    • Injection volume: 20 µL[1][2]

    • Column temperature: 20 °C or 25 °C[1][2]

    • Detection wavelength: 250 nm[1][2]

  • Sample Preparation:

    • Prepare standard solutions of avermectin B1a in methanol at various concentrations to construct a calibration curve.[1]

    • Prepare the sample solution by dissolving the avermectin B1a product in methanol.

  • Quantification: The concentration of avermectin B1a in the sample is determined by comparing its peak area to the calibration curve.

Methodology Workflow

The following diagram illustrates the general workflow for the quality control of avermectin B1a products using both HPLC and qNMR.

QualityControlWorkflow cluster_Sample 1. Sample Preparation cluster_HPLC 2a. HPLC Analysis cluster_qNMR 2b. qNMR Analysis cluster_Result 3. Result & Reporting Sample Avermectin B1a Product Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution HPLC_System HPLC System (C18 Column, DAD) Dissolution->HPLC_System Inject Sample Internal_Standard Add Internal Standard (e.g., PMN) Dissolution->Internal_Standard Prepare Sample Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Mobile_Phase Mobile Phase (ACN:MeOH:H2O) Quant_HPLC Quantification vs. Calibration Curve Chromatogram->Quant_HPLC Data_Analysis Data Analysis & Comparison Quant_HPLC->Data_Analysis NMR_Spectrometer NMR Spectrometer NMR_Spectrum Acquire 1H NMR Spectrum NMR_Spectrometer->NMR_Spectrum Quant_qNMR Quantification by Signal Integration NMR_Spectrum->Quant_qNMR Quant_qNMR->Data_Analysis Report Generate Quality Control Report Data_Analysis->Report

Caption: Quality control workflow for avermectin B1a using HPLC and qNMR.

Conclusion

Both HPLC and qNMR are robust and reliable methods for the quality control of avermectin B1a products.

  • HPLC is a well-established, sensitive, and widely available technique that is excellent for routine quality control and the analysis of complex mixtures. Its high separation capability is a key advantage.[9]

  • qNMR offers a primary analytical method that often does not require a specific reference standard for the analyte, as quantification is based on an internal standard.[3][4] It is a powerful tool for structural confirmation and accurate quantification, especially for pure substances. However, qNMR can be prone to overestimation if impurities have signals that overlap with the analyte's signals.[9] To overcome this, hyphenated techniques like HPLC-qNMR can be employed, combining the separation power of HPLC with the quantitative accuracy of qNMR.[9][10][11]

The choice between HPLC and qNMR will depend on the specific requirements of the analysis, including the availability of instrumentation, the need for a primary method, and the complexity of the sample matrix. For routine analysis where a reference standard is available, HPLC is often the more practical choice. For purity assessment and certification of reference materials, qNMR is an invaluable tool.

References

A Comparative Genomic Guide to Avermectin B1a Producing Streptomyces Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the genomics of avermectin B1a producing Streptomyces strains. Avermectin B1a, a potent antiparasitic agent, is a secondary metabolite produced by the soil bacterium Streptomyces avermitilis. Understanding the genomic differences between the wild-type strain and high-producing industrial or genetically engineered strains is crucial for optimizing production and developing novel derivatives. This document summarizes key genomic features, details experimental methodologies, and visualizes the regulatory pathways involved in avermectin biosynthesis.

Genomic Feature Comparison

The following tables summarize the key genomic features of the wild-type Streptomyces avermitilis ATCC 31267 and compare it with genetically modified strains designed for enhanced avermectin production. Due to the proprietary nature of many industrial high-yield strains, a direct, publicly available whole-genome comparison is limited. Therefore, this guide focuses on comparing the wild-type to strains with specific, documented genetic alterations.

Table 1: General Genomic Features of Streptomyces avermitilis ATCC 31267 (Wild-Type)

FeatureValueReference
Genome Size9,025,608 bp[1][2][3]
GC Content70.7%[1][3]
Predicted Protein-Coding Genes~7,574[1][3]
Chromosome StructureLinear[4]
Avermectin Biosynthetic Gene Cluster (BGC) Size~82 kb[5]
Number of Secondary Metabolite BGCsAt least 38[6]

Table 2: Comparison of Avermectin B1a Production in Wild-Type and Genetically Engineered S. avermitilis Strains

StrainGenetic ModificationAvermectin B1a Titer (relative to Wild-Type)Key Findings
S. avermitilis ATCC 31267Wild-Type1x (baseline)Produces a mixture of eight avermectin components.[7]
S. avermitilis ΔaveIDeletion of aveI (a TetR-family regulator)IncreasedAveI represses avermectin production by directly regulating the transcription of the cluster-situated regulator gene aveR and structural genes.
S. avermitilis with overexpressed hrdBOverexpression of the principal sigma factor hrdB in an industrial strainUp to 1.53xEngineering hrdB led to mutants with significantly increased avermectin B1a production.[3]
S. avermitilis Δpks-3, Δolm, ΔpteDeletion of competing polyketide synthase (PKS) gene clustersSignificantly IncreasedRemoval of competing secondary metabolite pathways redirects precursors towards avermectin biosynthesis.[8]
S. avermitilis with engineered aveC and precursor supply genesMutation of aveC and overexpression of fadD, fadAB, bicA, and ecaA in an industrial strain1.49x increase in B1a titer in the engineered industrial strain.Engineering the avermectin BGC and precursor pathways significantly boosts B1a production.[9]

Signaling Pathways and Regulatory Networks

The biosynthesis of avermectin is tightly regulated by a complex network of genes. Understanding these pathways is critical for rational strain improvement.

Regulatory Cascade of Avermectin Biosynthesis

The production of avermectin is controlled by a hierarchical regulatory cascade involving several key transcriptional regulators. The pathway-specific activator, aveR, is a central control point, integrating signals from various global and pathway-specific regulators.

Avermectin Biosynthesis Regulation aveR aveR (LAL-family regulator) Avermectin_BGC Avermectin Biosynthetic Gene Cluster (ave genes) aveR->Avermectin_BGC + aveT aveT (TetR-family regulator) aveT->aveR + mtrA mtrA (OmpR-family regulator) mtrA->aveR - aveI aveI (TetR-family regulator) aveI->aveR - Avermectin_Production Avermectin B1a Production Avermectin_BGC->Avermectin_Production hrdB hrdB (Principal Sigma Factor) hrdB->aveR +

Regulatory cascade controlling avermectin biosynthesis.

Experimental Workflow for Comparative Genomics

A typical workflow for the comparative genomic analysis of Streptomyces strains involves several key steps, from DNA extraction to bioinformatics analysis.

Comparative Genomics Workflow Strain_Selection Strain Selection (Wild-Type vs. High-Yield) DNA_Extraction Genomic DNA Extraction Strain_Selection->DNA_Extraction Sequencing Whole Genome Sequencing (e.g., PacBio, Illumina) DNA_Extraction->Sequencing Assembly Genome Assembly Sequencing->Assembly Annotation Genome Annotation Assembly->Annotation Comparative_Analysis Comparative Genomic Analysis (SNPs, Indels, CNVs, BGCs) Annotation->Comparative_Analysis Functional_Validation Functional Validation (Gene Knockout, Overexpression) Comparative_Analysis->Functional_Validation Improved_Strain Improved Production Strain Functional_Validation->Improved_Strain

Workflow for comparative genomics of Streptomyces.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are summaries of key experimental protocols.

Genomic DNA Extraction from Streptomyces

High-quality genomic DNA is a prerequisite for reliable genome sequencing.

  • Culture Growth: Inoculate Streptomyces spores or mycelia into a suitable liquid medium (e.g., TSB or YEME) and incubate at 28-30°C with shaking until the late-logarithmic or early-stationary phase.

  • Mycelia Harvest: Harvest the mycelia by centrifugation.

  • Lysis: Resuspend the mycelial pellet in a lysis buffer containing lysozyme and incubate to degrade the cell wall. Proteinase K and SDS are then added to lyse the cells and denature proteins.

  • DNA Purification: Perform sequential extractions with phenol:chloroform:isoamyl alcohol to remove proteins and other cellular debris.

  • DNA Precipitation: Precipitate the genomic DNA from the aqueous phase using isopropanol or ethanol.

  • Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air-dry, and resuspend in a suitable buffer (e.g., TE buffer).

  • Quality Control: Assess the quality and quantity of the extracted DNA using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

Whole Genome Sequencing and Assembly

Next-generation sequencing (NGS) technologies are commonly used for sequencing Streptomyces genomes.

  • Library Preparation: Prepare a sequencing library from the extracted genomic DNA. This typically involves fragmenting the DNA, adding adapters, and amplifying the library.

  • Sequencing: Sequence the library using a platform such as Illumina (for high-accuracy short reads) or PacBio/Oxford Nanopore (for long reads, which are beneficial for assembling the large, GC-rich Streptomyces genome).

  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Genome Assembly: Assemble the reads into a complete or draft genome sequence. For Streptomyces, a hybrid assembly approach using both short and long reads is often effective. Common assemblers include SPAdes, Canu, and Flye.

  • Assembly Evaluation: Evaluate the quality of the assembly using metrics such as N50, L50, and completeness assessment with tools like BUSCO.

Gene Knockout in Streptomyces via Homologous Recombination

Creating targeted gene deletions is crucial for functional genomics.

  • Construction of the Knockout Plasmid:

    • Amplify the upstream and downstream flanking regions (homology arms) of the target gene from S. avermitilis genomic DNA via PCR.

    • Clone the homology arms into a suicide vector (a plasmid that cannot replicate in Streptomyces) on either side of an antibiotic resistance cassette.

  • Conjugation:

    • Introduce the knockout plasmid into a donor E. coli strain (e.g., ET12567/pUZ8002).

    • Conjugate the donor E. coli with the recipient S. avermitilis strain on a suitable agar medium.

  • Selection of Mutants:

    • Select for Streptomyces exconjugants that have integrated the plasmid into their chromosome via a single-crossover event using an overlay of antibiotics (one for the resistance cassette on the plasmid and nalidixic acid to counter-select E. coli).

    • Culture the single-crossover mutants on a non-selective medium to allow for a second crossover event (excision of the plasmid).

    • Screen for double-crossover mutants by identifying colonies that have lost the plasmid-borne resistance marker but retained the resistance marker that replaced the target gene.

  • Verification of Gene Deletion: Confirm the deletion of the target gene in the putative mutants by PCR and/or Southern blotting.

Quantification of Avermectin B1a by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying avermectin production.

  • Sample Preparation:

    • Extract avermectins from the fermentation broth or mycelia using an organic solvent such as methanol or acetone.

    • Centrifuge to remove cell debris and filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile, methanol, and water. The exact ratio may vary depending on the specific method.

    • Detection: UV detector at a wavelength of approximately 245 nm.

    • Quantification: Create a standard curve using known concentrations of pure avermectin B1a. The concentration of avermectin B1a in the samples is determined by comparing their peak areas to the standard curve.

This guide provides a foundational understanding of the comparative genomics of avermectin B1a producing Streptomyces strains. Further research involving the whole-genome sequencing of more high-yield industrial strains will undoubtedly provide deeper insights into the genetic determinants of enhanced avermectin production, paving the way for more targeted and efficient strain improvement strategies.

References

A Comparative Analysis of the Environmental Impacts of Avermectin B1a and Fipronil

Author: BenchChem Technical Support Team. Date: December 2025

Avermectin B1a and fipronil are two widely used broad-spectrum insecticides that present distinct environmental impact profiles. While both compounds are effective against a range of pests, their behavior in the environment, and their toxicity to non-target organisms, differ significantly. This guide provides a detailed comparison of their environmental impacts, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Avermectin B1a, a component of the avermectin family of compounds derived from the soil bacterium Streptomyces avermitilis, and fipronil, a phenylpyrazole insecticide, are both neurotoxicants.[1][2] However, their persistence, mobility, and effects on various ecosystems diverge considerably. Fipronil and its degradation products have been shown to be more persistent and, in some cases, more toxic than the parent compound, posing long-term risks to aquatic and terrestrial ecosystems.[3][4] Avermectin B1a, while highly toxic to certain non-target organisms, is less persistent in the environment due to rapid photodegradation and strong binding to soil particles.[5][6]

Physicochemical Properties and Environmental Fate

The environmental behavior of a pesticide is largely dictated by its physicochemical properties. Avermectin B1a has low water solubility and a high affinity for binding to organic matter in soil, which limits its mobility.[5][7] It is also susceptible to rapid photodegradation in water and on surfaces.[5][6] In contrast, fipronil is relatively more persistent in soil and water, with a half-life that can range from months to over a year in certain conditions.[8][9] Furthermore, fipronil degrades into several metabolites, some of which, like fipronil-desulfinyl and fipronil-sulfone, are more toxic and persistent than fipronil itself.[3][4][10]

PropertyAvermectin B1aFipronil
Water Solubility Low (7.8 ppb)[6]Sparingly soluble[11]
Soil Adsorption (Koc) High (>4000)[5]High (427-1248 for fipronil; higher for metabolites)[10]
Photodegradation Half-life (Water) < 12 hours[6]3.6 hours (in sunlight)[8]
Aerobic Soil Metabolism Half-life 2 weeks to 2 months[6]122-128 days (sandy loam)[11]
Key Metabolites 8a-oxo avermectin B1a, 8a-hydroxy avermectin B1a[12]Fipronil-sulfide, Fipronil-sulfone, Fipronil-desulfinyl[4]

Ecotoxicity to Non-Target Organisms

Both Avermectin B1a and fipronil exhibit toxicity to a range of non-target organisms, but the degree of toxicity and the most affected species differ.

Aquatic Organisms

Fipronil and its metabolites are highly toxic to aquatic invertebrates.[13][14][15] Studies have shown that concentrations of fipronil compounds in some US streams exceed levels likely to be toxic to sensitive species.[13][16] Fipronil can also bioaccumulate in fish.[3][10] Avermectin B1a is also highly toxic to aquatic invertebrates, particularly crustaceans like Daphnia magna.[5][7] However, its strong adsorption to sediment can reduce its bioavailability in the water column.[5] While toxic to fish, the bioconcentration factor for avermectin B1a in fish is considered low, suggesting it is not expected to biomagnify in the food chain.[17]

OrganismAvermectin B1a (LC50/EC50)Fipronil (LC50/EC50)
Rainbow Trout (Oncorhynchus mykiss) 3.2 µg/L (96h LC50)[18]162 µg/L (5d EC50 for growth in zebrafish)[19]
Daphnia magna 0.34 µg/L (48h LC50)[5]9.8 µg/L (NOEL)[10]
Mysid Shrimp -140 ppt (very highly toxic)[11]
Bluegill Sunfish 9.6 µg/L (96h LC50)[2]-
Terrestrial Organisms

Fipronil is notoriously toxic to bees and other pollinators, with a very low LD50.[3][20] Its use as a seed treatment has been linked to high acute risks for honeybees due to dust drift.[21][22] Fipronil is also toxic to some soil organisms, such as springtails.[23] Avermectin B1a's impact on terrestrial ecosystems is largely associated with its excretion in the feces of treated livestock, which can negatively affect dung-colonizing insects.[5][7] However, it has low toxicity to earthworms and birds.[5]

OrganismAvermectin B1a (LD50/LC50)Fipronil (LD50/LC50)
Honeybee (Apis mellifera) 0.009 µ g/bee (oral LD50)[2]0.004 µ g/bee (LD50)[3]
Bobwhite Quail >2000 mg/kg (LD50)[2]11.3 mg/kg (LD50)[3]
Earthworm (Eisenia fetida) 28 ppm (LC50 in soil for abamectin)[5]Toxic, with 50% mortality at 17ml concentration in a study[9]
Springtail (Folsomia candida) -Reduced reproduction by up to 40.12%[24]

Mechanism of Action

Both insecticides are neurotoxins but target different receptors.

Avermectin B1a

Avermectin B1a primarily acts on glutamate-gated chloride channels (GluCls) in invertebrates, leading to an influx of chloride ions, hyperpolarization of the nerve cell, and subsequent paralysis and death.[19] Mammals are less susceptible because they primarily utilize GABA-gated chloride channels in the central nervous system, and avermectins have a lower affinity for these receptors and do not readily cross the blood-brain barrier.

Avermectin_MoA Avermectin Avermectin B1a GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds to and activates Cl_influx Chloride Ion Influx GluCl->Cl_influx Opens Neuron Invertebrate Neuron Neuron->GluCl Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis

Mechanism of action of Avermectin B1a.

Fipronil

Fipronil blocks the gamma-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[1][3] This blockage prevents the influx of chloride ions, leading to hyperexcitation of the nervous system, convulsions, and death. Fipronil shows selectivity for insect GABA receptors over vertebrate receptors, but some of its metabolites have a reduced selectivity, increasing the risk to non-target organisms.[10]

Fipronil_MoA Fipronil Fipronil GABA_Receptor GABA-Gated Chloride Channel Fipronil->GABA_Receptor Binds to and blocks Cl_channel_block Chloride Channel Blockage GABA_Receptor->Cl_channel_block Insect_CNS Insect Central Nervous System Insect_CNS->GABA_Receptor Hyperexcitation Hyperexcitation Cl_channel_block->Hyperexcitation Death Death Hyperexcitation->Death

Mechanism of action of Fipronil.

Experimental Protocols

Aquatic Ecotoxicity Testing (OECD 202: Daphnia sp. Acute Immobilisation Test)

This internationally recognized guideline is frequently used to assess the acute toxicity of chemicals to aquatic invertebrates.

Daphnia_Test_Workflow start Start culture Culture Daphnia magna (e.g., <24h old neonates) start->culture prepare_solutions Prepare Test Solutions (Avermectin B1a or Fipronil) + Control culture->prepare_solutions exposure Expose Daphnia to Test Solutions (24-48h) prepare_solutions->exposure observation Observe Immobilisation at 24h and 48h exposure->observation data_analysis Calculate EC50 observation->data_analysis end End data_analysis->end

Workflow for Daphnia sp. acute immobilisation test.

Soil Organism Ecotoxicity Testing (OECD 207: Earthworm, Acute Toxicity Tests)

This test evaluates the short-term toxicity of substances to earthworms in artificial soil.

Earthworm_Test_Workflow start Start prepare_soil Prepare Artificial Soil start->prepare_soil apply_chemical Apply Test Chemical (Avermectin B1a or Fipronil) to Soil prepare_soil->apply_chemical introduce_worms Introduce Adult Earthworms (e.g., Eisenia fetida) apply_chemical->introduce_worms incubation Incubate for 7 and 14 days introduce_worms->incubation assess_mortality Assess Mortality and Observe Sub-lethal Effects incubation->assess_mortality calculate_lc50 Calculate LC50 assess_mortality->calculate_lc50 end End calculate_lc50->end

Workflow for earthworm acute toxicity test.

Conclusion

Both Avermectin B1a and fipronil pose environmental risks, but their profiles differ significantly. Fipronil's persistence and the formation of toxic metabolites present a long-term threat to aquatic ecosystems and pollinators.[3][4] Avermectin B1a, while highly toxic to certain invertebrates, is less persistent and has lower bioaccumulation potential.[5][17] The choice between these or any other pesticide requires a thorough risk assessment that considers the specific application, local environmental conditions, and the susceptibility of non-target species in the area. For researchers and drug development professionals, understanding these differences is crucial for developing more environmentally benign pest control solutions.

References

Avermectin B1a's Potent Modulation of GABA-Gated Chloride Channels: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of Avermectin B1a's effects on GABA-gated chloride channels. It offers a comparative analysis with alternative modulators, supported by experimental data and detailed protocols.

Avermectin B1a, a macrocyclic lactone derived from Streptomyces avermitilis, is a potent modulator of GABA-gated chloride channels, a critical component of the inhibitory neurotransmission system in both vertebrates and invertebrates.[1] Its primary mechanism of action involves potentiating the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane.[1] This guide delves into the experimental validation of Avermectin B1a's effects, comparing its performance with other known modulators of the GABA receptor, including the closely related ivermectin, the barbiturate pentobarbital, the anxiolytic tracazolate, and the insecticide fipronil.

Comparative Efficacy and Potency of GABA-Gated Chloride Channel Modulators

The following tables summarize the quantitative data on the potency and efficacy of Avermectin B1a and its alternatives in modulating GABA-gated chloride channels. These values, primarily EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration), are crucial for understanding the therapeutic and toxicological profiles of these compounds.

CompoundActionTest SystemEC50 / IC50Reference
Avermectin B1a Potentiation of Diazepam BindingRat/Bovine Brain MembranesEC50 = 40 nM[2]
Avermectin B1a Stimulation of GABA BindingRat Brain MembranesMax stimulation at 400 ng/ml[3]
Avermectin B1a Stimulation of GABA BindingBrine Shrimp MembranesMax stimulation at 40-80 ng/ml[3]
Ivermectin Potentiation of GABA-induced Cl- currentMouse Hippocampal NeuronsEC50 = 17.8 nM[4]
Ivermectin Direct Activation of α1β2γ2 GABA-A Receptor-EC50 ≈ 2-7 µM
Pentobarbital Potentiation of GABA-A Receptor CurrentsThalamic NeuronsEC50 = 53 µM
Tracazolate Potentiation of α1β3γ2 GABA-A ReceptorRecombinantEC50 = 1.5 µM
Tracazolate Potentiation of α1β1γ2s GABA-A ReceptorRecombinantEC50 = 13.2 µM
Fipronil Inhibition of GABA-induced currentsCockroach NeuronsIC50 = 28 nM
Fipronil Inhibition of GABA-induced currentsRat GABA-A ReceptorsIC50 = 1.6 µM

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

GABA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_R GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_R Binds to receptor AVM Avermectin B1a AVM->GABA_R Allosterically modulates Cl_ion Cl- GABA_R->Cl_ion Opens channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Causes

GABA-gated chloride channel signaling pathway.

Electrophysiology_Workflow start Start: Prepare cell culture expressing GABA-A receptors patch Establish whole-cell patch-clamp configuration start->patch baseline Record baseline current in response to GABA application patch->baseline application Apply Avermectin B1a (or alternative modulator) baseline->application record Record current in the presence of the modulator and GABA application->record washout Washout of the compound record->washout analysis Analyze changes in current amplitude, kinetics, and dose-response washout->analysis end End: Determine EC50/IC50 analysis->end

References

Safety Operating Guide

Proper Disposal of Avermectin B1a: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Avermectin B1a, a potent neurotoxin commonly used in research and pharmaceutical development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Avermectin B1a is classified as fatal if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it must be managed as a hazardous waste from the point of generation to its final disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are wearing appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical-resistant gloves

  • Safety glasses or goggles

  • A lab coat or protective clothing

  • Respiratory protection, especially if there is a risk of generating dust or aerosols[1]

All handling of Avermectin B1a waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] An emergency eye-wash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Avermectin B1a waste is categorized as a toxic, hazardous chemical waste.[1][2]

  • Segregate Avermectin B1a waste from all other waste streams at the point of generation.

  • Do not mix Avermectin B1a waste with incompatible materials. For example, keep acids separate from bases and oxidizing agents away from reducing agents.[4]

  • Keep solid and liquid waste in separate containers.[5]

2. Waste Collection and Container Management:

  • Use only designated, compatible, and leak-proof containers for Avermectin B1a waste.[4][5] The container material should not react with the chemical.

  • Ensure containers are in good condition with secure, tightly fitting lids.[4]

  • Containers should not be filled beyond 90% capacity to allow for expansion and prevent spills.[4]

  • All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the chemical name "Avermectin B1a," the concentration, and the date of accumulation.[6][7]

3. On-site Storage (Satellite Accumulation Area):

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory where the waste is generated.[4][6][7]

  • The SAA must be under the control of the laboratory personnel and located away from drains or water courses.[1]

  • Inspect the SAA weekly for any signs of leakage or container deterioration.[4]

4. Arranging for Disposal:

  • Do not dispose of Avermectin B1a down the drain or in the regular trash.[6][7][8] This is strictly prohibited due to its high aquatic toxicity.[1][2][8]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[6][7] They are responsible for the proper management and disposal of hazardous materials.

  • Provide the EHS department with accurate information about the waste, including its composition and volume.

5. Final Disposal Method:

  • The recommended and required method for the final disposal of Avermectin B1a is incineration at a licensed hazardous waste treatment facility.[8][9][10] This process destroys the chemical, rendering it non-toxic.

  • Disposal must be conducted in accordance with all applicable federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][9][10][11]

Quantitative Data Summary

The following table summarizes key quantitative and classification data for Avermectin B1a relevant to its handling and disposal.

ParameterValue / ClassificationSource
GHS Hazard Classifications Acute Toxicity, Oral (Category 1, 2), Acute Toxicity, Inhalation (Category 1), Specific Target Organ Toxicity, Repeated Exposure (Category 1), Hazardous to the aquatic environment, long-term hazard (Category 1)[1][2][12]
UN Number UN2811[1][2]
UN Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. (Avermectin B1a)[1][2]
Transport Hazard Class 6.1 (Toxic Substances)[1]
Packing Group I (High Danger)[1]
Satellite Accumulation Limit (Acutely Toxic Waste) ≤ 1 quart of liquid or 1 kilogram of solid[7]

Avermectin B1a Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of Avermectin B1a from the point of generation to final disposal.

Avermectin_B1a_Disposal_Workflow cluster_lab In the Laboratory cluster_ehs EHS Responsibility cluster_disposal Final Disposal generation Waste Generation ppe Wear Appropriate PPE generation->ppe Safety First segregation Segregate Avermectin B1a Waste ppe->segregation containerization Collect in Labeled, Compatible Container segregation->containerization storage Store in Satellite Accumulation Area containerization->storage pickup Schedule EHS Pickup storage->pickup transport Transport to Central Facility pickup->transport incineration Incineration at Licensed Facility transport->incineration

Caption: Workflow for the safe disposal of Avermectin B1a waste.

References

Safe Handling and Disposal of Avermectin B1a: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Avermectin B1a is a potent neurotoxin used in laboratory research that requires stringent safety protocols to prevent exposure and ensure environmental protection.[1][2] Due to its high acute toxicity—being fatal if swallowed or inhaled and toxic in contact with skin—adherence to the following operational and safety guidelines is critical for all personnel.[1][3] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Summary & Quantitative Data

Avermectin B1a is classified as a hazardous substance with significant health risks.[1][2] It is known to cause damage to the central and peripheral nervous systems through prolonged or repeated exposure and is suspected of damaging fertility or the unborn child.[1]

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, Oral Category 2DangerH300: Fatal if swallowed.[1]
Acute Toxicity, Inhalation Category 1DangerH330: Fatal if inhaled.[1]
Acute Toxicity, Dermal Category 3DangerH311: Toxic in contact with skin.[1]
Specific Target Organ Toxicity (Repeated Exposure) Category 1DangerH372: Causes damage to organs (nervous system).[1][3]
Reproductive Toxicity Category 2WarningH361: Suspected of damaging fertility or the unborn child.[1]
Hazardous to the Aquatic Environment Acute 1, Chronic 1WarningH410: Very toxic to aquatic life with long lasting effects.[1][3]

Operational Plan: Personal Protective Equipment (PPE) and Handling

A multi-layered approach to personal protection is mandatory when handling Avermectin B1a. This includes engineering controls, administrative procedures, and the correct use of PPE.[2]

Engineering Controls
  • Ventilation: All work with Avermectin B1a must be conducted in a well-ventilated area.[2] For procedures that may generate dust or aerosols, a certified chemical fume hood is required.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Required Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for any personnel handling Avermectin B1a. All PPE should be inspected for integrity before each use.[4][5]

PPE TypeSpecificationRationale
Respiratory Protection NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge and a P100 particulate pre-filter.[6][7]Protects against inhalation of the compound, which can be fatal.[1][3]
Hand Protection Chemical-resistant, impermeable gloves (e.g., Nitrile or PVC, elbow-length).[4]Prevents dermal absorption, which can cause systemic toxicity.[2]
Eye & Face Protection Chemical safety goggles and a face shield.Protects against splashes and dust, preventing eye irritation and absorption.[6]
Body Protection A disposable, chemical-resistant full-body suit or coveralls buttoned to the neck and wrist over laboratory clothing.[2][4]Prevents contact with skin and contamination of personal clothing.[2]
Footwear Chemical-resistant boots with socks. Pant legs must be worn outside of the boots.[5][6]Prevents exposure from spills. Leather or canvas shoes are not permitted.[6]
Additional Protection A chemical-resistant apron should be worn when mixing, loading, or cleaning equipment.[6][7]Provides an additional barrier against spills of concentrated material.
Safe Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is available and in good condition.[5] Read and understand the Safety Data Sheet (SDS).[2]

  • Area Demarcation: Clearly designate the handling area.

  • Personal Hygiene: Wash hands thoroughly before and after handling the compound.[8] Do not eat, drink, or smoke in the designated handling area.[3]

  • Handling: Avoid all personal contact, including inhalation.[2] Use dry clean-up procedures and avoid generating dust.[2]

  • Decontamination: After handling, remove PPE carefully to avoid contaminating yourself. Wash gloves before removing them, then wash hands again.

  • Storage: Store Avermectin B1a in its original, tightly sealed container in a cool, dry, and well-ventilated area.[2] The storage location must be locked and secured.[3] Store away from incompatible materials such as strong oxidizing agents.[2]

Emergency and Disposal Plans

Immediate and appropriate action is required in the event of an emergency.

Spill Response Protocol

Minor Spills (Small amount of solid):

  • Evacuate: Clear the immediate area of all personnel.

  • Protect: Don full PPE, including respiratory protection.[2]

  • Contain: Use dry clean-up procedures; do not use water.[2] Gently sweep or scoop the material into a designated, labeled hazardous waste container. Avoid generating dust.[2]

  • Decontaminate: Clean the spill area with a suitable detergent and water, then collect the cleaning materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor.

Major Spills:

  • Evacuate: Evacuate the entire area and move upwind.[2]

  • Alert: Immediately alert emergency response personnel and the facility's safety officer.[2] Provide details on the location and nature of the hazard.[2]

  • Secure: Prevent entry into the contaminated area.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Containment: Prevent the spillage from entering drains or water courses.[2]

First Aid Measures

The following table outlines immediate first aid steps. Medical attention is required in all cases of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Immediately move the person to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[3] Seek immediate medical attention.[3]
Skin Contact Quickly wipe material off the skin with a dry cloth.[2] Immediately remove all contaminated clothing and wash the affected skin area thoroughly with soap and running water.[2] Seek immediate medical attention.[2]
Eye Contact Immediately flush the eyes with large amounts of running water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present after the first 5 minutes.[9] Seek immediate medical attention.[2]
Ingestion DO NOT induce vomiting. [1][8] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[8] Call a poison control center or doctor for treatment advice immediately.[9]

Note for Physicians: Avermectin B1a is believed to enhance GABA activity. It is advisable to avoid drugs that also enhance GABA activity (e.g., barbiturates, benzodiazepines, valproic acid) in patients with potential toxic exposure.[9]

Disposal Plan

Avermectin B1a and any contaminated materials must be treated as hazardous waste.[2]

  • Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.[2]

  • Labeling: The container must be clearly labeled as "Hazardous Waste: Avermectin B1a."

  • Storage: Store the waste container in a secure, designated hazardous waste storage area.

  • Disposal: All waste must be disposed of by a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[2][3] Do not release to the environment.[2]

Procedural Workflow for Handling Avermectin B1a

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Preparedness RiskAssessment 1. Risk Assessment (Review SDS) PPESelection 2. Select & Inspect PPE RiskAssessment->PPESelection AreaPrep 3. Prepare & Demarcate Work Area PPESelection->AreaPrep Handling 4. Safe Handling (In Fume Hood) AreaPrep->Handling Decontamination 5. Personnel & Area Decontamination Handling->Decontamination Emergency Emergency Event (Spill/Exposure) Handling->Emergency WasteDisposal 6. Hazardous Waste Disposal Decontamination->WasteDisposal Storage 7. Secure Storage of Compound Decontamination->Storage SpillResponse Spill Response Protocol Emergency->SpillResponse FirstAid First Aid Protocol Emergency->FirstAid

Caption: Workflow for the safe handling of Avermectin B1a.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
avermectin B1a
Reactant of Route 2
avermectin B1a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.